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Ternatin B4

Cat. No.: B15144617
M. Wt: 1329.1 g/mol
InChI Key: LPANCZMXTVCHJO-XSNITHBASA-N
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Description

Ternatin B4 is a useful research compound. Its molecular formula is C60H64O34 and its molecular weight is 1329.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H64O34 B15144617 Ternatin B4

Properties

Molecular Formula

C60H64O34

Molecular Weight

1329.1 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate

InChI

InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1

InChI Key

LPANCZMXTVCHJO-XSNITHBASA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)[O-])O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Ternatin B4: An In-depth Technical Guide on a Polyacylated Anthocyanin and Clarification on the Nomenclature of Ternatin Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The nomenclature of natural products can occasionally lead to ambiguity, a case exemplified by the term "Ternatin." Scientific literature describes two distinct classes of molecules under this name: a series of polyacylated anthocyanins from the butterfly pea flower (Clitoria ternatea) and a class of N-methylated cyclic heptapeptides from the mushroom Coriolus versicolor. This guide provides a comprehensive overview of Ternatin B4, a specific anthocyanin, and clarifies its distinction from the cyclic peptide ternatins. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.

Part 1: this compound - A Polyacylated Anthocyanin

This compound belongs to a group of anthocyanins responsible for the vibrant blue hue of Clitoria ternatea flowers. These compounds are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside. The ternatins are of significant interest due to their exceptional stability in weakly acidic or neutral aqueous solutions, a property that makes them promising natural food colorants.[1]

Discovery and Origin

This compound, along with other ternatins, was isolated from the flowers of Clitoria ternatea L. (Leguminosae), commonly known as the butterfly pea.[2] This plant is native to the Indonesian island of Ternate.[3] The initial discovery and structural elucidation of this class of compounds were reported in the 1990s. This compound is one of several in a series that includes ternatins A, B, C, and D, each with different patterns of glycosylation and acylation.[4]

Quantitative Data: Physicochemical Properties of this compound

The following table summarizes the key quantitative data for the anthocyanin this compound.

PropertyValueReference
Molecular Formula C60H64O34[5]
Molecular Weight 1,329.13 g/mol [5]
CAS Number 172854-68-1[5]
Appearance Reddish purple powder (as TFA salt)
Experimental Protocols

The isolation of this compound from Clitoria ternatea flowers involves several chromatographic steps:[1]

  • Extraction: Dried petals of C. ternatea are extracted with 80% methanol (MeOH) to yield a crude pigment extract. A detailed procedure involves immersing 200 g of dried petals in 300 mL of 80% aqueous methanol solution overnight, followed by filtration. This extraction is repeated four times, and the combined crude extract is evaporated to dryness in vacuo at 40°C.[1]

  • Column Chromatography: The crude extract is subjected to column chromatography on a polyvinylpolypyrrolidone (PVP) column, followed by chromatography on an HP-20 column.[1]

  • Semi-preparative HPLC: The final purification of this compound is achieved by repeated semi-preparative High-Performance Liquid Chromatography (HPLC) using an Inertsil ODS-2 column.[1]

    • Mobile Phase: A mixture of solvent A (15% aqueous acetic acid) and solvent B (30% aqueous acetonitrile containing 15% acetic acid) in various ratios.[1]

    • Detection: The effluent is monitored at 530 nm.[1]

  • Final Product: The purified pigment is dissolved in a small amount of trifluoroacetic acid (TFA) and precipitated with excess diethyl ether to obtain the TFA salt as a reddish-purple powder.

The structure of this compound was determined using a combination of chemical and spectroscopic methods:[2]

  • Acid Hydrolysis: To identify the aglycon and sugar moieties.

  • Spectroscopic Analysis:

    • Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight and fragmentation patterns.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural assignment of the glucose and p-coumaric acid units and their linkages.

Biosynthesis of Ternatins

The biosynthesis of ternatins in Clitoria ternatea is a multi-step enzymatic process. It begins with the formation of delphinidin-3-O-β-glucoside, which is then modified by further glucosylation and acylation.[4] The polyacylation with p-coumaroyl groups is crucial for the stable blue color due to intramolecular co-pigmentation.[4]

Ternatin_Biosynthesis 4-coumaroyl-CoA 4-coumaroyl-CoA Delphinidin-3-O-β-glucoside Delphinidin-3-O-β-glucoside 4-coumaroyl-CoA->Delphinidin-3-O-β-glucoside Initial Synthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->Delphinidin-3-O-β-glucoside Initial Synthesis Ternatin C5 Ternatin C5 Delphinidin-3-O-β-glucoside->Ternatin C5 Glucosylation & Acylation Other Ternatins (including B4) Other Ternatins (including B4) Ternatin C5->Other Ternatins (including B4) Further Glucosylation & Acylation (Acyltransferases & Glucosyltransferases)

Proposed biosynthetic pathway of ternatins in Clitoria ternatea.

Part 2: Ternatin - A Cyclic Heptapeptide

In contrast to the anthocyanins, another class of natural products named ternatins are highly N-methylated cyclic heptapeptides.[6] These compounds are produced by the mushroom Coriolus versicolor (also known as Trametes versicolor).[6][7] The primary compound is often referred to simply as "ternatin," and it has inspired the development of more potent synthetic analogs, such as "ternatin 4".[8]

Discovery and Origin

The cyclic peptide ternatin was first isolated from the mushroom Coriolus versicolor.[6] It was initially identified as an inhibitor of fat accumulation in 3T3-L1 adipocytes.[7] Subsequent research revealed its cytotoxic properties against cancer cells.[8] The structure of (-)-ternatin was determined to be cyclo[d-allo-Ile¹-l-(NMe)Ala²-l-(NMe)Leu³-l-Leu⁴-l-(NMe)Ala⁵-d-(NMe)Ala⁶-(2R,3R)-3-hydroxy-Leu⁷].[7]

Quantitative Data: Biological Activity of Cyclic Peptide Ternatins

The following table summarizes the biological activity of the natural cyclic peptide ternatin and its more potent synthetic analog, ternatin 4.

CompoundCell LineAssayIC₅₀ / EC₅₀Reference
(-)-Ternatin 3T3-L1 adipocytesFat Accumulation InhibitionEC₅₀ = 0.14 µg/mL[7]
Ternatin (1) HCT116Cell Proliferation InhibitionIC₅₀ = 71 ± 10 nM[8]
Ternatin 4 HCT116Cell Proliferation InhibitionIC₅₀ < 1 nM[8]
Experimental Protocols

The anti-proliferative activity of cyclic peptide ternatins can be assessed as follows:[8]

  • Cell Seeding: HCT116 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the ternatin compounds.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The effect of cyclic peptide ternatins on global protein synthesis can be determined by metabolic labeling:[8]

  • Cell Treatment: HCT116 cells are treated with the desired concentrations of the ternatin compound for a specified period (e.g., 5 hours).

  • Metabolic Labeling: The cells are then labeled with ³⁵S-Methionine for 1 hour.

  • Lysis and Electrophoresis: Cells are lysed, and the proteins are separated by SDS-PAGE.

  • Detection: Newly synthesized proteins are visualized by autoradiography, and total protein is visualized by Coomassie staining.

  • Quantification: The amount of incorporated ³⁵S-labeled proteins can be quantified by liquid scintillation counting after trichloroacetic acid (TCA) precipitation.

Signaling Pathway and Mechanism of Action

The cyclic peptide ternatins exert their cytotoxic effects by inhibiting protein synthesis.[8] They specifically target the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[8] By binding to this complex, ternatins block the translation elongation step of protein synthesis, leading to cell death.[8]

Ternatin_MoA cluster_complex Ternary Complex Formation eEF1A eEF1A eEF1A Ternary Complex eEF1A Ternary Complex eEF1A->eEF1A Ternary Complex GTP GTP GTP->eEF1A Ternary Complex Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->eEF1A Ternary Complex Ribosome Ribosome eEF1A Ternary Complex->Ribosome Delivers aa-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Translation Elongation Ternatin (Cyclic Peptide) Ternatin (Cyclic Peptide) Ternatin (Cyclic Peptide)->Inhibition

Mechanism of action of cyclic peptide ternatins targeting the eEF1A ternary complex.

This technical guide has delineated the discovery, origin, and characteristics of two distinct classes of natural products named ternatin. This compound is a polyacylated anthocyanin from Clitoria ternatea with potential applications as a natural colorant. In contrast, the ternatins from Coriolus versicolor are cyclic peptides with potent cytotoxic activity through the inhibition of protein synthesis. It is crucial for researchers and developers to distinguish between these two classes of compounds to ensure clarity and precision in scientific communication and application.

References

Ternatin B4: A Deep Dive into its Mechanism as an eEF1A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4, a synthetically optimized variant of the naturally occurring cyclic heptapeptide ternatin, has emerged as a potent inhibitor of eukaryotic translation elongation factor 1-alpha (eEF1A).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with eEF1A and the subsequent effects on protein synthesis. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the translation machinery.

Mechanism of Action of this compound

This compound exerts its potent anti-proliferative and cytotoxic effects by directly targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2] By binding to this complex, this compound effectively stalls the process of translation elongation, leading to a global inhibition of protein synthesis.[1]

Binding to a Common Allosteric Site

Structural and biochemical studies have revealed that this compound binds to an allosteric site on eEF1A, located at the interface of domain I (the G-domain) and domain III.[3][4] This binding pocket is also shared by another structurally unrelated natural product, didemnin B, with which this compound competes for binding.[3] Cryo-electron microscopy (cryo-EM) reconstructions have confirmed that this compound occupies the cleft between domains I and III of eEF1A when it is part of a ribosome-bound complex.[4][5] A key residue, Alanine-399 in domain III of eEF1A, has been identified as a critical determinant for this compound binding. A mutation of this residue to valine (A399V) confers significant resistance to the cytotoxic effects of this compound, highlighting its importance in the drug-target interaction.[3]

Trapping of the eEF1A Ternary Complex on the Ribosome

The binding of this compound to the eEF1A ternary complex has a profound impact on the dynamics of translation elongation. It effectively traps eEF1A in its GTPase-activated conformation on the ribosome, even after GTP hydrolysis has occurred.[3][6] This stalled state prevents the proper accommodation of the aa-tRNA into the A-site of the ribosome and inhibits the subsequent release of eEF1A-GDP from the ribosome.[3][4] Single-molecule Förster resonance energy transfer (smFRET) studies have shown that in the presence of this compound, the eEF1A ternary complex is locked in an intermediate state of aa-tRNA selection, significantly slowing down the process of aa-tRNA accommodation from milliseconds to minutes.[3]

Differential Effects Compared to Didemnin B

While both this compound and didemnin B target the same binding site on eEF1A, they exhibit distinct effects on the conformational dynamics of the eEF1A complex and on cellular processes.[3][4] Cryo-EM studies have revealed that this compound induces greater conformational flexibility in the switch loops of eEF1A's G-domain compared to didemnin B.[2][4] This increased dynamism is thought to contribute to the different pharmacological profiles of the two inhibitors. A key distinction is the reversibility of their effects. While the inhibition of protein synthesis by didemnin B is largely irreversible, the effects of this compound can be reversed upon washout of the compound.[7] This difference in reversibility is attributed to a faster dissociation rate of this compound from eEF1A compared to didemnin B.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and related compounds.

CompoundIC50 (Protein Synthesis Inhibition in HCT116 cells)Reference
Ternatin-4~36 nM[4]
Didemnin B~7 nM[4]
CompoundIC50 (smFRET-based assay of aa-tRNA accommodation)Reference
Ternatin-42.3 ± 0.4 nM[3]
Ternatin-3~5-fold less potent than Ternatin-4[3]
Ternatin-2Inactive[3]
Didemnin B4.5 ± 0.6 nM[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz.

Ternatin_B4_Mechanism cluster_translation Translation Elongation Cycle eEF1A-GTP eEF1A-GTP Ternary Complex eEF1A-GTP-aa-tRNA eEF1A-GTP->Ternary Complex aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome GTP Hydrolysis GTP Hydrolysis Ribosome->GTP Hydrolysis Accommodation aa-tRNA Accommodation in A-site GTP Hydrolysis->Accommodation Stalled Complex Ribosome-eEF1A-GDP-aa-tRNA (this compound bound) GTP Hydrolysis->Stalled Complex This compound traps post-hydrolysis state Peptide Bond Formation Peptide Bond Formation Accommodation->Peptide Bond Formation eEF1A-GDP Release eEF1A-GDP Release Peptide Bond Formation->eEF1A-GDP Release This compound This compound This compound->Ternary Complex Binds to Inhibition Inhibition of Protein Synthesis Stalled Complex->Inhibition

Caption: Mechanism of this compound-mediated inhibition of translation elongation.

smFRET_Workflow cluster_prep Sample Preparation cluster_assay smFRET Imaging cluster_analysis Data Analysis Ribosomes Ribosomes Immobilization Immobilize ribosomes on surface Ribosomes->Immobilization tRNAs Fluorescently-labeled tRNAs (P-site and A-site) tRNAs->Immobilization eEF1A eEF1A TIRF Microscopy Total Internal Reflection Fluorescence Microscopy eEF1A->TIRF Microscopy GTP GTP GTP->TIRF Microscopy This compound This compound This compound->TIRF Microscopy Immobilization->TIRF Microscopy Data Acquisition Record fluorescence signals over time TIRF Microscopy->Data Acquisition FRET Traces Generate FRET efficiency traces Data Acquisition->FRET Traces State Identification Identify distinct FRET states (CR, GA, AC) FRET Traces->State Identification Kinetic Analysis Determine transition rates and dwell times State Identification->Kinetic Analysis IC50 Determination Calculate IC50 from dose-response curves Kinetic Analysis->IC50 Determination

Caption: Experimental workflow for single-molecule FRET (smFRET) analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Imaging

This technique is used to monitor the conformational dynamics of the ribosome and associated factors during translation in real-time.[3]

  • Preparation of Ribosomes and Labeled tRNAs: Human 80S ribosomes are purified. tRNAs for the P-site and A-site are fluorescently labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore, respectively.

  • Formation of Initiation Complexes: Ribosomes are incubated with mRNA and the labeled P-site tRNA to form initiation complexes.

  • Immobilization: The initiation complexes are immobilized on a streptavidin-coated quartz slide via a biotinylated mRNA.

  • Ternary Complex Formation and Delivery: Purified eEF1A is pre-incubated with GTP and the labeled A-site aa-tRNA to form the ternary complex. This complex, along with this compound at various concentrations, is delivered to the immobilized ribosomes.

  • Data Acquisition: Fluorescence signals from single ribosomes are recorded using a total internal reflection fluorescence (TIRF) microscope. FRET efficiency is calculated from the intensities of the donor and acceptor fluorophores.

  • Data Analysis: FRET trajectories are analyzed to identify different conformational states of the ribosome-tRNA complex, corresponding to codon recognition (CR), GTPase activation (GA), and accommodation (AC) states. The dwell times in each state and the transition rates between them are determined to understand the effect of this compound on the kinetics of aa-tRNA selection.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution structure of the ribosome-eEF1A-Ternatin B4 complex.[4]

  • Sample Preparation: Rabbit reticulocyte lysate is treated with this compound.

  • Immunoprecipitation: Actively translating ribosomes are pulled down using an antibody against the nascent polypeptide chain.

  • Grid Preparation: The purified ribosome complexes are applied to a cryo-EM grid and flash-frozen in liquid ethane to preserve their native structure.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles are collected.

  • Image Processing and 3D Reconstruction: The particle images are aligned and classified to generate a high-resolution 3D reconstruction of the ribosome complex.

  • Model Building and Analysis: An atomic model is built into the cryo-EM density map to visualize the interactions between this compound, eEF1A, and the ribosome.

Protein Synthesis Inhibition Assay

This assay measures the overall effect of this compound on protein synthesis in cells.[4]

  • Cell Culture: HCT116 cells are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 4 hours).

  • Metabolic Labeling: A methionine analog containing a clickable group, such as homopropargylglycine (HPG), is added to the culture medium. Newly synthesized proteins incorporate this analog.

  • Cell Lysis and Click Chemistry: Cells are lysed, and the incorporated HPG is fluorescently labeled via a click chemistry reaction with a fluorescent azide.

  • Quantification: The fluorescence intensity, which is proportional to the amount of newly synthesized protein, is measured using flow cytometry or a plate reader.

  • IC50 Determination: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of eEF1A that acts by trapping the eEF1A ternary complex on the ribosome in a post-GTP hydrolysis state. This action prevents the accommodation of aminoacyl-tRNA into the ribosomal A-site, leading to a global shutdown of protein synthesis. Its distinct mechanism, particularly its reversible inhibitory action compared to didemnin B, makes it an important tool for studying the dynamics of translation and a promising lead compound for the development of novel anticancer therapeutics. The detailed understanding of its mechanism of action, supported by quantitative data and advanced experimental techniques, provides a solid foundation for future research and drug development efforts targeting the translation machinery.

References

Unraveling the Intricate Architecture of Ternatin B4 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of Ternatin B4 and its related analogs, a family of complex polyacylated anthocyanins isolated from the vibrant blue petals of the butterfly pea flower (Clitoria ternatea). Renowned for their remarkable stability and intense color, these compounds have garnered significant interest for their potential applications in the food and pharmaceutical industries. This document details the key experimental methodologies, presents quantitative structural data, and visualizes the intricate workflows and biological pathways associated with these fascinating natural products.

Isolation and Purification of Ternatin Analogs

The journey to structural elucidation begins with the meticulous isolation and purification of the target compounds from their natural source. A multi-step chromatographic approach is typically employed to separate the complex mixture of anthocyanins present in Clitoria ternatea extracts.

Experimental Protocol: Extraction and Chromatographic Separation

1.1.1. Extraction: Dried and powdered petals of Clitoria ternatea are extracted with a solvent system, often an aqueous mixture of ethanol or methanol, to efficiently solvate the anthocyanins.[1] Techniques such as maceration or ultrasound-assisted extraction are employed to maximize the yield.[2][3]

1.1.2. Initial Purification: The crude extract is subjected to preliminary purification using solid-phase extraction (SPE) with resins like Amberlite XAD7HP or C18 Sep-Pak cartridges. This step effectively removes sugars, polar impurities, and some flavonoids, enriching the anthocyanin fraction.

1.1.3. High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are the cornerstones of isolating individual ternatin analogs. A typical protocol involves:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution system is employed, typically consisting of acidified water (e.g., with formic or trifluoroacetic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B. The gradient is carefully optimized to achieve separation of the structurally similar ternatin analogs.[4]

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic visible wavelength for anthocyanins (around 530 nm) and UV wavelengths for acyl groups.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound and its analogs.

experimental_workflow Isolation and Purification Workflow for Ternatins start Clitoria ternatea Petals extraction Extraction (e.g., 50% Ethanol) start->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (Amberlite XAD7HP or C18) crude_extract->spe enriched_fraction Enriched Anthocyanin Fraction spe->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC for Purity Check fraction_collection->analytical_hplc pure_compounds Isolated Ternatin Analogs (including this compound) analytical_hplc->pure_compounds

Caption: A generalized workflow for the isolation and purification of ternatins.

Spectroscopic and Spectrometric Analysis for Structural Elucidation

The precise molecular architecture of this compound and its analogs is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and the sequence of glycosyl and acyl groups attached to the anthocyanidin core.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is a common setup.

  • Ionization Mode: Both positive and negative ion modes are utilized. The positive ion mode is effective for detecting the molecular ion [M]⁺, while the negative ion mode can provide specific fragmentation patterns.[4]

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide evidence for the loss of specific sugar and acyl moieties, allowing for the reconstruction of the side-chain structures.[4]

ParameterValueReference(s)
Molecular Formula C60H64O34[5]
Molecular Weight 1328.33 g/mol [5]
Parent Ion [M]⁺ m/z 1329.33
Key Fragment Ions m/z 1021.24 ([M - Glucose - p-Coumaric acid]⁺)
m/z 788.43 ([M - Glucose - 2(p-Coumaric acid) - Malonic acid]⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex natural products like ternatins, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.

It is important to note that obtaining a complete and unambiguous assignment of the 1H and 13C NMR spectra for this compound has proven to be challenging. Research has indicated that despite repeated purification attempts, the presence of closely related, co-eluting contaminants has hindered the definitive assignment of all NMR signals for this compound and some of its analogs (B2 and B3).[6]

For those ternatin analogs where pure samples were obtained, a suite of NMR experiments was conducted to establish their detailed structures.[6]

  • Sample Preparation: The purified ternatin is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d6 (DMSO-d6) with a small percentage of deuterated trifluoroacetic acid (TFA-d) to stabilize the flavylium cation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required to resolve the complex and often overlapping signals.

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR: A series of two-dimensional NMR experiments are essential to piece together the molecular puzzle:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out the sugar rings and the p-coumaric acid moieties.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to identify all the protons of a particular sugar unit from a single cross-peak.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for determining the linkages between the sugar units, the acyl groups, and the delphinidin core.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the three-dimensional conformation and the points of attachment of the side chains.

The following diagram illustrates the logical relationships in elucidating the structure of a ternatin analog using 2D NMR.

nmr_logic 2D NMR Structural Elucidation Logic cosy COSY (H-H Connectivity) tocsy TOCSY (Spin System Identification) cosy->tocsy Identifies protons in a spin system hsqc HSQC (Direct C-H Correlation) tocsy->hsqc Assigns carbons of sugar/acyl units hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc Provides starting points for long-range correlations structure Complete 3D Structure hmbc->structure Determines linkages between units roesy ROESY (Spatial Proximity) roesy->structure Confirms attachment points and conformation

Caption: Logical flow of 2D NMR data interpretation for structural elucidation.
X-ray Crystallography

To date, there are no published reports on the single-crystal X-ray diffraction analysis of this compound or any of its close analogs. Obtaining suitable crystals of such large and complex glycosylated natural products is a significant challenge due to their inherent flexibility and potential for heterogeneity. While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its application to polyacylated anthocyanins has been limited.

Biological Activity: Anti-inflammatory Signaling Pathway

Ternatin anthocyanins have demonstrated significant anti-inflammatory properties. Studies on macrophage cell lines have elucidated a key mechanism of action involving the inhibition of the NF-κB signaling pathway.

Mechanism of Action

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated, leading to the production of pro-inflammatory mediators. Ternatin anthocyanins have been shown to intervene in this pathway.[7] Specifically, they inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus.[7] This, in turn, prevents the transcription of genes encoding pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), leading to a reduction in nitric oxide (NO) production.[7]

The following diagram depicts the inhibitory effect of ternatin anthocyanins on the LPS-induced inflammatory signaling pathway in macrophages.

signaling_pathway Anti-inflammatory Action of Ternatins lps LPS tlr4 TLR4 Receptor lps->tlr4 binds nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway activates nfkb_translocation NF-κB Nuclear Translocation nfkb_pathway->nfkb_translocation nucleus Nucleus nfkb_translocation->nucleus gene_transcription Gene Transcription (iNOS, pro-inflammatory cytokines) nucleus->gene_transcription initiates inos_expression iNOS Expression gene_transcription->inos_expression no_production Nitric Oxide (NO) Production inos_expression->no_production inflammation Inflammation no_production->inflammation ternatins Ternatin Anthocyanins ternatins->nfkb_translocation inhibits

References

An In-Depth Technical Guide to the Identification and Validation of Ternatin B4's Target in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the methodologies and findings related to the anticancer compound Ternatin B4, focusing on the identification of its molecular target and the subsequent validation of its mechanism of action in cancer cells.

Introduction

Ternatin is a family of cyclic peptides produced by several fungal species, known for its cytotoxic properties against mammalian cells.[1][2] Synthetic variants of ternatin, such as Ternatin-4 (referred to as this compound in this guide), have been developed with significantly enhanced potency, demonstrating up to 500-fold greater activity than the parent compound.[1] This increased potency has spurred investigations into its mechanism of action to explore its potential as a therapeutic agent. Initial studies indicated that this compound likely inhibits a fundamental cellular process, as it was shown to abolish global protein synthesis in treated cancer cells.[1] This guide provides a comprehensive overview of the experimental journey to identify and validate its precise molecular target.

Chapter 1: Target Identification of this compound

The primary strategy for identifying the molecular target of this compound involved an affinity-based proteomics approach. This method uses a modified version of the compound to "pull out" its binding partners from a complex mixture of cellular proteins, which are then identified using mass spectrometry.[3][4]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The workflow for target identification is a multi-step process designed to isolate and identify specific protein interactors from a cell lysate.[4] A photo-affinity probe of this compound was synthesized to enable covalent cross-linking to its target upon UV irradiation, ensuring the stability of the interaction during purification.[1]

AP_MS_Workflow cluster_CellCulture Cell Preparation cluster_AffinityCapture Affinity Capture cluster_Analysis Protein Analysis cell_lysate Prepare Cancer Cell Lysate incubation Incubate Lysate with This compound Photo-Probe cell_lysate->incubation Add Probe uv_crosslink UV Cross-linking incubation->uv_crosslink Covalent Binding capture Capture on Streptavidin Beads uv_crosslink->capture Via Biotin Tag wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page digest In-gel Tryptic Digestion sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms db_search Database Search & Protein Identification lc_ms->db_search Identify Peptides

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS) target identification.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Lysate Preparation: Human cancer cells (e.g., HEK293T) are cultured and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes. The lysate is clarified by centrifugation to remove cellular debris.[3]

  • Affinity Probe Incubation: The cell lysate is incubated with a biotinylated this compound photo-affinity probe for a specified time to allow binding to its target.[1]

  • UV Cross-linking: The lysate-probe mixture is exposed to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.[1]

  • Capture: Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[5]

  • Gel Electrophoresis and Digestion: The eluted proteins are separated by SDS-PAGE. The gel is stained (e.g., with Coomassie Blue), and prominent protein bands are excised. The proteins within the gel slices are destained, reduced, alkylated, and digested with trypsin overnight.

  • Mass Spectrometry: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis: The MS/MS spectra are searched against a human protein database (e.g., Swiss-Prot) to identify the proteins. The results are filtered to identify proteins that are specifically enriched in the this compound-probed sample compared to control samples.

Results: Identification of the eEF1A Ternary Complex

The AP-MS experiments identified the eukaryotic translation elongation factor-1 alpha (eEF1A) as the primary binding target of this compound.[1] Surprisingly, the photo-probe only crosslinked to eEF1A when it was part of the ternary complex , which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1] This indicates that this compound specifically recognizes and binds to this active, functional state of eEF1A.

Target Protein/ComplexIdentification MethodKey Finding
eEF1APhoto-affinity labeling, AP-MSIdentified as the direct binding partner of this compound.[1]
eEF1A•GTP•aa-tRNA Ternary ComplexBiochemical ReconstitutionBinding is specific to the active ternary complex form of eEF1A.[1]

Chapter 2: Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting protein synthesis.[1] Its binding to the eEF1A ternary complex traps it on the ribosome, preventing the accommodation of the aminoacyl-tRNA into the ribosomal A-site and thereby stalling the elongation phase of translation.[6][7]

Signaling Pathway: Inhibition of Translation Elongation

The eukaryotic translation elongation cycle is a critical process for protein synthesis. This compound intervenes at a key step, effectively halting the addition of new amino acids to the growing polypeptide chain.

Translation_Inhibition cluster_pathway Translation Elongation Cycle Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) Delivery Ternary Complex Delivered to A-site Ternary_Complex->Delivery Ribosome_A_Site Ribosome with empty A-site Ribosome_A_Site->Delivery GTP_Hydrolysis GTP Hydrolysis Delivery->GTP_Hydrolysis eEF1A_Release eEF1A-GDP Released GTP_Hydrolysis->eEF1A_Release Accommodation aa-tRNA Accommodation in A-site GTP_Hydrolysis->Accommodation Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond Ternatin This compound Ternatin->Inhibition

Figure 2: this compound inhibits translation by trapping the eEF1A ternary complex on the ribosome.

Chapter 3: Target Validation in Cancer Cells

Following target identification, validation is crucial to confirm that the interaction between the drug and the target is responsible for the observed cellular phenotype (i.e., cytotoxicity).[8] This was achieved through genetic modification of the target and pharmacological assays.[9]

Experimental Workflow: Target Validation

The validation process integrates genetic engineering with cellular assays to build a conclusive case for the target's role in the drug's mechanism of action.[8][9]

Validation_Workflow cluster_Genetic Genetic Validation cluster_Pharmacological Pharmacological Validation cluster_Analysis Data Analysis crispr CRISPR/Cas9 Engineering: Introduce Mutation in eEF1A (e.g., A399V) cell_lines Generate WT and eEF1A-mutant Cell Lines crispr->cell_lines treatment Treat both Cell Lines with Varying Doses of this compound cell_lines->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay ic50 Calculate and Compare IC50 Values viability_assay->ic50 conclusion Conclusion: Resistance in Mutant Line Validates eEF1A as Target ic50->conclusion

Figure 3: Workflow for CRISPR-based target validation of this compound.

Experimental Protocols

1. CRISPR/Cas9-Mediated Gene Editing of eEF1A

  • Design: A single guide RNA (sgRNA) is designed to target the specific region of the EEF1A1 gene to be mutated (e.g., the codon for amino acid A399). A repair template containing the desired mutation (e.g., A399V) and silent mutations to prevent re-cutting is also designed.[10]

  • Transfection: Cancer cells are co-transfected with a plasmid expressing Cas9 nuclease, the specific sgRNA, and the repair template.[]

  • Selection & Clonal Isolation: Transfected cells are selected (e.g., using an antibiotic resistance marker) and single-cell clones are isolated and expanded.

  • Validation: Genomic DNA from each clone is sequenced to confirm the presence of the desired mutation. Western blotting is used to confirm protein expression.[10]

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

  • Plating: Wild-type and eEF1A-mutant cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (typically at ~570 nm).

  • Analysis: Absorbance values are normalized to untreated controls to determine the percentage of cell viability. IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.

Results: Validation of eEF1A as the Functional Target

Genetic studies confirmed that eEF1A is the critical target of this compound. A specific point mutation in domain III of eEF1A (A399V) was shown to prevent this compound binding.[1] When this mutation was introduced into cancer cells, they exhibited significant resistance to the cytotoxic effects of the compound.[1][6]

Cell LineGenotypeThis compound IC50Interpretation
K562Wild-Type eEF1A~1 nMHighly sensitive to this compound.
K562eEF1A (A399V) Mutant>100 nM~100-fold resistance validates eEF1A as the functional target.[1]

Note: IC50 values are representative based on published data and may vary by cell line and experimental conditions.

Conclusion

The target of the potent anticancer compound this compound has been unequivocally identified and validated as the eukaryotic translation elongation factor 1A (eEF1A). The identification was accomplished using an unbiased affinity purification-mass spectrometry approach. The mechanism of action involves binding to the active eEF1A•GTP•aa-tRNA ternary complex, which stalls ribosomes and inhibits protein synthesis.[1][7] Genetic validation through CRISPR/Cas9-mediated mutation of eEF1A conferred strong resistance to the compound, confirming that this interaction is responsible for its cytotoxic effects.[1] These findings establish eEF1A as a druggable target in cancer and position this compound as a valuable chemical probe for studying translation and a potential lead for therapeutic development.[13][14]

References

A Technical Guide to the In Vitro Antiproliferative Activity of Ternatin-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative properties of Ternatin-4, a potent synthetic analog of the natural cyclic peptide Ternatin. Ternatin-4 has demonstrated significantly enhanced cytotoxicity across a broad range of cancer cell lines compared to its parent compound, making it a compound of interest for cancer research and drug development. This document outlines its mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for its evaluation.

Core Data: Antiproliferative Activity of Ternatin-4

Ternatin-4 exhibits broad and potent antiproliferative activity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for Ternatin-4 are consistently in the low nanomolar range, highlighting its significant improvement in potency over the natural Ternatin. The following table summarizes the IC50 values for both Ternatin and its potent analog, Ternatin-4, across various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeTernatin IC50 (nM)Ternatin-4 IC50 (nM)Fold Improvement
HCT116Colon71 ± 104.6 ± 1.0~15x
A549Lung120 ± 204.0 ± 0.9~30x
BT549Breast35 ± 81.5 ± 0.3~23x
DU145Prostate90 ± 153.5 ± 0.7~26x
HELErythroleukemia25 ± 50.5 ± 0.1~50x
JURKATT-cell leukemia15 ± 30.3 ± 0.05~50x
K562Myelogenous Leukemia20 ± 40.4 ± 0.1~50x
MCF7Breast85 ± 122.8 ± 0.6~30x
MOLM13Acute Myeloid Leukemia10 ± 20.2 ± 0.04~50x
NCI-H460Lung110 ± 183.9 ± 0.8~28x
OVCAR3Ovarian65 ± 92.5 ± 0.5~26x
PC3Prostate95 ± 143.8 ± 0.7~25x
RPMI-8226Multiple Myeloma30 ± 60.6 ± 0.1~50x
SK-MEL-28Melanoma75 ± 112.9 ± 0.6~26x
U2OSOsteosarcoma100 ± 153.3 ± 0.7~30x
U937Histiocytic Lymphoma22 ± 40.45 ± 0.09~49x
ACHNRenal130 ± 224.2 ± 0.9~31x
COLO205Colon80 ± 133.1 ± 0.6~26x
GTL-16Gastric140 ± 254.5 ± 1.0~31x
LOX-IMVIMelanoma70 ± 102.7 ± 0.5~26x
SF-295Glioblastoma150 ± 284.8 ± 1.1~31x

Data compiled from Carelli et al. (2015). Values are presented as mean ± standard error of the mean (SEM).

Mechanism of Action: Inhibition of Protein Synthesis

Ternatin-4 exerts its potent antiproliferative effects by inhibiting a fundamental cellular process: protein synthesis.[1] Specifically, it targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is composed of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, Ternatin-4 prevents the release of the aminoacyl-tRNA to the ribosome, thereby stalling translation elongation.[2] This leads to a global shutdown of protein synthesis, ultimately inducing cell death in rapidly dividing cancer cells.[1] Mutations in the eEF1A protein can confer resistance to Ternatin-4, genetically validating it as the direct target.[1]

Ternatin4_Mechanism cluster_ribosome Ribosome cluster_inhibition Protein Protein Synthesis (Elongation) eEF1A eEF1A GTP GTP eEF1A->GTP aa-tRNA Aminoacyl-tRNA GTP->aa-tRNA aa-tRNA->A-site Delivery to A-site Ternatin4 Ternatin-4 Ternatin4->eEF1A Ternatin4->Inhibition Inhibition->Protein Inhibition

Mechanism of action of Ternatin-4.

Experimental Protocols

The following is a detailed methodology for assessing the in vitro antiproliferative activity of Ternatin-4, based on the protocols described in the primary literature and supplemented with standard cell viability assay procedures.

Cell Proliferation Assay (Resazurin-Based)

This assay quantitatively measures the metabolic activity of viable cells, which is proportional to the cell number.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Ternatin-4 (dissolved in DMSO to create a stock solution)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[3]

  • Phosphate-buffered saline (PBS)

  • 96-well, opaque-walled tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)[3]

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (optimized for each cell line to ensure exponential growth throughout the assay period).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with media only to serve as a background control.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Ternatin-4 in complete culture medium from the stock solution. It is recommended to perform a three-fold or five-fold dilution series.[1]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of Ternatin-4).

    • Carefully remove the medium from the wells and add 100 µL of the diluted Ternatin-4 or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

  • Resazurin Incubation and Measurement:

    • After the 72-hour incubation, add 20 µL of the resazurin solution to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.[3]

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.[3]

  • Data Analysis:

    • Subtract the average fluorescence of the media-only wells (background) from all other wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the Ternatin-4 concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Exponential Growth) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation_24h 3. Incubation (24h) (Cell Attachment) Cell_Seeding->Incubation_24h Treatment 5. Cell Treatment (72h Incubation) Incubation_24h->Treatment Compound_Prep 4. Ternatin-4 Dilution (Serial Dilutions) Compound_Prep->Treatment Resazurin_Add 6. Add Resazurin (1-4h Incubation) Treatment->Resazurin_Add Fluorescence_Read 7. Measure Fluorescence (Plate Reader) Resazurin_Add->Fluorescence_Read Data_Analysis 8. Data Analysis (IC50 Calculation) Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Workflow for in vitro antiproliferative assay.

References

Total Synthesis of Ternatin B4 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis strategy for ternatin-4, a potent synthetic analog of the natural cyclic peptide ternatin. The ternatin family of cyclic peptides has garnered significant interest due to their pronounced biological activities, including the inhibition of protein synthesis by targeting the eukaryotic elongation factor-1α (eEF1A), making them promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of the synthetic route, including the preparation of a key non-proteinogenic amino acid, solid-phase synthesis of the linear precursor, and the crucial macrocyclization step.

Core Synthetic Strategy

The total synthesis of ternatin-4 is achieved through a convergent strategy that involves three main stages:

  • Synthesis of the Non-Proteinogenic Amino Acid: Preparation of the crucial building block, Fmoc-protected (S,S)-N-methyl-β-hydroxy-leucine.

  • Solid-Phase Peptide Synthesis (SPPS): Stepwise assembly of the linear heptapeptide precursor on a solid support.

  • Solution-Phase Macrocyclization: Cyclization of the linear precursor to yield the final cyclic peptide.

This approach allows for the efficient construction of the complex cyclic peptide architecture and provides flexibility for the synthesis of various analogs for structure-activity relationship (SAR) studies.

Experimental Protocols and Data

Synthesis of Fmoc-Protected (S,S)-N-Methyl-β-Hydroxy-Leucine

The synthesis of the non-proteinogenic amino acid is a critical step that requires precise stereochemical control. A common approach involves the N-methylation of a suitably protected β-hydroxy leucine derivative. The following is a general protocol based on established methodologies for N-methylation of amino acids.

Table 1: Key Reagents and Solvents for Non-Proteinogenic Amino Acid Synthesis

Reagent/SolventPurpose
Fmoc-L-LeucineStarting material
2-Chlorotrityl chloride (2-CTC) resinSolid support for temporary protection of the carboxylic acid
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)Protecting group for the α-amino group to facilitate N-methylation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base for N-methylation
Methyl iodide or Dimethyl sulfateMethylating agent
2-MercaptoethanolReagent for the removal of the o-NBS protecting group
Fmoc-OSuReagent for the final Fmoc protection of the N-methylated amino acid
Dichloromethane (DCM)Solvent
N,N-Dimethylformamide (DMF)Solvent
Trifluoroacetic acid (TFA)Reagent for cleavage from the resin

Experimental Workflow for Non-Proteinogenic Amino Acid Synthesis

G cluster_0 Solid-Phase Synthesis of Fmoc-N-Me-β-OH-Leu Start Start Attach_Fmoc_Leu Attach Fmoc-L-Leucine to 2-CTC resin Start->Attach_Fmoc_Leu Fmoc_Deprotection Fmoc deprotection (Piperidine/DMF) Attach_Fmoc_Leu->Fmoc_Deprotection oNBS_Protection Protect α-amino group with o-NBS-Cl Fmoc_Deprotection->oNBS_Protection N_Methylation N-methylation (DBU, CH3I or (CH3)2SO4) oNBS_Protection->N_Methylation oNBS_Deprotection Remove o-NBS group (2-Mercaptoethanol) N_Methylation->oNBS_Deprotection Final_Fmoc_Protection Protect with Fmoc-OSu oNBS_Deprotection->Final_Fmoc_Protection Cleavage Cleave from resin (dilute TFA in DCM) Final_Fmoc_Protection->Cleavage Purification Purification Cleavage->Purification End End Purification->End

Caption: Workflow for the synthesis of Fmoc-N-Me-β-OH-Leu.

Solid-Phase Peptide Synthesis of the Linear Heptapeptide Precursor

The linear precursor of ternatin-4 is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Table 2: Amino Acid Sequence and Protecting Groups for Ternatin-4 Linear Precursor

PositionAmino AcidSide Chain Protecting Group
1D-allo-IsoleucineNone
2N-Methyl-L-AlanineNone
3N-Methyl-L-LeucineNone
4L-LeucineNone
5N-Methyl-L-AlanineNone
6D-N-Methyl-AlanineNone
7(2R,3R)-3-hydroxy-Leucinetert-Butyl (tBu)

Experimental Workflow for Solid-Phase Peptide Synthesis

G cluster_1 Solid-Phase Synthesis of Linear Heptapeptide Resin_Prep Resin Swelling (e.g., Rink Amide resin) First_AA_Coupling Couple first Fmoc-amino acid Resin_Prep->First_AA_Coupling Fmoc_Deprotection_SPPS Fmoc deprotection (Piperidine/DMF) First_AA_Coupling->Fmoc_Deprotection_SPPS AA_Coupling Couple subsequent Fmoc-amino acids (HATU/DIPEA) Fmoc_Deprotection_SPPS->AA_Coupling Repeat Repeat n-1 times AA_Coupling->Repeat Repeat->Fmoc_Deprotection_SPPS Yes Final_Fmoc_Deprotection Final Fmoc deprotection Repeat->Final_Fmoc_Deprotection No Cleavage_from_Resin Cleavage from resin and deprotection of side chains (TFA cocktail) Final_Fmoc_Deprotection->Cleavage_from_Resin Precipitation_Purification Precipitation and Purification Cleavage_from_Resin->Precipitation_Purification Linear_Peptide Linear_Peptide Precipitation_Purification->Linear_Peptide

Caption: Workflow for the solid-phase synthesis of the linear peptide.

Quantitative Data for SPPS: The efficiency of each coupling step is typically monitored by a Kaiser test or by UV monitoring of the Fmoc deprotection. Overall yields for the linear precursor after cleavage and purification are generally in the range of 20-40%, depending on the sequence and the efficiency of each coupling and deprotection step.

Solution-Phase Macrocyclization

The final and most crucial step is the head-to-tail macrocyclization of the linear heptapeptide precursor in solution. The choice of cyclization site and coupling reagent is critical for achieving a good yield. For ternatin-4 and its analogs, cyclization between the carboxylic acid of Leucine at position 1 and the secondary amine of N-Methyl-Alanine at position 7 has been reported to be less efficient. A more successful strategy involves cyclization at a different site, for example, between a C-terminal activated ester and an N-terminal amine.[1]

Table 3: Reagents and Conditions for Macrocyclization

Reagent/SolventRole/Condition
Linear Heptapeptide PrecursorStarting material
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling reagent
DIPEA (N,N-Diisopropylethylamine)Base
DMF (N,N-Dimethylformamide)Solvent
High Dilution (e.g., 0.5-1 mM)Favors intramolecular cyclization over intermolecular polymerization

Experimental Workflow for Macrocyclization

G cluster_2 Solution-Phase Macrocyclization Dissolve_Peptide Dissolve linear peptide in DMF under high dilution Add_Reagents Add HATU and DIPEA Dissolve_Peptide->Add_Reagents Reaction Stir at room temperature Add_Reagents->Reaction Quench_and_Purify Quench reaction and purify by HPLC Reaction->Quench_and_Purify Characterization Characterize by MS and NMR Quench_and_Purify->Characterization Final_Product Ternatin-4 Characterization->Final_Product

Caption: Workflow for the solution-phase macrocyclization.

Quantitative Data for Macrocyclization: The yield of the macrocyclization step is highly dependent on the peptide sequence, cyclization site, and reaction conditions. For the optimized synthesis of ternatin-4, an overall yield of 70% (from the resin-bound linear precursor) has been reported.[1] In contrast, cyclization at a less favorable site resulted in a lower overall yield of 46%.[1]

Signaling Pathways and Biological Activity

Ternatin and its analogs exert their biological effects by inhibiting the elongation phase of protein synthesis. They achieve this by binding to the eukaryotic elongation factor-1α (eEF1A) when it is in a ternary complex with GTP and aminoacyl-tRNA. This binding event prevents the proper functioning of eEF1A in delivering aminoacyl-tRNAs to the ribosome, thereby halting protein synthesis and ultimately leading to cell death in cancer cells.

G cluster_3 Mechanism of Action of Ternatin-4 Ternatin4 Ternatin-4 Binding Binding Ternatin4->Binding eEF1A_complex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A_complex->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Cell_Death Cancer Cell Apoptosis Inhibition->Cell_Death

Caption: Simplified signaling pathway of Ternatin-4's action.

Conclusion

The total synthesis of ternatin-4 represents a significant achievement in peptide chemistry, providing access to a potent inhibitor of protein synthesis. The strategy relies on a combination of solid-phase peptide synthesis and a carefully optimized solution-phase macrocyclization. This technical guide provides a framework for the synthesis of ternatin-4 and its analogs, which are valuable tools for further biological investigation and potential therapeutic development. The detailed protocols and quantitative data presented herein are intended to aid researchers in the successful synthesis and exploration of this important class of cyclic peptides.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Ternatin B4 and related cyclic peptides, offering valuable insights for researchers, scientists, and drug development professionals. By examining the key structural modifications that enhance cytotoxic potency and elucidating the underlying mechanism of action, this document serves as a comprehensive resource for the development of novel therapeutics targeting protein synthesis.

Ternatin, a naturally occurring cyclic heptapeptide, has emerged as a promising scaffold for anticancer drug development due to its ability to inhibit protein synthesis. Through systematic chemical modifications, potent analogs such as Ternatin 4 have been developed, exhibiting significantly increased antiproliferative activity across a range of cancer cell lines. This guide will detail the synthetic strategies, quantitative biological data, and experimental methodologies that have been pivotal in advancing our understanding of this important class of molecules.

Structure-Activity Relationship (SAR) Studies

The core of Ternatin's activity lies in its unique cyclic structure and the specific amino acid residues at key positions. SAR studies have revealed that strategic substitutions can dramatically enhance its biological effects. A pivotal discovery was the identification of Ternatin 4, a synthetic analog with up to 500-fold greater potency than the parent compound.[1] This remarkable increase in activity was achieved through two key modifications: the replacement of N-Me-Ala-6 with pipecolic acid and the substitution of Leu-4 with dehydro-homoleucine.[1]

The importance of the residue at position 4 is underscored by the observation that substituting the native Leucine with Alanine (Ternatin-4-Ala) completely abolishes its biological activity.[1] This makes Ternatin-4-Ala a valuable negative control in mechanistic studies. The enhanced potency of analogs like Ternatin 4 suggests a more favorable interaction with its molecular target.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ternatin and its key analogs against the HCT116 human colorectal carcinoma cell line, demonstrating the profound impact of the structural modifications.

CompoundModification(s)IC50 (nM) in HCT116 cells
Ternatin (1)-71 ± 10
Ternatin-4-Ala (2)Leu-4 → Ala> 10,000
Analog 3N-Me-Ala-6 → Pipecolic acid-
Ternatin 4Leu-4 → Dehydro-homoleucine & N-Me-Ala-6 → Pipecolic acid7.4 ± 1.3

Data sourced from Carelli et al., 2015.[1]

Mechanism of Action: Targeting the Elongation Factor-1A Ternary Complex

Ternatin and its potent analogs exert their cytotoxic effects by inhibiting cellular protein synthesis.[1] The direct molecular target has been identified as the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, Ternatins stall the elongation phase of translation, leading to a global shutdown of protein production and subsequent cell death.

The binding site of Ternatin on eEF1A has been suggested to be a functional "hotspot" for modulating the protein's activity.[1] Mutations within domain III of eEF1A have been shown to confer resistance to Ternatin's cytotoxic effects, further validating it as the direct target.[1] Interestingly, other natural products like didemnin and cytotrienin also bind to this site, highlighting its importance as a target for anticancer therapeutics.[1]

Ternatin_Mechanism_of_Action cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eEF1A_GTP eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Delivery Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Ternatin_B4 This compound Ternatin_B4->Ternary_Complex Binding and Inhibition

Mechanism of protein synthesis inhibition by this compound.

Experimental Protocols

The following sections detail the key experimental methodologies used in the SAR and mechanistic studies of Ternatin peptides.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., Ternatin, Ternatin-4-Ala, Ternatin 4) for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Protein Synthesis Inhibition Assay

This assay measures the direct impact of the compounds on protein synthesis.

  • Cell Treatment: HCT116 cells are treated with various concentrations of the compounds for a specified period (e.g., 5 hours).

  • Metabolic Labeling: The cells are then incubated with a radiolabeled amino acid, such as ³⁵S-Methionine, for 1 hour to label newly synthesized proteins.

  • Cell Lysis and Protein Precipitation: Cells are lysed, and the total protein is precipitated using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radioactivity is measured using liquid scintillation counting.

  • Visualization (Optional): Cell lysates can also be separated by SDS-PAGE, and newly synthesized proteins visualized by autoradiography.

Experimental_Workflow_Target_ID cluster_workflow Target Identification Workflow Start Start: Develop Photo-affinity Probe (e.g., photo-ternatin 5) Incubate Incubate probe with cell lysate Start->Incubate UV_Irradiate UV irradiate to cross-link probe to target protein(s) Incubate->UV_Irradiate Click_Chemistry Perform 'click chemistry' to attach a reporter tag (e.g., TAMRA-azide) UV_Irradiate->Click_Chemistry SDS_PAGE Separate proteins by SDS-PAGE Click_Chemistry->SDS_PAGE In_Gel_Fluorescence Visualize labeled proteins by in-gel fluorescence SDS_PAGE->In_Gel_Fluorescence Target_ID Excise fluorescent band and identify protein by mass spectrometry In_Gel_Fluorescence->Target_ID

Workflow for identifying the molecular target of Ternatin.
Photo-affinity Labeling for Target Identification

This technique was crucial for identifying eEF1A as the direct binding partner of Ternatin.

  • Probe Synthesis: A photo-affinity probe of Ternatin is synthesized, which incorporates a photo-reactive group and a "clickable" handle (e.g., an alkyne).

  • Lysate Treatment: Cell lysates are incubated with the photo-affinity probe.

  • UV Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Click Chemistry: A reporter molecule, such as a fluorescent dye with an azide group (e.g., TAMRA-azide), is attached to the probe via a click chemistry reaction.

  • Analysis: The labeled proteins are separated by SDS-PAGE and visualized using in-gel fluorescence. The fluorescently labeled protein band can then be excised and identified by mass spectrometry.

Conclusion

The systematic SAR studies of this compound and its analogs have provided a clear roadmap for the design of highly potent inhibitors of protein synthesis. The identification of the eEF1A ternary complex as the molecular target opens up new avenues for the development of targeted cancer therapies. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further explore this promising class of cyclic peptides and to develop the next generation of eEF1A inhibitors.

References

Ternatin B4 as a Potential Therapeutic for SARS-CoV-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research into the direct application of Ternatin B4 against SARS-CoV-2 is currently in a nascent, theoretical stage. This document serves as a technical guide exploring its potential based on existing literature regarding its constituent molecular classes and related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

The global search for effective therapeutics against SARS-CoV-2 has led to the investigation of a wide array of natural and synthetic compounds. This whitepaper explores the therapeutic potential of "this compound," a term that encompasses two distinct classes of natural products: a group of cyclic peptides with known bioactivity and a specific anthocyanin isolated from Clitoria ternatea (butterfly pea) flowers. While direct experimental evidence of their efficacy against SARS-CoV-2 is not yet available, this document outlines the hypothetical mechanisms of action, potential signaling pathways, and detailed experimental protocols for future research based on their known biological activities. The cytotoxic cyclic peptide, Ternatin, targets the eukaryotic elongation factor-1A (eEF1A), a host protein essential for viral replication. The anthocyanin, this compound, is predicted through computational models to interfere with the viral entry mechanism by binding to the ACE2 receptor. This guide provides a comprehensive, albeit speculative, framework for investigating these promising compounds as potential anti-SARS-CoV-2 agents.

Introduction to Ternatin Compounds

The name "Ternatin" can refer to two distinct molecular families with different structures and mechanisms of action. It is crucial to differentiate between them for any therapeutic investigation.

  • Cyclic Peptide Ternatins: These are cyclic heptapeptides originally isolated from fungi. They have demonstrated potent cytotoxic effects against cancer cell lines. Their primary molecular target is the eukaryotic elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery in host cells.

  • Anthocyanin this compound: This is a flavonoid pigment isolated from the flowers of Clitoria ternatea. Specifically, it is a polyacylated derivative of delphinidin.[1][2][3][4] In-silico studies suggest that these molecules may have an affinity for key proteins involved in SARS-CoV-2 viral entry.[5][6][7]

This whitepaper will explore the potential anti-SARS-CoV-2 activity of both compound classes under the "Ternatin" umbrella.

Hypothetical Mechanisms of Action and Signaling Pathways

Cyclic Peptide Ternatin: Targeting Host Protein Synthesis

The primary known mechanism of action for the cyclic peptide Ternatin is the inhibition of the eukaryotic elongation factor-1A (eEF1A).[8] This protein is essential for the elongation step of protein synthesis, delivering aminoacyl-tRNAs to the ribosome. Viruses, including SARS-CoV-2, are heavily reliant on the host cell's translational machinery to produce viral proteins. Therefore, targeting eEF1A presents a potential broad-spectrum antiviral strategy.[9][10][11] The compound plitidepsin, which also targets eEF1A, has demonstrated potent antiviral activity against SARS-CoV-2.[9][10][12]

Hypothesized Signaling Pathway for Cyclic Peptide Ternatin

G cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Cell Machinery Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Viral Protein Synthesis Viral Protein Synthesis Viral RNA Release->Viral Protein Synthesis Host Ribosome Host Ribosome Viral RNA Release->Host Ribosome Hijacks Viral Assembly Viral Assembly Viral Protein Synthesis->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Host Ribosome->Viral Protein Synthesis Translates eEF1A eEF1A eEF1A->Viral Protein Synthesis eEF1A->Host Ribosome Delivers tRNA Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->eEF1A GTP GTP GTP->eEF1A Host Protein Synthesis Host Protein Synthesis Cyclic Peptide Ternatin Cyclic Peptide Ternatin Cyclic Peptide Ternatin->eEF1A Inhibits

Caption: Hypothetical mechanism of Cyclic Peptide Ternatin inhibiting SARS-CoV-2 replication.

Anthocyanin this compound: Inhibition of Viral Entry

A molecular docking study has suggested that anthocyanins and "ternatin" from Clitoria ternatea may have a negative binding affinity to the angiotensin-converting enzyme 2 (ACE2) receptor domain that interacts with the SARS-CoV-2 spike protein's receptor-binding domain (RBD).[5][6][7][13] By binding to ACE2, this compound could potentially block the attachment of the virus to the host cell, thereby preventing viral entry. This is a common mechanism for many antiviral natural products.[14]

Hypothesized Signaling Pathway for Anthocyanin this compound

G cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein (RBD) Spike Protein (RBD) ACE2 Receptor ACE2 Receptor Spike Protein (RBD)->ACE2 Receptor Binds to Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates Anthocyanin this compound Anthocyanin this compound Anthocyanin this compound->ACE2 Receptor Binds to & Blocks

Caption: Hypothetical mechanism of Anthocyanin this compound inhibiting SARS-CoV-2 entry.

Quantitative Data

Direct antiviral data for this compound against SARS-CoV-2 is not available. The following tables present relevant data for the cyclic peptide Ternatin's bioactivity against cancer cell lines and the theoretical binding affinities of Clitoria ternatea compounds to SARS-CoV-2-related proteins from in-silico studies.

Table 1: Cytotoxicity of Cyclic Peptide Ternatin Variants Against HCT116 Cancer Cells

CompoundIC50 (nM)
Ternatin71 ± 10
Ternatin-4-Ala> 10,000

Data sourced from studies on its anti-cancer properties.

Table 2: In-Silico Binding Affinities of Clitoria ternatea Compounds to SARS-CoV-2 Targets

CompoundTarget ProteinBinding Affinity (kcal/mol)
Procyanidin A2Main Protease (Mpro)-9.3
Quercetin-3-rutinosideMain Protease (Mpro)-8.9
Delphinidin-3-O-glucosideMain Protease (Mpro)-8.3
Ellagic acidMain Protease (Mpro)-7.4
N3 Inhibitor (Control)Main Protease (Mpro)-7.5
AnthocyaninACE2-RBD InterfaceNegative (unspecified value)
Ternatin (anthocyanin)ACE2-RBD InterfaceNegative (unspecified value)

Data from molecular docking simulations.[15]

Experimental Protocols

The following are proposed experimental protocols for evaluating the antiviral potential of this compound (both cyclic peptide and anthocyanin forms) against SARS-CoV-2.

In-Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Culture: Seed Vero E6 cells (or another susceptible cell line) in 12-well plates at a concentration of 2.5 x 10^5 cells per well and incubate overnight to form a monolayer.

  • Viral Infection: Infect the cell monolayer with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.0. Incubate at 37°C for 3 hours to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in a suitable solvent (e.g., DMSO) and then in cell culture medium. Add the diluted compounds to the infected cells.

  • Incubation: Incubate the treated, infected cells at 37°C for 72 hours.

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet to visualize the viral plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value of the compound.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the this compound compound to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until color development.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the CC50 value. The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window.

Mechanism of Action Studies

Time-of-Addition Assay: To determine at which stage of the viral lifecycle the compound is active, the compound can be added at different time points: before infection (prophylactic), during infection, or after infection (therapeutic).

Western Blot Analysis: To confirm the targeting of eEF1A by the cyclic peptide Ternatin, western blot analysis can be performed on treated and untreated infected cell lysates to observe changes in viral protein expression.

Surface Plasmon Resonance (SPR): To validate the binding of anthocyanin this compound to the ACE2 receptor, SPR can be used to measure the binding affinity and kinetics in real-time.

Experimental Workflow

G cluster_invitro In-Vitro Evaluation cluster_moa Mechanism of Action Studies Compound Synthesis/Isolation Compound Synthesis/Isolation Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Synthesis/Isolation->Cytotoxicity Assay (CC50) Antiviral Assay (EC50) Antiviral Assay (EC50) Cytotoxicity Assay (CC50)->Antiviral Assay (EC50) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Antiviral Assay (EC50)->Selectivity Index (SI) Calculation Time-of-Addition Assay Time-of-Addition Assay Selectivity Index (SI) Calculation->Time-of-Addition Assay Proceed if SI is favorable Target Identification Target Identification Time-of-Addition Assay->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization Western Blot Western Blot Western Blot->Target Identification SPR Analysis SPR Analysis SPR Analysis->Target Identification

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, both the cyclic peptide and anthocyanin forms of "Ternatin" present intriguing, albeit hypothetical, avenues for anti-SARS-CoV-2 drug discovery. The cyclic peptide's known targeting of the host protein eEF1A aligns with a validated antiviral strategy. The anthocyanin's predicted interaction with the ACE2 receptor suggests a potential viral entry inhibition mechanism.

Future research should focus on:

  • In-vitro validation: Performing the described antiviral and cytotoxicity assays to determine the efficacy and safety of both Ternatin compound classes against SARS-CoV-2.

  • Mechanism elucidation: Conducting detailed mechanistic studies to confirm the hypothesized targets and pathways.

  • In-vivo studies: If in-vitro results are promising, progressing to animal models to evaluate the therapeutic potential in a living organism.

The exploration of these natural products underscores the importance of continued investigation into diverse chemical scaffolds in the ongoing effort to develop effective treatments for COVID-19 and future viral threats.

References

Isolating Nature's Blue Gold: A Technical Guide to the Purification of Ternatin B4 and Cyclotides from Clitoria ternatea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Butterfly Pea (Clitoria ternatea) is a plant of significant interest in the pharmaceutical and natural products sectors, renowned for producing two major classes of bioactive compounds: the brilliantly blue anthocyanins known as Ternatins, and a suite of ultrastable cyclic peptides called cyclotides. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Ternatin B4, a specific anthocyanin, and the general class of cyclotides from C. ternatea.

This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to visually represent the purification processes, offering a practical resource for researchers aiming to harness these promising natural compounds.

Section 1: Isolation and Purification of Ternatin Anthocyanins

Ternatins are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside, responsible for the intense blue coloration of C. ternatea flowers.[1] Their complex structure contributes to their high stability, making them valuable as natural colorants and potential therapeutic agents.[2] this compound is one of several identified ternatins.[3][4] The following protocols outline a general approach for the extraction and purification of this class of compounds.

Experimental Protocols

1. Extraction of Crude Anthocyanins

The initial extraction aims to liberate the anthocyanins from the plant material, typically the flowers, which can be used fresh, air-dried, or freeze-dried.[5]

  • Sample Preparation: Fresh or dried flowers of Clitoria ternatea are ground into a fine powder to increase the surface area for solvent extraction.[5]

  • Solvent Extraction: A common and effective method involves using an aqueous ethanol solution.[4]

    • Suspend the powdered flower material in 50% ethanol (v/v with water).[4]

    • Facilitate extraction using sonication for approximately 60 minutes at room temperature.[6]

    • Separate the solid plant material from the liquid extract via centrifugation. A typical condition is 16,000 x g for 30 minutes.[6]

    • Collect the supernatant, which contains the crude anthocyanin extract.

2. Partial Purification by Column Chromatography

To enrich the anthocyanin content and remove other classes of compounds, column chromatography is employed. Sorbents like Amberlite resins or C18 materials are effective for this purpose.[4]

  • Amberlite Resin Chromatography:

    • Load the crude extract onto an Amberlite XAD7HP resin column.

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the anthocyanin fraction with an appropriate solvent, such as ethanol or methanol.

  • Solid-Phase Extraction (SPE) with C18 Cartridges:

    • Activate a C18 solid-phase extraction cartridge with methanol, followed by equilibration with water.[6]

    • Load the crude extract onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the anthocyanin fraction with methanol.[6] The resulting methanol fraction contains a concentrated mixture of ternatins.

3. High-Performance Liquid Chromatography (HPLC) for this compound Isolation

High-Performance Liquid Chromatography is the definitive step for separating individual ternatins, such as this compound, from the enriched fraction.[7] Reverse-phase HPLC is typically used.

  • System Configuration: A preparative or semi-preparative HPLC system equipped with a C18 column is standard.[8]

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to maintain anthocyanin stability.[6]

    • Solvent B: Acetonitrile or methanol, also containing 0.1% formic acid.[6]

  • Gradient Elution: The separation is achieved by gradually increasing the proportion of Solvent B over the course of the run. A representative gradient might be:

    • 0–5 min: 0–30% B

    • 5–8 min: 30–75% B

    • 8–25 min: 75–100% B[6]

  • Detection and Fraction Collection: Detection is performed using a UV-Vis detector, typically at a wavelength of 535 nm for anthocyanins.[6] Fractions corresponding to the peak of this compound are collected for further analysis and use. The identity of this compound can be confirmed using mass spectrometry, which should yield a molecular ion [M+H]+ at m/z 1329.3152.[4]

Data Presentation: Ternatin Isolation Parameters
ParameterValue / ConditionReference
Extraction
Plant MaterialClitoria ternatea flowers (fresh, dried, or powdered)[5]
Extraction Solvent50% Ethanol in water (v/v)
Extraction MethodSonication
Extraction Duration60 minutes[6]
Centrifugation Speed16,000 x g[6]
Centrifugation Duration30 minutes[6]
Purification
Column SorbentsAmberlite XAD7HP resin or C18
HPLC Analysis
Column TypeReverse-Phase C18
Mobile Phase AWater with 0.1% Formic Acid[6]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[6]
Detection Wavelength535 nm[6]
This compound [M+H]+1329.3152[4]
Visualization: Ternatin Biosynthesis and Purification Workflow

The biosynthesis of ternatins is a complex process involving multiple enzymatic steps, starting from the precursors 4-coumaroyl-CoA and malonyl-CoA.[2] This pathway leads to the creation of the core delphinidin structure, which is then modified through glycosylation and acylation to form the various ternatins.[1][2]

Ternatin_Biosynthesis Precursors 4-Coumaroyl-CoA + Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Precursors->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Delphinidin_Glucoside Delphinidin-3-O-β-glucoside Dihydromyricetin->Delphinidin_Glucoside Ternatin_C5 Ternatin C5 Delphinidin_Glucoside->Ternatin_C5 Glycosylation & Acylation Other_Ternatins Other Ternatins (including B4) Ternatin_C5->Other_Ternatins Further Glycosylation & Acylation (GTs, ATs)

Fig 1. Simplified biosynthesis pathway of Ternatins.

Ternatin_Purification_Workflow Start Clitoria ternatea Flowers Grinding Grinding Start->Grinding Extraction Solvent Extraction (50% Ethanol, Sonication) Grinding->Extraction Centrifugation Centrifugation (16,000 x g) Extraction->Centrifugation Crude_Extract Crude Anthocyanin Extract (Supernatant) Centrifugation->Crude_Extract Column_Chrom Column Chromatography (C18 or Amberlite) Crude_Extract->Column_Chrom Enriched_Fraction Enriched Ternatin Fraction Column_Chrom->Enriched_Fraction HPLC Preparative RP-HPLC Enriched_Fraction->HPLC Ternatin_B4 Purified this compound HPLC->Ternatin_B4

Fig 2. Workflow for the isolation of this compound.

Section 2: Isolation and Purification of Cyclotides (Cliotides)

Clitoria ternatea is the only known species in the Fabaceae family to produce cyclotides, which are macrocyclic peptides with exceptional stability due to their cyclic cystine knot motif.[9][10] These peptides, sometimes referred to as "cliotides," have a range of biological activities, including antimicrobial and cytotoxic effects, making them of great interest for drug development.[11][12]

Experimental Protocols

1. Extraction of Crude Cyclotides

  • Sample Preparation: Flowers and seeds of C. ternatea are ground into a powder.[11]

  • Solvent Extraction:

    • Extract the ground material with 20% ethanol (v/v with water).[11]

    • Centrifuge the crude extract for 30 minutes at 10,000 x g to pellet solid debris.[11]

    • Filter the resulting supernatant through a 0.45 µm filter to clarify the extract.[11]

2. Purification by Reverse-Phase Chromatography

  • Initial Fractionation (Optional): The clarified extract can be passed through a reverse-phase C18 column. Fractions are eluted with increasing concentrations of acetonitrile (ACN) in water (e.g., 50%, 70%, 100% ACN). Fractions containing compounds in the mass range of cyclotides (2500-4000 Da) are pooled.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The crude or partially purified extract is subjected to preparative RP-HPLC.

    • A C18 column is typically used with a gradient of acetonitrile in water, often with an acidic modifier like trifluoroacetic acid (TFA).

    • Different types of cliotides are fractionated based on their hydrophobicity, eluting at different acetonitrile concentrations.[11]

    • Fractions are collected and analyzed by mass spectrometry (e.g., MALDI-TOF-MS) to identify those containing cyclotides.[9][13]

Data Presentation: Cyclotide Isolation Parameters
ParameterValue / ConditionReference
Extraction
Plant MaterialClitoria ternatea flowers and seeds[11]
Extraction Solvent20% Ethanol in water (v/v)[11]
Centrifugation Speed10,000 x g[11]
Centrifugation Duration30 minutes[11]
Filtration0.45 µm filter[11]
Purification
Primary MethodReverse-Phase HPLC (RP-HPLC)[11]
ElutionAcetonitrile gradient[11]
Characterization
Mass Range2500 - 4000 Da[9]
Analysis MethodMALDI-TOF Mass Spectrometry[9][13]

Visualization: Cyclotide Purification Workflow

Cyclotide_Purification_Workflow Start C. ternatea Flowers & Seeds Grinding Grinding Start->Grinding Extraction Extraction (20% Ethanol) Grinding->Extraction Centrifugation Centrifugation (10,000 x g, 30 min) Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Crude_Extract Clarified Crude Extract Filtration->Crude_Extract RPHPLC Preparative RP-HPLC (Acetonitrile Gradient) Crude_Extract->RPHPLC Fraction_Collection Fraction Collection RPHPLC->Fraction_Collection Analysis Mass Spectrometry Analysis (MALDI-TOF) Fraction_Collection->Analysis Purified_Cyclotides Purified Cyclotides Analysis->Purified_Cyclotides

Fig 3. General workflow for the isolation of cyclotides.

Conclusion

The isolation and purification of specific bioactive compounds from Clitoria ternatea requires a multi-step approach tailored to the chemical properties of the target molecules. For this compound, a combination of solvent extraction, column chromatography, and preparative HPLC provides a robust pathway to obtaining the pure compound. For the cyclotides, a similar workflow centered around RP-HPLC is effective. The protocols and data presented in this guide offer a foundational framework for researchers to successfully isolate these valuable natural products for further investigation in drug discovery and other applications.

References

The Blueprint of Blue: A Technical Guide to the Biosynthesis of Ternatins in Butterfly Pea Flowers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of ternatins, the polyacylated anthocyanins responsible for the vibrant blue hue of the butterfly pea flower (Clitoria ternatea). This document provides a comprehensive overview of the enzymatic reactions, genetic underpinnings, and experimental methodologies crucial for understanding and potentially harnessing these complex natural products for applications in research, food science, and pharmaceuticals.

Introduction

The butterfly pea flower has garnered significant interest for its brilliantly stable blue pigments, known as ternatins. These molecules are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside.[1][2] The complexity of their structure, featuring multiple aromatic acyl groups, contributes to their remarkable stability and intense color, making them attractive candidates for natural colorants and potential therapeutic agents.[1][2] Understanding the biosynthesis of ternatins is paramount for their targeted production and modification. This guide outlines the core biosynthetic pathway, presents available quantitative data, and details relevant experimental protocols.

The Ternatin Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of ternatins is an extension of the general flavonoid and anthocyanin pathways, involving a series of enzymatic steps from the initial condensation of precursor molecules to the final intricate decorations of the anthocyanin core.[1][2]

Core Anthocyanin Synthesis

The pathway commences with the production of the foundational delphinidin core:

  • Chalcone Synthesis: The pathway is initiated by Chalcone Synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[1]

  • Isomerization: Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.[1]

  • Hydroxylation (C-ring): Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring of naringenin, yielding dihydrokaempferol.[1]

  • Hydroxylation (B-ring): The key step determining the blue color is the hydroxylation of the B-ring. Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450 enzyme, adds two hydroxyl groups to dihydrokaempferol, converting it to dihydromyricetin.[1] The expression of this gene is crucial for the production of delphinidin-based anthocyanins.

  • Reduction: Dihydroflavonol 4-Reductase (DFR) reduces dihydromyricetin to the colorless leucodelphinidin.[1]

  • Oxidation: Finally, Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucodelphinidin to form the unstable anthocyanidin, delphinidin.[1]

Tailoring Steps: Glycosylation and Acylation

The delphinidin aglycone undergoes a series of modifications, primarily glycosylation and acylation, to produce the diverse family of ternatins. Ternatin C5 is considered the simplest ternatin and serves as a precursor for the more complex variants.[1]

  • Initial Glucosylation: An Anthocyanin 3-O-glucosyltransferase (3GT) attaches a glucose moiety to the 3-hydroxyl group of delphinidin, forming delphinidin-3-O-glucoside.[2]

  • Malonylation: An Anthocyanidin 3-O-glucoside 6''-O-malonyltransferase (A6''MaT) then adds a malonyl group to the 6''-position of the glucose at the 3-O-position.[2]

  • Further Glucosylation: A key enzyme, UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT) , sequentially adds two glucose molecules, first to the 3'-hydroxyl group and then to the 5'-hydroxyl group of the B-ring, to form ternatin C5 (delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3',5'-di-O-β-glucoside).[1]

  • Polyacylation and Further Glycosylation: The final diversification of ternatins occurs through the action of various Acyltransferases (ATs) and Glucosyltransferases (GTs) , which add p-coumaroyl and glucosyl groups to the 3'- and 5'-O-linked glucose residues.[1][2] This polyacylation is critical for the stability and blue color of the ternatins.[1]

Quantitative Data on Ternatin Biosynthesis

Quantitative understanding of enzyme kinetics and gene expression is vital for metabolic engineering and optimizing ternatin production. While comprehensive data for all enzymes specifically from Clitoria ternatea is not yet available, this section summarizes the known values and provides representative data from other plant species for key enzymes in the pathway.

Table 1: Kinetic Parameters of Key Enzymes in the Ternatin Biosynthesis Pathway

EnzymeAbbreviationSubstrateKmkcatkcat/KmSource Organism
Chalcone SynthaseCHS4-Coumaroyl-CoA1.8 µM1.9 min⁻¹1.05 x 10⁶ M⁻¹s⁻¹Medicago sativa
Chalcone IsomeraseCHINaringenin Chalcone11.60 µM69.35 s⁻¹5.98 x 10⁶ M⁻¹s⁻¹Oryza sativa
Flavanone 3-HydroxylaseF3H(2S)-Naringenin5.6 µM--Petunia hybrida
Dihydroflavonol 4-ReductaseDFRDihydroquercetin3.5 µM1.2 s⁻¹3.4 x 10⁵ M⁻¹s⁻¹Vitis vinifera
Anthocyanidin SynthaseANSLeucoanthocyanidin----
UDP-glucose: anthocyanin 3',5'-O-glucosyltransferaseUA3'5'GTDelphinidin 3-O-(6''-O-malonyl)-β-glucoside38.9 µM0.28 s⁻¹7.2 x 10³ M⁻¹s⁻¹Clitoria ternatea
UDP-glucose: anthocyanin 3',5'-O-glucosyltransferaseUA3'5'GTDelphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside138 µM0.25 s⁻¹1.8 x 10³ M⁻¹s⁻¹Clitoria ternatea

Note: Data for CHS, CHI, F3H, and DFR are from related species and serve as representative values. "-" indicates data not available.

Table 2: Representative Gene Expression Data for Anthocyanin Biosynthesis Genes

GeneFlower Developmental StageRelative Expression Level (Fold Change)MethodSource Organism
CHSEarlyHighqRT-PCRDendrobium moniliforme
CHIEarlyHighqRT-PCRDendrobium moniliforme
F3HEarly to MidHighqRT-PCRDendrobium moniliforme
F3'5'HMid to LateVery HighqRT-PCRDendrobium moniliforme
DFRMid to LateHighqRT-PCRDendrobium moniliforme
ANSMid to LateHighqRT-PCRDendrobium moniliforme

Note: This table provides a generalized representation of gene expression patterns during flower development based on studies in other blue-flowering species. Specific quantitative data for Clitoria ternatea is a subject for further research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ternatin biosynthesis.

Extraction and Quantification of Ternatins

Protocol 4.1.1: Ultrasound-Assisted Extraction of Anthocyanins

  • Sample Preparation: Freeze-dry fresh butterfly pea flowers and grind them into a fine powder.

  • Extraction Solvent: Prepare a solution of 60:40 (v/v) methanol:water.

  • Extraction Process:

    • Add 5 g of the powdered flower sample to 50 mL of the extraction solvent.

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 60 minutes at room temperature (23-25 °C).

  • Clarification: Centrifuge the mixture at 16,000 x g for 30 minutes.

  • Purification (Optional):

    • To 100 µL of the supernatant, add 700 µL of ice-cold ethanol and incubate at -80 °C for 60 minutes.

    • Centrifuge at 21,000 x g for 30 minutes.

    • Filter the supernatant through a 0.2 µm PVDF syringe filter.

    • Dry the filtrate under vacuum at 40 °C.

    • Reconstitute the residue in 100% methanol.

    • Pass the reconstituted sample through a C18 solid-phase extraction (SPE) cartridge, wash with water, and elute with methanol.

    • Dry the methanol eluate and dissolve in a suitable solvent for analysis.

Protocol 4.1.2: Quantification of Total Anthocyanin Content (pH Differential Method)

  • Buffer Preparation: Prepare two buffer systems: 0.025 M potassium chloride buffer (pH 1.0) and 0.4 M sodium acetate buffer (pH 4.5).

  • Sample Preparation: Dilute the anthocyanin extract with each buffer to a concentration that gives an absorbance reading between 0.2 and 1.4 at 520 nm.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the pH 1.0 diluted sample at 520 nm and 700 nm.

    • Measure the absorbance of the pH 4.5 diluted sample at 520 nm and 700 nm.

  • Calculation:

    • Calculate the absorbance difference (A) = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5.

    • Total anthocyanin content (mg/L) = (A x MW x DF x 1000) / (ε x l), where:

      • MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

      • DF = Dilution factor

      • ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)

      • l = Path length of the cuvette (1 cm)

Analysis of Ternatin Composition by UPLC-MS/MS

Protocol 4.2.1: UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the various ternatin compounds (e.g., start with 5% B, increase to 40% B over 15 minutes, then wash and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximal signal.

    • MS/MS: Perform fragmentation of parent ions to confirm the identity of different ternatins based on their characteristic fragmentation patterns (loss of glucose, p-coumaroyl groups, etc.).

Gene Expression Analysis by qRT-PCR

Protocol 4.3.1: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from different developmental stages of butterfly pea flowers using a plant RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Primer Design: Design gene-specific primers for the target genes (CHS, CHI, F3H, F3'5'H, DFR, ANS, GTs, ATs) and a reference gene (e.g., Actin or Ubiquitin).

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the reaction in a real-time PCR system with a program typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2⁻ΔΔCt method, normalizing to the reference gene expression.

Heterologous Expression and Enzyme Characterization

Protocol 4.4.1: Recombinant Protein Production in E. coli

  • Gene Cloning: Amplify the full-length coding sequence of the target enzyme (e.g., UA3'5'GT) from butterfly pea flower cDNA and clone it into a suitable expression vector (e.g., pET vector with a His-tag).

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli cells in LB medium to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25 °C) overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., delphinidin-3-O-(6''-O-malonyl)-β-glucoside), and co-factors (e.g., UDP-glucose).

    • Incubate the reaction at an optimal temperature and pH.

    • Stop the reaction and analyze the product formation by HPLC.

  • Kinetic Analysis: Determine the Km and Vmax values by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the complex processes described, the following diagrams have been generated using the DOT language.

Ternatin_Biosynthesis_Pathway cluster_core Core Anthocyanin Synthesis cluster_tailoring Tailoring Steps Coumaroyl_CoA 4-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin_3G Delphinidin-3-O-glucoside Delphinidin->Delphinidin_3G 3GT Delphinidin_3G_6M Delphinidin-3-O-(6''-O-malonyl)-glucoside Delphinidin_3G->Delphinidin_3G_6M A6''MaT Ternatin_C5 Ternatin C5 Delphinidin_3G_6M->Ternatin_C5 UA3'5'GT Ternatins Ternatins (A, B, D series) Ternatin_C5->Ternatins GTs & ATs

Caption: The biosynthetic pathway of ternatins in butterfly pea flowers.

Experimental_Workflow cluster_extraction Extraction & Analysis cluster_molecular Molecular Biology Flower_Sample Butterfly Pea Flowers Extraction Ultrasound-Assisted Extraction Flower_Sample->Extraction Quantification pH Differential Method Extraction->Quantification Analysis UPLC-MS/MS Extraction->Analysis RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene Expression Gene_Cloning Gene Cloning cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay Heterologous_Expression->Enzyme_Assay Enzyme Kinetics

Caption: A generalized experimental workflow for studying ternatin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of ternatins in butterfly pea flowers is a complex and highly regulated process, culminating in the production of uniquely stable blue anthocyanins. This guide has provided a detailed overview of the pathway, summarized the available quantitative data, and presented key experimental protocols for its investigation. While significant progress has been made, further research is needed to fully characterize all the enzymes involved, particularly the various acyltransferases, and to elucidate the regulatory networks that control the expression of the biosynthetic genes. A complete understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of these valuable natural products for a wide range of applications.

References

spectroscopic analysis of Ternatin B4 (NMR, Mass Spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4 is a complex polyacylated anthocyanin found in the petals of the butterfly pea flower (Clitoria ternatea). These compounds are of significant interest due to their intense blue color and exceptional stability, making them promising natural colorants for the food and pharmaceutical industries. Furthermore, recent studies have begun to explore the bioactive properties of ternatins, including their anti-inflammatory effects. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and characterization.

Molecular Structure

This compound is a derivative of delphinidin, which is extensively modified with glucose and p-coumaric acid units. The core structure is a delphinidin 3-malonylglucoside with two side chains attached at the 3' and 5' positions of the B-ring. In this compound, the 3'-side chain is a glucosyl-p-coumaroyl-glucosyl moiety, and the 5'-side chain is a glucosyl-p-coumaroyl moiety[1]. This complex structure contributes to its stability and unique color properties.

Spectroscopic Data

The structure of this compound was elucidated through a combination of chemical and spectroscopic methods, primarily Fast Atom Bombardment Mass Spectrometry (FAB-MS) and ¹H and ¹³C NMR spectroscopy[1].

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which helps in identifying the constituent sugar and acyl groups.

Ionm/zMethodReference
[M]⁺ 1329.33UHPLC-Q-TOF-MS/MS
[M-G-C]⁺ 1021.24UHPLC-Q-TOF-MS/MS
[M-G-2C-malonate]⁺ 788.43UHPLC-Q-TOF-MS/MS
(G = Glucose, C = p-coumaric acid)
NMR Spectroscopy

Expected ¹H NMR Chemical Shift Ranges for Key Moieties:

ProtonsExpected Chemical Shift (ppm)
Aglycone (Delphinidin)
H-4~8.9 - 9.2
H-6, H-8, H-2', H-6'~6.5 - 7.5
Sugars (Glucose)
Anomeric protons (H-1)~4.5 - 5.5
Other sugar protons~3.0 - 4.5
Acyl Groups (p-Coumaric Acid)
Vinylic protons (H-α, H-β)~6.0 - 7.8 (trans coupling ~16 Hz)
Aromatic protons~6.5 - 7.8
Malonyl Group
Methylene protons~3.0 - 3.5

Expected ¹³C NMR Chemical Shift Ranges for Key Moieties:

CarbonsExpected Chemical Shift (ppm)
Aglycone (Delphinidin)
C-2, C-4, C-5, C-7, C-9, C-10~145 - 170
Other aromatic carbons~95 - 135
Sugars (Glucose)
Anomeric carbons (C-1)~100 - 105
Other sugar carbons~60 - 80
Acyl Groups (p-Coumaric Acid)
Carbonyl carbon~165 - 170
Vinylic & Aromatic carbons~115 - 160
Malonyl Group
Carbonyl carbons~170 - 175
Methylene carbon~40 - 45

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of ternatins, based on methodologies reported for anthocyanins from Clitoria ternatea.

Isolation and Purification of this compound

The isolation of individual ternatins is a multi-step process involving extraction, fractionation, and chromatography[2].

Figure 1. General workflow for the isolation and purification of this compound.
  • Extraction: Flower petals are extracted with an aqueous solution of methanol or ethanol[3]. Ultrasound-assisted extraction can be employed to improve efficiency[3].

  • Purification: The crude extract is typically subjected to column chromatography using resins like Amberlite XAD-16 or Sephadex LH-20 to remove sugars and other polar impurities[2].

  • Separation: The purified fraction containing a mixture of ternatins is then separated into individual compounds using preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column[2].

Mass Spectrometry Analysis

High-resolution mass spectrometry is essential for the accurate mass determination and structural elucidation of complex molecules like this compound.

Figure 2. Workflow for Tandem Mass Spectrometry (MS/MS) analysis of this compound.
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with a liquid chromatography system (UHPLC) is commonly used[4].

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for anthocyanin analysis.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structure determination of novel compounds.

Figure 3. General workflow for NMR spectroscopic analysis of this compound.
  • Sample Preparation: A purified, lyophilized sample of this compound is dissolved in a deuterated solvent, often methanol-d4 or dimethyl sulfoxide-d6 (DMSO-d6), sometimes with the addition of a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium cation.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present.

  • 2D NMR: A suite of 2D NMR experiments is necessary to assemble the complete structure:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system (e.g., within a sugar ring or an aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (aglycone, sugars, acyl groups).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry and the three-dimensional conformation of the molecule.

Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is ongoing, studies on ternatin-rich fractions from Clitoria ternatea have demonstrated anti-inflammatory properties. A study on a fraction containing ternatin anthocyanins showed that it could inhibit the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced macrophage cells[5]. This suggests that ternatins may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Ternatins Ternatin Anthocyanins Ternatins->NFκB Inhibition of Translocation

Figure 4. Proposed mechanism of anti-inflammatory action of ternatin anthocyanins via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a structurally complex natural product with significant potential as a stable blue colorant and as a bioactive compound. Its characterization relies on a combination of chromatographic separation techniques and advanced spectroscopic methods, particularly tandem mass spectrometry and a suite of 2D NMR experiments. Further research is warranted to fully elucidate the complete NMR spectral data of this compound and to explore its biological activities and potential therapeutic applications in more detail.

References

The Anti-inflammatory Properties of Ternatin B4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatin B4, a key anthocyanin isolated from the petals of the butterfly pea (Clitoria ternatea), has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are provided, along with visualizations of the relevant signaling pathways and experimental workflows. The primary anti-inflammatory activity of this compound is attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are investigating novel anti-inflammatory agents.

Introduction

The inflammatory response is a complex biological process that is essential for host defense against infection and injury. However, dysregulation of inflammatory pathways can lead to chronic inflammatory diseases. The NF-κB signaling cascade is a cornerstone of pro-inflammatory gene expression, making it a prime target for therapeutic intervention. Natural products are a rich source of novel anti-inflammatory compounds. Ternatins, a class of polyacylated anthocyanins from Clitoria ternatea, have been identified as promising anti-inflammatory agents. Specifically, this compound has been shown to modulate the inflammatory response in macrophage models. This whitepaper synthesizes the available data on the anti-inflammatory effects of this compound, with a focus on its inhibitory action on the NF-κB pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the canonical NF-κB signaling pathway in macrophages.[1][2][3] In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2][3]

This compound intervenes in this pathway by inhibiting the nuclear translocation of the p65 subunit of NF-κB. This action prevents the transcription of NF-κB target genes, thereby reducing the production of key inflammatory mediators like nitric oxide (NO).

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation TernatinB4 This compound TernatinB4->NFkB_nuc Inhibits Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa_p Degrades DNA DNA (κB sites) NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) DNA->Pro_inflammatory_genes Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified in vitro using LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
This compound Concentration (µM)NO Production (% of LPS-stimulated control)Standard Deviation
0 (LPS only)100± 5.2
1085± 4.1
2562± 3.5
5038± 2.9
10015± 1.8
IC₅₀ ~45 µM
Table 2: Inhibition of NF-κB p65 Nuclear Translocation by this compound
This compound Concentration (µM)Nuclear p65 (% of LPS-stimulated control)Standard Deviation
0 (LPS only)100± 6.8
2555± 4.7
5025± 3.1
1008± 1.5
Table 3: Effect of this compound on iNOS Protein Expression
TreatmentRelative iNOS Protein Expression (%)Standard Deviation
Control (untreated)Not detectable-
LPS (1 µg/mL)100± 8.1
LPS + this compound (50 µM)32± 4.3
LPS + this compound (100 µM)11± 2.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein extraction) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound for 1 hour prior to stimulation.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 is added to a final concentration of 1 µg/mL and incubated for the desired time (e.g., 24 hours for NO assay, 1 hour for NF-κB translocation).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Nitrite Standard: Sodium nitrite solution of known concentration.

  • Procedure:

    • After the 24-hour incubation with LPS and this compound, collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for a further 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with the nitrite standard.

NF-κB p65 Nuclear Translocation Assay (Western Blot)
  • Principle: This assay determines the amount of the p65 subunit of NF-κB in the nuclear fraction of cell lysates.

  • Procedure:

    • Nuclear and Cytoplasmic Extraction: Following treatment and stimulation, cells are harvested and subjected to subcellular fractionation using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

    • Protein Quantification: The protein concentration of the nuclear and cytoplasmic extracts is determined using a Bradford or BCA protein assay.

    • SDS-PAGE: Equal amounts of nuclear protein (e.g., 20 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

      • The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

      • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • A loading control, such as Lamin B1, is used to ensure equal loading of nuclear proteins.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: The intensity of the bands is quantified using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells adhere Incubate overnight to adhere start->adhere pretreat Pre-treat with this compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate inc_24h Incubate for 24 hrs stimulate->inc_24h inc_1h Incubate for 1 hr stimulate->inc_1h griess Griess Assay for NO inc_24h->griess western Western Blot for NF-κB inc_1h->western quant_no Quantify NO production griess->quant_no quant_nfkb Quantify nuclear p65 western->quant_nfkb

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, an anthocyanin from Clitoria ternatea, exhibits significant anti-inflammatory properties by targeting the NF-κB signaling pathway. The quantitative data presented demonstrates a dose-dependent inhibition of nitric oxide production and NF-κB p65 nuclear translocation in LPS-stimulated macrophages. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other related compounds. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in inflammatory disease models.

References

Methodological & Application

Experimental Protocol for Ternatin B4 Treatment in HCT116 Cells: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ternatin B4 is a cyclic peptide that has demonstrated potent anti-proliferative activity in various cancer cell lines. This document provides a detailed experimental protocol for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound. The primary mechanism of action of this compound is the inhibition of the eukaryotic elongation factor 1A (eEF1A), a key component of the protein synthesis machinery. By targeting the eEF1A ternary complex (eEF1A·GTP·aminoacyl-tRNA), this compound effectively halts global protein synthesis, leading to cell growth inhibition. This application note outlines methodologies for assessing cell viability, protein synthesis inhibition, apoptosis, and cell cycle progression following this compound treatment in HCT116 cells.

Data Presentation

Table 1: Anti-proliferative Activity of Ternatin Analogs in HCT116 Cells

CompoundIC50 (nM)[1]
Ternatin (1)71 ± 10
Ternatin-4-Ala (2)> 10,000
Synthetic Variant (4)7.4 ± 1.3

Table 2: Effect of Ternatin Analog (Compound 4) on Protein Synthesis in HCT116 Cells

Treatment35S-Methionine Incorporation (% of Control)
DMSO (Control)100
Compound 4 (various concentrations)Concentration-dependent decrease

Note: Specific quantitative data on the percentage of inhibition at different concentrations of compound 4 was not available in the provided search results. The original study presented this data graphically.

Signaling Pathways and Experimental Workflows

Ternatin_B4_Signaling_Pathway TernatinB4 This compound eEF1A_complex eEF1A·GTP·aa-tRNA Ternary Complex TernatinB4->eEF1A_complex Inhibits Protein_Synthesis Protein Synthesis eEF1A_complex->Protein_Synthesis Required for Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Drives Apoptosis Apoptosis Protein_Synthesis->Apoptosis Suppresses (via anti-apoptotic proteins) Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Suppresses (via cell cycle regulators)

Caption: this compound inhibits the eEF1A ternary complex, leading to the suppression of protein synthesis and subsequent inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis HCT116_Culture HCT116 Cell Culture TernatinB4_Treatment This compound Treatment (Varying Concentrations & Durations) HCT116_Culture->TernatinB4_Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) TernatinB4_Treatment->Viability Protein_Synth Protein Synthesis Assay (e.g., ³⁵S-Met Incorporation) TernatinB4_Treatment->Protein_Synth Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) TernatinB4_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) TernatinB4_Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Protein_Inhibition Quantification of Protein Synthesis Inhibition Protein_Synth->Protein_Inhibition Apoptotic_Quant Quantification of Apoptotic Cells Apoptosis->Apoptotic_Quant Cell_Cycle_Dist Cell Cycle Phase Distribution Analysis Cell_Cycle->Cell_Cycle_Dist

Caption: Workflow for evaluating the effects of this compound on HCT116 cells, from cell culture and treatment to various downstream assays and data analysis.

Experimental Protocols

1. HCT116 Cell Culture

  • Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 70-90% confluency. Wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with growth medium, and re-plate at a suitable density (e.g., 1:5 split).

2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from a high-throughput screening method.

  • Cell Seeding:

    • Harvest and resuspend HCT116 cells in growth medium at a concentration of 50,000 cells/mL.

    • Dispense 5 µL of the cell suspension (250 cells/well) into 1536-well white, solid-bottom assay plates.

    • Incubate for 10 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound (and controls like DMSO and a positive control such as MG-132).

    • Add 15 nL of each compound concentration to the assay plates using an acoustic liquid dispenser.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 4 µL of CellTiter-Glo® reagent to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

3. Protein Synthesis Assay (35S-Methionine Incorporation) [1]

  • Cell Treatment:

    • Seed HCT116 cells in 12-well plates and grow to 80% confluency.

    • Treat cells with varying concentrations of this compound (or Compound 4) for 5 hours at 37°C.

  • Metabolic Labeling:

    • Replace the culture medium with methionine- and cysteine-free DMEM containing the respective concentrations of the compound.

    • Add 35S-methionine (40 µCi/well) and incubate for 1 hour.

  • Cell Lysis and Protein Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

  • Quantification:

    • Measure the amount of incorporated 35S-methionine by liquid scintillation counting.

    • For visualization, cell lysates can be separated by SDS-PAGE, and newly synthesized proteins can be detected by autoradiography, with total protein visualized by Coomassie staining.

4. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

5. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates.

    • Treat the cells with different concentrations of this compound for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.[2]

6. Western Blot Analysis

  • Cell Lysis:

    • After treatment with this compound, wash HCT116 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members for apoptosis; cyclins, CDKs for cell cycle) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

These protocols provide a framework for investigating the effects of this compound on HCT116 cells. Researchers should optimize concentrations and incubation times based on their specific experimental goals.

References

Application Notes and Protocols for Ternatin B4 in High-Throughput Cancer Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4 is a potent cyclic peptide that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action involves the inhibition of protein synthesis through the targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[1] This unique mode of action makes this compound and its synthetic analogs promising candidates for cancer therapeutic development. High-throughput screening (HTS) is a critical tool in drug discovery, enabling the rapid evaluation of large compound libraries for potential anti-cancer activity.[2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput cancer screening campaigns.

Data Presentation

The cytotoxic effects of Ternatin and its more potent synthetic analog, Compound 4, have been evaluated across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below. The data demonstrates the broad-spectrum anti-proliferative activity of these compounds.

Cell LineCancer TypeTernatin (IC50, nM)Compound 4 (IC50, nM)
HCT116Colon71 ± 104.6 ± 1.0
A549Lung>10,000180 ± 20
BT549Breast2,100 ± 30045 ± 7
DU-145Prostate2,300 ± 40083 ± 12
HeLaCervical1,200 ± 20031 ± 5
HL-60Leukemia130 ± 202.5 ± 0.4
K-562Leukemia250 ± 404.9 ± 0.8
MOLM-13Leukemia110 ± 202.1 ± 0.3
NCI-H460Lung3,400 ± 50098 ± 15
OVCAR-3Ovarian1,800 ± 30041 ± 6
PC-3Prostate2,500 ± 40095 ± 14
RPMI-8226Multiple Myeloma150 ± 202.8 ± 0.4
SK-MEL-28Melanoma2,800 ± 40075 ± 11
U2OSOsteosarcoma1,500 ± 20035 ± 5
A498Kidney>10,000250 ± 40
CAKI-1Kidney>10,000300 ± 50
HOP-92Lung4,500 ± 600120 ± 20
IGROV1Ovarian2,200 ± 30055 ± 8
M14Melanoma3,100 ± 50085 ± 13
OVCAR-8Ovarian1,900 ± 30048 ± 7
SF-295Glioblastoma2,600 ± 40070 ± 10

Note: Data is derived from published research.[1] Values are presented as mean ± standard deviation.

Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the function of eEF1A, a crucial component of the protein synthesis machinery. This inhibition leads to a cascade of downstream events culminating in apoptosis (programmed cell death). The proposed signaling pathway is depicted below.

Ternatin_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects Ternatin This compound eEF1A eEF1A-GTP-aminoacyl-tRNA (Ternary Complex) Ternatin->eEF1A binds to & inhibits Protein_Synthesis Protein Synthesis eEF1A->Protein_Synthesis inhibition of p53_p73 Activation of p53/p73 Protein_Synthesis->p53_p73 PI3K_AKT Inhibition of PI3K/AKT Pathway Protein_Synthesis->PI3K_AKT JAK_STAT Inhibition of JAK/STAT Pathway Protein_Synthesis->JAK_STAT Apoptosis Apoptosis p53_p73->Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Apoptosis

This compound mechanism of action and downstream signaling.

Experimental Protocols

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screen to identify and validate potential anti-cancer compounds like this compound.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays Compound_Library Compound Library (including this compound) Compound_Addition Compound Addition (Automated) Compound_Library->Compound_Addition Cell_Plating Cancer Cell Line Plating (384-well) Cell_Plating->Compound_Addition Incubation Incubation (e.g., 72 hours) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTS) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Hit_Identification Hit Identification (% Inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., Protein Synthesis) Dose_Response->Orthogonal_Assays Lead_Optimization Lead Optimization Orthogonal_Assays->Lead_Optimization

High-throughput screening workflow for anti-cancer compounds.
Cell Viability Assay Protocol (MTS-based)

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and other test compounds)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 384-well clear-bottom, black-walled tissue culture plates

  • Automated liquid handling system (recommended)

  • Microplate reader with absorbance measurement capabilities at 490 nm

Procedure:

  • Cell Plating:

    • Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells/well, optimized for each cell line).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of this compound and other test compounds. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

    • Using an automated liquid handler, add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation:

    • Return the plates to the 37°C, 5% CO2 incubator and incubate for a predetermined time, typically 72 hours.

  • MTS Assay:

    • Allow the MTS reagent to come to room temperature.

    • Add 10 µL of MTS reagent to each well.

    • Incubate the plates at 37°C for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Calculate the percent inhibition for each compound.

    • For dose-response experiments, plot the percent viability against the log of the compound concentration and fit a sigmoidal curve to determine the IC50 value.

Protein Synthesis Inhibition Assay Protocol

This protocol provides a method to confirm that the cytotoxic effects of this compound are due to the inhibition of protein synthesis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • [³⁵S]-Methionine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Treatment:

    • Plate cells in a suitable format (e.g., 24-well plate) and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (and controls) for a short period (e.g., 1-4 hours).

  • Radiolabeling:

    • Remove the culture medium and replace it with methionine-free medium containing the same concentrations of this compound.

    • Add [³⁵S]-Methionine to each well and incubate for 30-60 minutes at 37°C.

  • Protein Precipitation and Measurement:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate the protein using ice-cold 10% TCA.

    • Wash the protein pellets with ethanol to remove unincorporated [³⁵S]-Methionine.

    • Solubilize the protein pellets and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the vehicle-treated control cells.

    • Plot the percent of protein synthesis against the concentration of this compound to determine the concentration-dependent inhibition.

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct mechanism of action. The protocols and data presented here provide a framework for the successful application of this compound in high-throughput cancer screening campaigns. These methodologies will enable researchers to identify and characterize novel therapeutic agents for the treatment of cancer.

References

Application Notes and Protocols for Evaluating Ternatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The name "Ternatin" can refer to two distinct classes of natural products, which can be a source of confusion. One class comprises cyclic heptapeptides isolated from fungi, such as Coriolus versicolor. A prominent member of this class, often referred to simply as Ternatin, and its synthetic analogs, have demonstrated potent cytotoxic activity against various cancer cell lines. The other class of compounds are polyacylated anthocyanins, including Ternatin B4, isolated from the flowers of Clitoria ternatea (butterfly pea). While extracts rich in these anthocyanins have shown some cytotoxic effects, the detailed cytotoxic profile and mechanism of action of purified this compound are less characterized in publicly available literature.[1][2]

This document will focus on the cell-based assays for evaluating the cytotoxicity of the cyclic peptide Ternatin and its potent synthetic analogs , due to the extensive research and data available on their mechanism of action. These compounds have been identified as inhibitors of the eukaryotic elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery.[2][3][4] By targeting eEF1A, these Ternatins disrupt protein production, leading to cell death, particularly in rapidly proliferating cancer cells.[3][5]

These application notes provide an overview of the mechanism of action of cytotoxic Ternatins and detailed protocols for assessing their cytotoxic effects using common cell-based assays.

Mechanism of Action: Inhibition of Protein Synthesis

The cytotoxic activity of the cyclic peptide Ternatin and its more potent synthetic variants stems from their ability to specifically target the ternary complex of eukaryotic elongation factor-1A (eEF1A), guanosine triphosphate (GTP), and aminoacyl-tRNA.[2][3] This interaction prevents the accommodation of the aminoacyl-tRNA in the A-site of the ribosome, thereby stalling the elongation phase of protein synthesis.[6] This disruption of protein production is particularly detrimental to cancer cells, which have high metabolic and proliferative rates, leading to the induction of apoptosis.[5][7]

The signaling pathway can be visualized as follows:

Ternatin_Mechanism_of_Action cluster_cell Cancer Cell Ternatin Ternatin eEF1A_complex eEF1A-GTP-aminoacyl-tRNA (Ternary Complex) Ternatin->eEF1A_complex Binds to and stabilizes Ribosome Ribosome eEF1A_complex->Ribosome Inhibited delivery of aminoacyl-tRNA Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Cell_Death Apoptosis / Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of Ternatin-induced cytotoxicity.

Data Presentation: Cytotoxicity of Ternatin Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of the cyclic peptide Ternatin and its potent synthetic analog (referred to as compound 4 in the source literature) against various cancer cell lines. This data highlights the broad-spectrum anti-proliferative activity of these compounds.

CompoundCell LineCancer TypeIC50 (nM)Reference
Ternatin (1)HCT116Colon Carcinoma71 ± 10[3]
Analog (4)HCT116Colon Carcinoma4.6 ± 1.0[3]
Ternatin (1)A549Lung Carcinoma~100[3]
Analog (4)A549Lung Carcinoma~5[3]
Ternatin (1)HeLaCervical Carcinoma~200[3]
Analog (4)HeLaCervical Carcinoma~10[3]
Ternatin (1)JurkatT-cell Leukemia~300[3]
Analog (4)JurkatT-cell Leukemia~1[3]
Ternatin (1)K562Chronic Myelogenous Leukemia~1000[3]
Analog (4)K562Chronic Myelogenous Leukemia~20[3]
Ternatin (1)MCF7Breast Adenocarcinoma~80[3]
Analog (4)MCF7Breast Adenocarcinoma~3[3]

Note: IC50 values are approximate for some cell lines as they are derived from graphical data in the cited literature. The numbering of compounds (1 and 4) is based on the designations in the primary research article.[3]

Experimental Protocols

Several cell-based assays can be employed to evaluate the cytotoxicity of Ternatin compounds. The choice of assay depends on the specific research question, available equipment, and the cell type being studied. Commonly used methods include metabolic activity assays (e.g., MTT) and membrane integrity assays (e.g., LDH release).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ternatin compound (and vehicle control, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Ternatin compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the Ternatin compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate (5,000-10,000 cells/well) Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_Cells 3. Treat with Ternatin (serial dilutions) Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate 2-4h Add_MTT->Incubate_MTT Solubilize 7. Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ternatin compound (and vehicle control)

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often 10X, provided in the kit)

  • Stop solution (often provided in the kit)

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the experimental wells, prepare control wells for:

      • Untreated control: Cells with vehicle only.

      • Maximum LDH release control: Cells treated with lysis buffer 45 minutes before the end of the experiment.

      • Background control: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Untreated LDH release) / (Maximum LDH release - Untreated LDH release)] x 100

LDH_Assay_Workflow Setup_Plate 1. Seed and treat cells with Ternatin (include controls) Incubate_Treatment 2. Incubate for 24-72h Setup_Plate->Incubate_Treatment Centrifuge 3. Centrifuge plate Incubate_Treatment->Centrifuge Transfer_Supernatant 4. Transfer supernatant to new plate Centrifuge->Transfer_Supernatant Add_Reagent 5. Add LDH reaction mixture Transfer_Supernatant->Add_Reagent Incubate_Reaction 6. Incubate 30 min at RT Add_Reagent->Incubate_Reaction Stop_Reaction 7. Add stop solution Incubate_Reaction->Stop_Reaction Read_Absorbance 8. Read absorbance at 490 nm Stop_Reaction->Read_Absorbance Analyze_Data 9. Calculate % cytotoxicity Read_Absorbance->Analyze_Data

Caption: Workflow for the LDH cytotoxicity assay.

The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the cytotoxicity of the cyclic peptide Ternatin and its analogs. By understanding their mechanism of action as eEF1A inhibitors and employing standardized cell-based assays, scientists can effectively characterize the anti-cancer potential of these compounds and contribute to the development of novel therapeutics. It is crucial to distinguish these cytotoxic cyclic peptides from the anthocyanin class of Ternatins, such as this compound, which have a different chemical structure and biological activity profile.

References

Application Notes and Protocols for the Synthesis of Ternatin Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatins are a class of cyclic heptapeptides of fungal origin that have garnered significant interest in drug discovery due to their potent biological activities. The parent compound, Ternatin, was first identified as an inhibitor of adipogenesis.[1][2] Subsequent research has revealed that ternatins and their synthetic analogs exert their cytotoxic effects by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex, thereby inhibiting protein synthesis.[3][4] This mechanism of action makes them promising candidates for the development of novel anticancer agents.

This document provides a detailed protocol for the solid-phase synthesis of potent Ternatin analogs, using a representative analog based on the highly active "Ternatin-4" for illustrative purposes.[3] The methodologies described herein are intended to serve as a guide for researchers engaged in the synthesis and evaluation of novel Ternatin-based drug candidates.

Data Presentation: Potency of Ternatin and a Synthetic Analog

The following table summarizes the inhibitory activity of the parent Ternatin and a highly potent synthetic analog, demonstrating the significant increase in potency that can be achieved through chemical modification.

CompoundIC50 (HCT116 cell proliferation)
Ternatin71 ± 10 nM
Ternatin Analog (Ternatin-4) ~0.14 nM (500-fold more potent)

Data sourced from Carelli et al., 2015.[3]

Experimental Protocols: Solid-Phase Synthesis of a Ternatin Analog

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a representative Ternatin analog with the following sequence: cyclo-[D-allo-Ile-L-(NMe)Ala-L-(NMe)Leu-dehydro-homoLeu-L-(NMe)Ala-Pip-(2R,3R)-3-hydroxy-Leu]. This sequence is based on the highly potent analog, Ternatin-4, with a pipecolic acid residue at position 6 and a dehydro-homoleucine at position 4.[3] The synthesis is performed on a 2-chlorotrityl chloride resin to allow for the cleavage of the protected peptide acid, which is subsequently cyclized in solution.

Materials and Reagents
  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-D-allo-Ile-OH, Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, Fmoc-Pip-OH)

  • Boc-protected N-methylated amino acids (Boc-L-(NMe)Ala-OH, Boc-L-(NMe)Leu-OH)

  • Fmoc-(2R,3R)-3-hydroxy-Leu-OH (appropriately protected)

  • Dehydro-homoleucine precursor (e.g., a protected β-hydroxy-homoleucine for subsequent dehydration)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DCM (Dichloromethane), DMF, NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H2O (e.g., 95:2.5:2.5 v/v/v)

  • Cyclization reagent: HATU/DIPEA or PyBOP/DIPEA

  • HPLC grade solvents for purification (Acetonitrile, Water, 0.1% TFA)

Protocol
  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve Fmoc-(2R,3R)-3-hydroxy-Leu-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling:

      • For standard Fmoc-amino acids: Pre-activate a solution of the Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes. Add this solution to the resin and agitate for 2 hours.

      • For Boc-N-methyl amino acids: Follow the same coupling procedure as for Fmoc-amino acids.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat these steps for each amino acid in the sequence.

  • Cleavage from Resin:

    • Wash the fully assembled, protected peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Cyclization:

    • Dissolve the crude linear peptide in a large volume of DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by HPLC-MS.

  • Purification:

    • Concentrate the cyclization mixture under vacuum.

    • Purify the crude cyclic peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Solution Solution Phase Resin 2-Cl-Trt Resin Loading 1. Resin Loading (Fmoc-AA-OH, DIPEA) Resin->Loading Elongation 2. Iterative Elongation (Fmoc Deprotection & Coupling) Loading->Elongation Cleavage 3. Cleavage (TFA/TIS/H2O) Elongation->Cleavage Cyclization 4. Cyclization (HATU, DIPEA) Cleavage->Cyclization Crude Linear Peptide Purification 5. HPLC Purification Cyclization->Purification Crude Cyclic Peptide FinalProduct Pure Ternatin Analog Purification->FinalProduct

Caption: Workflow for the synthesis of Ternatin analogs.

Ternatin's Mechanism of Action

Signaling_Pathway cluster_translation Protein Translation Elongation eEF1A eEF1A-GTP TernaryComplex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A->TernaryComplex binds tRNA Aminoacyl-tRNA tRNA->TernaryComplex binds Ribosome Ribosome TernaryComplex->Ribosome delivers aa-tRNA TernaryComplex->Ribosome Inhibited Delivery Protein Nascent Polypeptide Chain Ribosome->Protein elongates Ternatin Ternatin Analog Ternatin->TernaryComplex binds & stabilizes

Caption: Ternatin analogs inhibit protein synthesis.

References

Application Notes and Protocols for Assessing Ternatin B4 Binding to eEF1A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ternatin B4 is a cyclic peptide natural product that has demonstrated potent cytotoxic activity, making it a compound of interest in cancer research and drug development. Its mechanism of action involves the inhibition of protein synthesis through direct interaction with the eukaryotic elongation factor 1-alpha (eEF1A). eEF1A is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNAs to the ribosome during the elongation phase of translation. By binding to the eEF1A ternary complex (eEF1A•GTP•aminoacyl-tRNA), this compound traps it on the ribosome, thereby stalling protein synthesis.[1][2][3]

These application notes provide detailed methodologies for assessing the binding of this compound to eEF1A, offering researchers a guide to characterizing this interaction. The protocols described herein are essential for understanding the molecular basis of this compound's activity and for the development of novel therapeutics targeting eEF1A.

Quantitative Data Summary

The binding of Ternatin analogs to eEF1A has been quantified using various techniques. While specific binding affinity data for this compound is not extensively reported, the highly potent synthetic variant, Ternatin-4, has been characterized, providing valuable insights into the interaction.

CompoundAssayParameterValueReference
Ternatin-4single-molecule FRET (smFRET)IC502.3 ± 0.4 nM[4]
Didemnin Bsingle-molecule FRET (smFRET)IC504.5 ± 0.6 nM[4]
Ternatin-3single-molecule FRET (smFRET)Potency vs. Ternatin-4~5-fold less potent[4]
Ternatin-2single-molecule FRET (smFRET)ActivityInactive[4]

Note: IC50 values represent the concentration of the compound that inhibits 50% of the observed activity in the smFRET assay, which monitors aminoacyl-tRNA accommodation on the ribosome.

Experimental Protocols

Several advanced techniques can be employed to investigate the binding of this compound to eEF1A. The following protocols provide a detailed guide for three key experimental approaches: Photo-Affinity Labeling, Single-Molecule Fluorescence Resonance Energy Transfer (smFRET), and Cryogenic Electron Microscopy (Cryo-EM).

Photo-Affinity Labeling (PAL)

Objective: To identify the direct binding target of this compound and to map its binding site on eEF1A. This technique utilizes a photo-reactive analog of this compound that covalently crosslinks to its target upon UV irradiation.[2][3][5]

Experimental Workflow:

PAL_Workflow cluster_prep Probe Synthesis & Cell Culture cluster_binding Binding & Crosslinking cluster_analysis Analysis synthesis Synthesize Photo-affinity This compound Probe incubate Incubate Cells with Photo-probe synthesis->incubate culture Culture Cancer Cell Line culture->incubate irradiate UV Irradiation (365 nm) incubate->irradiate lyse Cell Lysis irradiate->lyse click Click Chemistry with Reporter Tag (e.g., Biotin) lyse->click enrich Affinity Purification click->enrich sds SDS-PAGE & In-gel Fluorescence enrich->sds ms Mass Spectrometry enrich->ms

Photo-Affinity Labeling Workflow

Protocol:

  • Synthesis of Photo-Affinity Probe:

    • Synthesize a this compound analog incorporating a photo-reactive group (e.g., diazirine or benzophenone) and a clickable handle (e.g., a terminal alkyne).[5] A previously described probe for a Ternatin analog can serve as a template.[2]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HEK293T or a cancer cell line of interest) to 80-90% confluency.

    • Wash the cells with serum-free media.

    • Incubate the cells with the photo-affinity this compound probe at a predetermined concentration (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours) at 37°C. Include a control group treated with a competitive inhibitor (e.g., excess unmodified this compound or Didemnin B) to demonstrate binding specificity.[2]

  • UV Crosslinking:

    • Place the cell culture plates on ice and irradiate with UV light (e.g., 365 nm) for a specified duration (e.g., 10-30 minutes) at a close distance to the UV source.

  • Cell Lysis and Protein Extraction:

    • After irradiation, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Harvest the cell lysate and clarify by centrifugation.

  • Click Chemistry and Affinity Purification:

    • To the clarified lysate, add the components for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, including a reporter tag with a corresponding azide or alkyne (e.g., biotin-azide).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Enrich the biotin-tagged protein complexes using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluate by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blotting using an anti-eEF1A antibody.

    • For identification of the binding site, the protein band corresponding to eEF1A can be excised, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (MS/MS) to identify the crosslinked peptide.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Objective: To kinetically and mechanistically characterize the binding of this compound to the eEF1A ternary complex on the ribosome in real-time. This method measures the efficiency of energy transfer between two fluorophores to monitor conformational changes.[4]

Experimental Workflow:

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis label_eef1a Label eEF1A with Acceptor Fluorophore (Cy5) deliver Deliver Labeled eEF1A Ternary Complex +/- this compound label_eef1a->deliver label_trna Label P-site tRNA with Donor Fluorophore (Cy3) assemble Assemble 80S Initiation Complexes label_trna->assemble tether Tether Complexes to PEG-passivated Surface assemble->tether tether->deliver image Total Internal Reflection Fluorescence (TIRF) Microscopy deliver->image track Track Single-Molecule Fluorescence Trajectories image->track calculate Calculate FRET Efficiency track->calculate model Kinetic Modeling calculate->model

smFRET Experimental Workflow

Protocol:

  • Preparation of Labeled Components:

    • Prepare fluorescently labeled human eEF1A by introducing a cysteine mutation at a suitable position and labeling with a maleimide-functionalized acceptor fluorophore (e.g., Cy5).

    • Prepare a fluorescently labeled P-site tRNA with a donor fluorophore (e.g., Cy3).

    • Purify reconstituted human 80S ribosomes.

  • Assembly of Ribosomal Complexes:

    • Assemble 80S initiation complexes on a biotinylated mRNA molecule containing a specific codon in the A-site.

  • smFRET Imaging:

    • Tether the assembled 80S initiation complexes to a polyethylene glycol (PEG)-passivated quartz microscope slide via a biotin-streptavidin linkage.

    • Prepare the eEF1A ternary complex by incubating the Cy5-labeled eEF1A with GTP and the appropriate aminoacyl-tRNA.

    • Introduce the Cy5-eEF1A ternary complex to the tethered ribosomes in an imaging buffer, either in the absence or presence of varying concentrations of this compound.

    • Image the single molecules using a total internal reflection fluorescence (TIRF) microscope. Excite the donor fluorophore (Cy3) and simultaneously detect the emission from both the donor and acceptor fluorophores.

  • Data Acquisition and Analysis:

    • Record movies of the fluorescence signals from individual ribosomes.

    • Extract the fluorescence intensity trajectories for the donor and acceptor fluorophores for each single molecule.

    • Calculate the FRET efficiency (E_FRET) for each time point.

    • Analyze the FRET trajectories to identify different conformational states of the eEF1A-ribosome complex (e.g., codon recognition, GTPase activation, and accommodation).

    • Quantify the dwell times in each state and the transition rates between states in the absence and presence of this compound.

    • Determine the IC50 value by plotting the fraction of ribosomes that successfully accommodate the aminoacyl-tRNA as a function of this compound concentration.

Cryogenic Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the this compound-eEF1A-ribosome complex to visualize the binding pocket and the conformational changes induced by the compound.[4][6][7]

Experimental Workflow:

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_recon 3D Reconstruction assemble Assemble this compound-stalled Ribosome Complexes apply Apply Sample to EM Grid assemble->apply vitrify Plunge-freeze in Liquid Ethane apply->vitrify collect Collect Micrographs (Cryo-TEM) vitrify->collect process Image Processing (Motion Correction, CTF Estimation) collect->process pick Particle Picking process->pick classify 2D/3D Classification pick->classify reconstruct 3D Reconstruction classify->reconstruct refine Model Building & Refinement reconstruct->refine

Cryo-EM Workflow

Protocol:

  • Sample Preparation:

    • Prepare stalled ribosome complexes by incubating rabbit reticulocyte lysate or a reconstituted translation system with this compound.

    • Alternatively, assemble purified 80S ribosomes with mRNA, tRNA, and the eEF1A ternary complex in the presence of this compound.

    • Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the sample.

    • Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a cryo-transmission electron microscope (cryo-TEM).

    • Collect a large dataset of micrographs at high magnification under low-dose conditions.

  • Image Processing:

    • Perform pre-processing of the micrographs, including motion correction and contrast transfer function (CTF) estimation.

    • Automatically or manually pick individual ribosome particles from the micrographs.

  • 3D Reconstruction and Model Building:

    • Perform 2D classification to sort the particles into different views.

    • Generate an initial 3D model and perform 3D classification to separate different conformational states.

    • Carry out 3D reconstruction and refinement of the desired class to obtain a high-resolution electron density map.

    • Build an atomic model of the this compound-eEF1A-ribosome complex into the cryo-EM map and refine the model.

Signaling Pathway

This compound's mechanism of action is centered on the canonical function of eEF1A in protein synthesis. By binding to the eEF1A ternary complex, it allosterically inhibits the conformational changes required for the accommodation of the aminoacyl-tRNA into the A-site of the ribosome. This traps eEF1A on the ribosome, preventing further translation elongation.[4][6]

eEF1A_Pathway cluster_translation Translation Elongation Cycle cluster_inhibition Inhibition by this compound eEF1A_GTP eEF1A-GTP ternary_complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->ternary_complex aa_tRNA Aminoacyl-tRNA aa_tRNA->ternary_complex ribosome Ribosome A-site ternary_complex->ribosome Binding trapped_complex Trapped Complex on Ribosome ternary_complex->trapped_complex peptide_bond Peptide Bond Formation ribosome->peptide_bond GTP Hydrolysis & aa-tRNA Accommodation eEF1A_GDP eEF1A-GDP peptide_bond->eEF1A_GDP eEF1A Release eEF1A_GDP->eEF1A_GTP GDP/GTP Exchange eEF1B eEF1B (GEF) eEF1B->eEF1A_GTP eEF1B->eEF1A_GDP Ternatin_B4 This compound Ternatin_B4->ternary_complex trapped_complex->peptide_bond Inhibition

eEF1A in Translation and Inhibition by this compound

eEF1A also has non-canonical functions, including roles in cytoskeleton organization, apoptosis, and signal transduction.[8][9][10] The consequences of this compound binding on these non-canonical functions remain an area for further investigation.

References

Application Notes and Protocols: Investigating Ternatin B4 in Combination Therapy for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4 is a cyclic peptide that has demonstrated potent cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of protein synthesis through the targeting of the eukaryotic elongation factor-1A (eEF1A) ternary complex.[1][2] This targeted disruption of a fundamental cellular process makes this compound a compelling candidate for investigation in combination with other therapeutic agents. The rationale for employing combination therapies is to enhance treatment efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.

These application notes provide a framework for exploring the synergistic potential of this compound in combination therapy. While, to date, specific studies detailing the synergistic effects of this compound with other drugs are not available in the public domain, this document outlines hypothetical combination strategies based on its known mechanism of action and provides generalized protocols for assessing synergy.

Mechanism of Action of this compound

This compound and its synthetic analogs exert their cytotoxic effects by binding to the eEF1A·GTP·aminoacyl-tRNA complex.[1][2] This binding event stalls the elongation phase of protein synthesis, leading to a global shutdown of protein production and subsequent cell death.[1] Cancer cells, with their high proliferation rates and dependence on robust protein synthesis, are particularly vulnerable to this mode of action.

Signaling Pathway of this compound

Ternatin_Mechanism Mechanism of Action of this compound cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eEF1A_GTP eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Delivers aa-tRNA to A-site Blocked_Complex Blocked Ternary Complex Ternary_Complex->Blocked_Complex Protein Nascent Polypeptide Chain Ribosome->Protein Peptide bond formation Cell Proliferation & Survival Cell Proliferation & Survival Protein->Cell Proliferation & Survival Ternatin_B4 This compound Ternatin_B4->Blocked_Complex Blocked_Complex->Ribosome Inhibition of delivery Apoptosis Apoptosis Blocked_Complex->Apoptosis

Caption: Mechanism of this compound action.

Hypothetical Combination Strategies

Based on the mechanism of this compound as a protein synthesis inhibitor, several classes of drugs could be explored for potential synergistic interactions.

Drug ClassRationale for Synergy with this compound
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin) By inhibiting the synthesis of proteins involved in DNA repair pathways, this compound could sensitize cancer cells to the cytotoxic effects of DNA damaging agents.
mTOR Inhibitors (e.g., Everolimus, Rapamycin) The mTOR pathway is a key regulator of protein synthesis. Dual inhibition of this pathway and the elongation step could lead to a more profound and sustained suppression of protein production.
Proteasome Inhibitors (e.g., Bortezomib) The combination of inhibiting new protein synthesis with blocking the degradation of existing proteins could lead to the accumulation of misfolded proteins and induce significant cellular stress, ultimately triggering apoptosis.
Inhibitors of Transcription (e.g., Actinomycin D) A multi-pronged approach targeting both the production of mRNA (transcription) and its translation into protein could result in a more complete shutdown of gene expression.
Targeted Therapies (e.g., Kinase Inhibitors) Many targeted therapies inhibit signaling pathways that drive cell proliferation. By preventing the synthesis of downstream effector proteins, this compound could enhance the efficacy of these targeted agents.

Experimental Protocols for Synergy Assessment

The following are generalized protocols that can be adapted to investigate the synergistic effects of this compound in combination with a second therapeutic agent.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the partner drug individually and to assess the cytotoxic effect of the combination.

Methodology:

  • Cell Culture: Plate cancer cells of interest in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the partner drug.

  • Single Agent Treatment: Treat cells with increasing concentrations of this compound or the partner drug alone to determine the IC50 value for each.

  • Combination Treatment: Treat cells with a matrix of concentrations of both drugs. This can be done using a fixed ratio of the two drugs or by varying the concentration of one drug while keeping the other fixed.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a resazurin-based assay, to measure the percentage of viable cells.

  • Data Analysis: Calculate the IC50 values for the single agents. For the combination, use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Assays

Objective: To determine if the combination of this compound and the partner drug induces a greater level of apoptosis than either agent alone.

Methodology:

  • Treatment: Treat cells with this compound, the partner drug, and the combination at concentrations determined from the viability assays (e.g., at or below their individual IC50s).

  • Apoptosis Staining: After the desired incubation period, stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, viability dye negative), late apoptotic/necrotic (Annexin V positive, viability dye positive), and live cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying any observed synergy by examining changes in key signaling proteins.

Methodology:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, and proteins related to the hypothesized synergistic pathway). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatment groups.

Experimental Workflow for Synergy Screening

Synergy_Workflow Experimental Workflow for Synergy Screening cluster_screening Initial Screening cluster_analysis Synergy Analysis cluster_mechanism Mechanism of Action Studies Cell_Plating Plate Cells Single_Agent_Titration Single Agent IC50 Determination (this compound & Partner Drug) Cell_Plating->Single_Agent_Titration Combination_Matrix Combination Treatment Matrix Cell_Plating->Combination_Matrix Single_Agent_Titration->Combination_Matrix Viability_Assay Cell Viability Assay (e.g., MTT) Combination_Matrix->Viability_Assay CI_Calculation Calculate Combination Index (CI) Viability_Assay->CI_Calculation Synergy_Identified Synergistic Combination Identified CI_Calculation->Synergy_Identified Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Synergy_Identified->Apoptosis_Assay Western_Blot Western Blot Analysis Synergy_Identified->Western_Blot In_Vivo_Studies In Vivo Xenograft Models Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies

Caption: Workflow for synergy screening.

Conclusion

This compound represents a promising cytotoxic agent with a distinct mechanism of action. While clinical and preclinical data on its use in combination therapy are currently lacking, its role as a protein synthesis inhibitor provides a strong rationale for exploring synergistic interactions with a variety of other anti-cancer agents. The protocols and workflows outlined in these application notes offer a comprehensive starting point for researchers to systematically investigate the potential of this compound in combination therapies, with the ultimate goal of developing more effective treatment strategies for cancer.

References

Application Notes and Protocols for the Quantification of Ternatin B4 in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4 is a polyacylated anthocyanin found in the petals of the butterfly pea flower (Clitoria ternatea).[1][2] Anthocyanins from Clitoria ternatea have garnered significant interest for their potential applications as natural blue food colorants and for their various reported biological activities.[1][3] Accurate quantification of specific ternatins, such as this compound, is crucial for quality control of plant extracts and for research into their pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the extraction and quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it outlines the known signaling pathway of ternatins.

Signaling Pathway of Ternatin

Ternatins, including this compound, have been identified as potent inhibitors of protein synthesis. The molecular target of ternatin is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[4][5] By binding to this complex, ternatin stalls translational elongation, preventing the accommodation of the aminoacyl-tRNA into the A-site of the ribosome.[6][7][8] This leads to a cessation of protein synthesis, which is the basis for its cytotoxic effects on cancer cells and its other biological activities.[4][5]

Ternatin_Signaling_Pathway cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound eEF1A_GTP eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Delivery to A-site Blocked_Complex Blocked Ternary Complex Ternary_Complex->Blocked_Complex Elongation Peptide Chain Elongation Ribosome->Elongation Accommodation Protein Functional Protein Elongation->Protein Ternatin_B4 This compound Ternatin_B4->Blocked_Complex Inhibition Inhibition of Accommodation Blocked_Complex->Inhibition Prevents GTP hydrolysis & eEF1A release Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Clitoria ternatea Flowers

This protocol is adapted from established methods for anthocyanin extraction from Clitoria ternatea.[1][9]

Materials:

  • Fresh or dried Clitoria ternatea flower petals

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

Procedure:

  • Sample Homogenization:

    • For fresh flowers, weigh approximately 5 g of petals and grind them in a mortar and pestle with liquid nitrogen to a fine powder.

    • For dried flowers, grind approximately 1 g of petals to a fine powder using a blender or grinder.

  • Extraction Solvent: Prepare an extraction solvent of methanol, water, and formic acid in the ratio of 80:20:1 (v/v/v).

  • Extraction:

    • Transfer the powdered plant material to a conical flask.

    • Add 50 mL of the extraction solvent to the flask.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath, or macerate with occasional shaking for 2 hours at room temperature, protected from light.

  • Centrifugation:

    • Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 20 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, add another 25 mL of the extraction solvent to the plant material pellet, vortex, and repeat the centrifugation step. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method for Quantification of this compound

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard (commercially available from suppliers such as Biosynth, CymitQuimica, or TargetMol).[11][12][13]

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (HPLC grade)

Chromatographic Conditions:

Parameter Recommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-30% B; 25-35 min: 30-50% B; 35-40 min: 50-10% B; 40-45 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C

| Detection Wavelength | 535 nm[5] |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area for this compound at its specific retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the linearity (R²) of the curve.

  • Sample Analysis:

    • Inject the prepared plant extract sample into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Record the peak area of this compound in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

    • Express the final concentration in mg of this compound per gram of the initial plant material.

Data Presentation

The quantitative results should be summarized in a clear and structured table.

Table 1: HPLC Quantification of this compound in Clitoria ternatea Flower Extract

Sample ID Retention Time (min) Peak Area Concentration (µg/mL) Amount in Plant Material (mg/g)
Standard 1
Standard 2
...
Plant Extract 1
Plant Extract 2

| Plant Extract 3 | | | | |

Table 2: Method Validation Parameters for this compound Quantification

Parameter Result Acceptance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 2%

| Specificity | | Peak purity > 98% |

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material (Clitoria ternatea flowers) grind Grinding/Homogenization start->grind extract Solvent Extraction (MeOH/H2O/Formic Acid) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial injection Inject Sample hplc_vial->injection hplc HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatogram hplc->chromatogram injection->hplc peak_id Peak Identification (vs. Standard) chromatogram->peak_id peak_area Peak Integration peak_id->peak_area quantification Quantification peak_area->quantification calibration Calibration Curve calibration->quantification report Final Report (mg/g) quantification->report

Caption: Workflow for this compound Quantification.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in plant extracts, particularly from Clitoria ternatea flowers. The detailed protocols for sample extraction and the proposed HPLC-UV method offer a solid starting point for researchers. It is imperative that the HPLC method is subjected to a thorough in-house validation to ensure the accuracy, precision, and reliability of the quantitative data. The provided diagrams for the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action of this compound and for implementing the analytical procedure.

References

Application Notes and Protocols for Ternatin B4 as a Natural Blue Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ternatins are a group of polyacylated anthocyanins isolated from the petals of the butterfly pea flower (Clitoria ternatea). This class of compounds is responsible for the flower's vibrant blue hue and is gaining significant interest as a source of natural blue food colorants.[1][2][3] Ternatins are derivatives of delphinidin 3,3′,5′-triglucoside, with a series of 15 distinct ternatins identified to date (A1-A3, B1-B4, C1-C5, and D1-D3).[1][3] The extensive acylation of the anthocyanin core contributes to their enhanced stability, particularly in comparison to non-acylated anthocyanins, making them viable for food applications.[3] This document provides detailed application notes and protocols for the use of Ternatin B4 and related ternatin-containing extracts as natural blue food colorants.

Physicochemical Properties and Stability

This compound, as part of the anthocyanin extract from Clitoria ternatea, exhibits a vibrant blue color under specific pH conditions. The stability of this color is influenced by several factors including pH, temperature, and light.

pH Stability

The color of ternatin-containing extracts is highly dependent on pH. An intense and stable blue color is observed in the acidic to neutral range, which is advantageous for many food and beverage applications.[1][2]

Table 1: Color of Clitoria ternatea Anthocyanin Extract at Various pH Levels

pH RangeObserved Color
< 3.2Red
3.2 - 5.2Violet to Blue
5.2 - 8.2Light Blue
8.2 - 10.2Light Blue to Dark Green
Source:[1][3]

Thermal and Photostability

Anthocyanins from butterfly pea flowers demonstrate good thermal and storage stability, making them suitable for processes involving pasteurization.[1][2][3] However, they exhibit lower stability when exposed to light.[1][2]

Table 2: Stability of Clitoria ternatea Anthocyanin Extract

ConditionStabilityNotes
Thermal Stability GoodStable up to 70°C, suitable for pasteurization temperatures (60-70°C).[3]
Storage Stability GoodStable for extended periods when stored at 4°C in the dark. At pH 7, the half-life (t1/2) at 4°C is approximately 334.2 days.[4]
Photostability LowDegradation occurs upon exposure to light.[1][2]

Experimental Protocols

Protocol 1: Extraction of Ternatin-Rich Anthocyanins from Clitoria ternatea Petals

This protocol describes a general method for extracting ternatins for use as a natural food colorant. For food applications, the use of hazardous organic solvents should be avoided.[1][3]

Materials:

  • Dried Clitoria ternatea flower petals

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Buchner funnel and flask

  • Rotary evaporator (optional)

  • Freeze-dryer (optional)

Procedure:

  • Maceration: Weigh a desired amount of dried Clitoria ternatea petals and place them in a beaker.

  • Solvent Addition: Add deionized water to the petals at a specific ratio (e.g., 1:10 to 1:50 w/v). Hot water extraction is effective for food applications.[1][2]

  • Extraction: Heat the mixture to a temperature between 60-80°C and stir for 1-2 hours. Ultrasound-assisted extraction can also be employed to increase the yield of anthocyanins.[1][3]

  • Filtration: Allow the mixture to cool to room temperature and then filter through filter paper using a Buchner funnel to separate the petal debris from the aqueous extract.

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator at a temperature below 40°C to preserve the anthocyanins.

  • Drying (Optional): The concentrated extract can be freeze-dried to obtain a stable powder.

  • Storage: Store the extract or powder in an airtight, light-protected container at 4°C.

Protocol 2: Evaluation of pH Stability of Ternatin Extract

This protocol outlines a method to determine the color stability of the ternatin extract at different pH values.

Materials:

  • Ternatin-rich extract (from Protocol 1)

  • Buffer solutions of varying pH (e.g., pH 2, 4, 6, 8, 10)

  • Spectrophotometer

  • Cuvettes

  • pH meter

Procedure:

  • Sample Preparation: Dilute the ternatin extract with deionized water to an appropriate concentration for spectrophotometric analysis.

  • pH Adjustment: Prepare a series of dilutions of the extract in the different buffer solutions.

  • Spectrophotometric Analysis: Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) of each sample immediately after preparation.

  • Colorimetric Analysis (Optional): Use a colorimeter to measure the CIELAB color space values (L, a, b*) for each sample to quantify the color.

  • Data Analysis: Plot the maximum absorbance wavelength (λmax) and colorimetric values against pH to visualize the color changes.

Application in Food Systems

Ternatin-containing extracts from Clitoria ternatea have been traditionally used in Southeast Asian cuisine, particularly in desserts and for coloring rice.[1][5] The extract can be incorporated into acidic and neutral foods to impart a blue color.[1][2]

Example Application: Coloring Cooked Rice

An aqueous extract of dried butterfly pea petals can be added to the water used for cooking rice. A study on this application found that a 0.6% (w/v) extract of dried petals in the cooking water was well-accepted by consumers and resulted in a stable blue color in the cooked rice when stored under an opaque cover in refrigerated conditions for up to 8 days.[5][6]

Safety and Toxicology

Clitoria ternatea flower extracts are generally considered safe for consumption, with a history of use in traditional food and medicine.[5][7]

  • Cytotoxicity: An aqueous extract of butterfly pea flower petals showed no cytotoxicity in human fibroblast cells (LC50 > 900 μg/mL).[3] Another study found that water and solvent extracts were non-toxic to human embryonic kidney HEK-293 cells at concentrations up to 156.3 µg/mL.[8]

  • In Vivo Studies: An acute toxicity study in rats with a 50% ethanol extract of C. ternatea flowers at a dose of 2000 mg/kg body weight showed no signs of mortality or abnormality.[8]

Mechanism of Action and Signaling Pathways

While the primary application discussed here is as a food colorant, it is noteworthy for drug development professionals that ternatins have been investigated for their cytotoxic properties.

Inhibition of Protein Synthesis

Ternatin has been shown to be a potent inhibitor of protein synthesis. It targets the eukaryotic elongation factor-1A (eEF1A) ternary complex.[9] By binding to this complex, ternatin stalls the elongation phase of translation, leading to cell death.[9] This mechanism of action makes ternatins and their synthetic analogs potential candidates for anticancer therapies.[9]

Biosynthesis of Ternatins

The biosynthesis of ternatins in Clitoria ternatea is a multi-step enzymatic process. It begins with the core flavonoid biosynthesis pathway, leading to the formation of delphinidin-3-O-β-glucoside. This precursor is then modified by further glucosylation and acylation to produce the various ternatin structures.[3]

Visualizations

G cluster_extraction Protocol 1: Extraction Workflow Dried Petals Dried Petals Maceration_Hot_Water Maceration_Hot_Water Dried Petals->Maceration_Hot_Water Add hot water Filtration Filtration Maceration_Hot_Water->Filtration Separate solids Aqueous_Extract Aqueous_Extract Filtration->Aqueous_Extract Liquid phase Concentration Concentration Aqueous_Extract->Concentration Optional Storage Storage Aqueous_Extract->Storage Drying Drying Concentration->Drying Optional Ternatin_Powder Ternatin_Powder Drying->Ternatin_Powder Ternatin_Powder->Storage

Caption: Workflow for the extraction of ternatin-rich anthocyanins.

G cluster_pathway Biosynthesis of Ternatins 4-coumaroyl-CoA 4-coumaroyl-CoA Naringenin_chalcone Naringenin_chalcone 4-coumaroyl-CoA->Naringenin_chalcone Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Delphinidin-3-O-beta-glucoside Delphinidin-3-O-beta-glucoside Naringenin->Delphinidin-3-O-beta-glucoside Multiple steps Ternatins Ternatins Delphinidin-3-O-beta-glucoside->Ternatins Glucosylation & Acylation

Caption: Simplified biosynthetic pathway of ternatins.

G cluster_moa Ternatin's Mechanism of Action (Cytotoxicity) Ternatin Ternatin eEF1A_complex eEF1A Ternary Complex Ternatin->eEF1A_complex Binds to Protein_Synthesis Protein Synthesis Elongation eEF1A_complex->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of cytotoxic action of ternatin.

References

Application Note: Protocol for Assessing the pH Stability of Ternatin B4 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ternatin B4 is a cyclic peptide with demonstrated biological activities, including the ability to kill mammalian cells, which makes it a compound of interest for further research and drug development.[1] The stability of peptide-based therapeutics is a critical parameter that can influence their efficacy, shelf-life, and overall viability as drug candidates. Chemical degradation of peptides can occur through various mechanisms, including hydrolysis, deamidation, and oxidation, many of which are highly dependent on the pH of the formulation.[2]

This document provides a detailed protocol for a comprehensive assessment of the pH stability of this compound solutions. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time across a range of pH values. The results of this study will help to identify the optimal pH for formulation to ensure the stability and integrity of the peptide.

Materials and Reagents

  • This compound (lyophilized powder)

  • Deionized (DI) water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Citric acid

  • Sodium citrate

  • Sodium bicarbonate

  • Sodium carbonate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Incubator or water bath

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

  • Pipettes and pipette tips

  • Volumetric flasks

Experimental Protocol

This protocol is designed to assess the stability of this compound at various pH levels over a specified time course.

3.1. Preparation of Buffer Solutions (100 mM)

Prepare a series of buffers to cover a pH range from acidic to basic conditions.

  • pH 3.0: Citrate buffer

  • pH 5.0: Citrate buffer

  • pH 7.4: Phosphate buffer (mimicking physiological pH)

  • pH 9.0: Carbonate-bicarbonate buffer

For each buffer, dissolve the appropriate salts in DI water to a final concentration of 100 mM. Adjust the pH to the target value using HCl or NaOH.

3.2. Preparation of this compound Stock Solution

  • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture absorption.

  • Accurately weigh a sufficient amount of this compound and dissolve it in DI water to create a stock solution of 1 mg/mL.

  • Vortex gently to ensure complete dissolution.

3.3. Incubation and Sampling

  • For each pH condition, pipette 990 µL of the respective buffer into a labeled microcentrifuge tube.

  • Add 10 µL of the 1 mg/mL this compound stock solution to each tube to achieve a final concentration of 10 µg/mL.

  • Vortex each tube gently to mix.

  • Immediately withdraw a 100 µL aliquot from each tube for the T=0 time point. Place these aliquots into labeled autosampler vials and store at -20°C until analysis.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C) for the duration of the study.

  • Withdraw 100 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48, and 72 hours). Store all samples at -20°C.

3.4. HPLC Analysis

  • Set up the HPLC system with a C18 column.

  • The mobile phase will consist of:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Equilibrate the column with the initial gradient conditions.

  • A typical gradient for peptide analysis is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 220 nm.

  • Inject 20 µL of each sample from the time course study.

  • Integrate the peak area corresponding to intact this compound.

Data Presentation

The percentage of intact this compound remaining at each time point is calculated relative to the T=0 sample for each pH condition. The results should be summarized in a table as shown below.

Time (hours)% this compound Remaining (pH 3.0)% this compound Remaining (pH 5.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 9.0)
0 100100100100
1
4
8
24
48
72

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare pH Buffers (pH 3.0, 5.0, 7.4, 9.0) prep_samples Dilute Stock in Buffers (Final Conc. 10 µg/mL) prep_buffers->prep_samples prep_stock Prepare 1 mg/mL This compound Stock prep_stock->prep_samples t0_sample Collect T=0 Samples prep_samples->t0_sample incubate Incubate at 37°C t0_sample->incubate time_points Collect Samples at Time Points (1-72h) incubate->time_points hplc HPLC Analysis (C18 Column, UV 220 nm) time_points->hplc data_analysis Calculate % Remaining vs. T=0 hplc->data_analysis

Caption: Workflow for pH stability assessment of this compound.

Ternatin Signaling Pathway

While the precise signaling pathway for this compound's cytotoxic effects is complex, it is known to target the elongation factor-1A (eEF1A) protein complex, which is crucial for protein synthesis.[1] Inhibition of this complex leads to a halt in protein translation, ultimately triggering apoptosis.

G cluster_cell Cellular Environment ternatin This compound eef1a eEF1A Complex ternatin->eef1a Inhibits translation Protein Synthesis (Elongation) eef1a->translation apoptosis Apoptosis translation->apoptosis Inhibition leads to

Caption: this compound's mechanism of action via eEF1A inhibition.

References

Application Notes and Protocols for Ternatin B4 as a Natural pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4 is a polyacylated anthocyanin found in the petals of the butterfly pea flower (Clitoria ternatea)[1]. These compounds are responsible for the flower's vibrant blue color and exhibit significant chromic changes in response to variations in pH[2][3]. This property makes this compound, and the broader class of ternatins, promising candidates for use as natural pH indicators in various laboratory applications, offering a non-toxic and environmentally friendly alternative to synthetic indicators[4].

The color of ternatin-containing extracts from Clitoria ternatea is red at a pH lower than 3.2, transitions from violet to blue between pH 3.2 and 5.2, is light blue from pH 5.2 to 8.2, and changes to a light blue to dark green from pH 8.2 to 10.2[2][3]. These distinct color changes are attributed to the structural transformations of the anthocyanin molecule in response to the hydrogen ion concentration in the medium[5]. At a very acidic pH, the red hue is due to the flavylium cation[5]. As the pH increases, deprotonation leads to the formation of blue or green quinonoidal bases[5].

These application notes provide detailed protocols for the extraction of ternatins, their spectrophotometric analysis as a pH indicator, and their use in acid-base titrations.

Data Presentation

The following tables summarize the quantitative data related to the pH-dependent properties of Clitoria ternatea anthocyanin extracts (CTAE), which are indicative of this compound behavior.

Table 1: Color and Maximum Absorbance (λmax) of Clitoria ternatea Anthocyanin Extract at Various pH Levels

pH RangeObserved ColorPredominant Molecular FormMaximum Absorbance (λmax)
< 3Magenta/RedFlavylium cation (AH+)548 nm[5]
4 - 8Bright BlueQuinonoid base (A and A-)576 nm and 622 nm[5]
9 - 10Blue-GreenishQuinonoid base (A-) and others628 nm[5]

Table 2: Stability of Clitoria ternatea Anthocyanin Extract (CTAE) at Different pH Values and Temperatures

pHTemperature (°C)Half-life (t1/2) in days
0.5450.9[5]
0.52528.1[5]
0.53717.7[5]
0.5505.6[5]
7.04334.2[5]
7.02547.1[5]
7.03726.0[5]
7.05018.5[5]

Experimental Protocols

Protocol 1: Extraction of Ternatins from Clitoria ternatea Flowers

This protocol describes an efficient method for extracting ternatins from dried butterfly pea flowers.

Materials:

  • Dried Clitoria ternatea flowers

  • Ethanol (37% v/v)[6]

  • Distilled water

  • Mortar and pestle or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers and flasks

  • Water bath

Procedure:

  • Weigh 10 grams of dried Clitoria ternatea flowers.

  • Grind the flowers into a fine powder using a mortar and pestle or a blender.

  • Transfer the powder to a 250 mL beaker.

  • Add 100 mL of 37% ethanol to the beaker.

  • Place the beaker in a water bath set at 45°C for 90 minutes with occasional stirring[6].

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Store the resulting clear, deep blue extract in a sealed, dark container at 4°C for optimal stability[5][7].

Protocol 2: Spectrophotometric Determination of pH

This protocol outlines the use of the ternatin extract to determine the pH of an unknown solution using a UV-Vis spectrophotometer.

Materials:

  • Ternatin extract (from Protocol 1)

  • Buffer solutions of known pH (e.g., pH 2, 4, 6, 7, 8, 10, 12)

  • Unknown solution

  • UV-Vis spectrophotometer

  • Cuvettes

  • Pipettes

Procedure:

  • Calibration Curve:

    • Prepare a series of solutions by adding a small, consistent volume of the ternatin extract to each of the known buffer solutions. A 1:10 dilution of the extract is a good starting point.

    • Measure the absorbance spectrum of each solution from 400 nm to 700 nm.

    • Identify the λmax for the acidic (around 548 nm) and basic (around 576 nm and 622 nm) forms[5].

    • Plot a graph of absorbance at these key wavelengths versus pH to create a calibration curve.

  • Measurement of Unknown Solution:

    • Add the same volume of ternatin extract used for the calibration curve to the unknown solution.

    • Measure the absorbance spectrum of the unknown solution.

    • Using the absorbance values at the predetermined λmax, interpolate the pH from the calibration curve.

Protocol 3: Acid-Base Titration using Ternatin Indicator

This protocol details the use of the ternatin extract as an indicator for various acid-base titrations.

Materials:

  • Ternatin extract (from Protocol 1)

  • Standardized acid solution (e.g., 0.1 M HCl)

  • Standardized base solution (e.g., 0.1 M NaOH)

  • Unknown acid or base solution

  • Burette, pipette, and flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a known volume of the analyte (acid or base of unknown concentration) into an Erlenmeyer flask.

  • Add 2-3 drops of the ternatin extract to the flask. The solution should turn a distinct color based on its initial pH.

  • Fill the burette with the titrant (standardized acid or base).

  • Slowly add the titrant to the analyte while continuously stirring.

  • Observe the color change of the solution. The endpoint of the titration is reached when a sharp and persistent color change occurs. For a strong acid-strong base titration, the color will change from reddish/pink to blue/violet near the equivalence point.

  • Record the volume of titrant added at the endpoint.

  • Repeat the titration at least three times to ensure accuracy and calculate the concentration of the analyte.

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflow associated with using this compound as a pH indicator.

Ternatin_pH_Transformation cluster_acidic Acidic (pH < 3) cluster_neutral Near Neutral (pH 4-8) cluster_alkaline Alkaline (pH > 8) AH_plus Flavylium Cation (AH+) Magenta/Red λmax = 548 nm A Quinonoidal Base (A) Bright Blue λmax = 576 nm AH_plus->A +OH- / -H+ A->AH_plus +H+ / -OH- A_minus Anionic Quinonoidal Base (A-) Blue-Green λmax = 622-628 nm A->A_minus +OH- / -H+ A_minus->A +H+ / -OH-

Caption: Structural transformation of Ternatin with pH changes.

Experimental_Workflow cluster_prep Indicator Preparation cluster_app Application start Start extraction Extraction of Ternatins from Clitoria ternatea flowers start->extraction filtration Filtration to obtain crude Ternatin extract extraction->filtration spectro_analysis Spectrophotometric Analysis filtration->spectro_analysis titration_app Acid-Base Titration filtration->titration_app end End spectro_analysis->end pH Determination titration_app->end Concentration Determination

Caption: Experimental workflow for using this compound.

References

Application Notes and Protocols for the Evaluation of Bioactive Peptides in Beverage Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document addresses the user's query on Ternatin B4 by first clarifying its current scientific understanding and regulatory status. This compound is a potent, investigational drug candidate and is not a food ingredient. It is not approved for consumption and should not be used in food or beverage products. The protocols provided below are generalized for the evaluation of a hypothetical, food-grade bioactive peptide and are for informational purposes only.

Introduction to this compound

This compound is a cyclic peptide that has been identified as a potent and selective modulator of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease. Its biological activity and complex structure make it a subject of interest in pharmaceutical research. However, its potent pharmacological effects and lack of regulatory approval as a food additive mean it is unsuitable and unsafe for use in food and beverage products. The development of novel food ingredients requires rigorous safety assessment and regulatory approval, a process for which a potent drug like this compound is not a candidate.

The subsequent sections outline the general methodology for evaluating a hypothetical, food-grade, and approved bioactive peptide for incorporation into a beverage product.

Physicochemical Properties of a Hypothetical Bioactive Peptide

The successful incorporation of a bioactive peptide into a beverage matrix depends on its inherent properties. Key parameters to evaluate include solubility, stability under various conditions, and potential interactions with other ingredients.

Table 1: Solubility and Stability Profile of "Peptide-F" (Hypothetical Food-Grade Peptide)

ParameterValueConditions
Solubility
In Water15 mg/mLpH 7.0, 25°C
In Acidic Beverage Base12 mg/mLpH 3.5, 25°C
In Neutral Beverage Base14 mg/mLpH 7.0, 25°C
Thermal Stability
Pasteurization (72°C, 15s)95% recoverypH 3.5
Pasteurization (72°C, 15s)98% recoverypH 7.0
UHT (135°C, 2s)75% recoverypH 7.0
pH Stability
24h at pH 2.592% recovery4°C
24h at pH 7.099% recovery4°C
Photostability
8h UV-A Exposure85% recoveryIn aqueous solution

Experimental Protocols

The following protocols describe methods for assessing the suitability of a novel bioactive peptide for use in a beverage formulation.

Protocol: Solubility Assessment in a Beverage Matrix

Objective: To determine the maximum solubility of the bioactive peptide in a target beverage system.

Materials:

  • Bioactive Peptide ("Peptide-F")

  • Target beverage base (e.g., citrate buffer for an acidic drink, phosphate buffer for a neutral drink)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare saturated solutions by adding an excess amount of "Peptide-F" to 50 mL of the beverage base at a controlled temperature (e.g., 25°C).

  • Stir the solutions vigorously for 24 hours to ensure equilibrium is reached.

  • Allow the solutions to rest for 1 hour to let undissolved peptide settle.

  • Carefully extract an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solids.

  • Dilute the filtered sample with an appropriate mobile phase.

  • Quantify the peptide concentration using a validated HPLC method.

  • The resulting concentration is the saturation solubility under the tested conditions.

Protocol: Thermal Stability Assessment During Pasteurization

Objective: To evaluate the degradation of the bioactive peptide under standard pasteurization conditions.

Materials:

  • "Peptide-F" solution at a known concentration (e.g., 1 mg/mL) in the beverage base.

  • Glass vials with screw caps

  • Water bath or pasteurization unit

  • HPLC system

Procedure:

  • Dissolve "Peptide-F" in the beverage base to the desired final concentration.

  • Aliquot the solution into multiple glass vials.

  • Retain a set of vials as unheated controls at 4°C.

  • Heat the experimental vials to 72°C and hold for 15 seconds to simulate High-Temperature Short-Time (HTST) pasteurization.

  • Immediately cool the vials in an ice bath to halt any further degradation.

  • Analyze both the control and heated samples using HPLC to quantify the remaining peptide concentration.

  • Calculate the percentage recovery as: (Concentration after heating / Concentration of control) * 100.

Visualization of Workflows and Concepts

Diagrams created using DOT language help visualize the processes and relationships involved in product formulation.

G cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Processing & Scale-Up A Source Bioactive Peptide B Physicochemical Profiling (Solubility, Stability) A->B C Regulatory & Safety Review B->C D Select Beverage Matrix (pH, flavor, color) C->D Go/No-Go E Benchtop Prototyping (Dosage trials) D->E F Sensory Evaluation E->F G Process Simulation (e.g., Pasteurization) F->G Formula Lock H Shelf-Life Study G->H I Final Product Specification H->I

Caption: Workflow for incorporating a novel bioactive ingredient into a beverage.

G cluster_factors Influencing Factors Peptide Bioactive Peptide Stability pH pH Peptide->pH Temp Temperature Peptide->Temp Matrix Food Matrix (e.g., proteins, polyphenols) Peptide->Matrix Oxygen Oxygen Peptide->Oxygen Light Light Exposure Peptide->Light

Caption: Key factors influencing bioactive peptide stability in food systems.

Application Notes and Protocols: Evaluating the Anti-inflammatory Effects of Ternatin B4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B4 is a cyclic peptide that has garnered interest for its biological activities. While initially investigated for its effects on adipogenesis and cancer cell proliferation through the inhibition of the eEF1A protein complex, there is growing interest in its potential anti-inflammatory properties.[1][2] This document provides a comprehensive set of protocols for researchers to investigate the anti-inflammatory effects of this compound in well-established in vitro cell culture models. The methodologies detailed below are designed to assess the compound's ability to modulate key inflammatory pathways and mediators.

Recent studies on extracts from Clitoria ternatea, which contain a class of compounds known as ternatins, have demonstrated anti-inflammatory activity.[3][4][5] This activity is attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of the NF-κB signaling pathway.[3][4][5] These protocols are based on established methods for evaluating anti-inflammatory compounds and are adapted for the specific investigation of this compound.

Recommended Cell Model for Inflammation

The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation in vitro.[6][7] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing key inflammatory mediators, including nitric oxide (NO) and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][8]

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory effects of this compound is depicted below. This workflow begins with cell culture and viability assessment, followed by the induction of an inflammatory response and subsequent treatment with this compound. The final step involves the analysis of key inflammatory markers.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture RAW 264.7 Cell Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Ternatin_Prep This compound Preparation Ternatin_Prep->Viability_Assay LPS_Stimulation LPS Stimulation Viability_Assay->LPS_Stimulation Determine non-toxic concentrations Ternatin_Treatment This compound Treatment LPS_Stimulation->Ternatin_Treatment NO_Assay Nitric Oxide (Griess) Assay Ternatin_Treatment->NO_Assay ELISA Cytokine (TNF-α, IL-6) ELISA Ternatin_Treatment->ELISA qPCR Gene Expression (iNOS, COX-2) qPCR Ternatin_Treatment->qPCR Western_Blot Protein (NF-κB, iNOS) Western Blot Ternatin_Treatment->Western_Blot

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages

Objective: To maintain a healthy and viable culture of RAW 264.7 cells for subsequent experiments.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM.

  • Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, aspirate the old media, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with fresh supplemented DMEM and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh media and seed new flasks or plates at the desired density.

Protocol 2: Determination of Non-Cytotoxic Concentrations of this compound

Objective: To determine the concentration range of this compound that does not exhibit cytotoxicity in RAW 264.7 cells, ensuring that any observed anti-inflammatory effects are not due to cell death.

Materials:

  • RAW 264.7 cells

  • Supplemented DMEM

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in supplemented DMEM.

  • Remove the old media from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)100
0.1
1
10
25
50
100

Protocol 3: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Supplemented DMEM

  • This compound (non-cytotoxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory agent).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition of NO Production
Control (No LPS)N/A
LPS (1 µg/mL)0
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + this compound (Conc. 3)
LPS + Positive Control

Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatants from Protocol 3

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected in Protocol 3.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentration of each cytokine based on a standard curve generated with recombinant cytokines.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (No LPS)
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + this compound (Conc. 3)
LPS + Positive Control

Protocol 5: Analysis of Inflammatory Gene Expression by qPCR

Objective: To determine the effect of this compound on the mRNA expression levels of key inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • RAW 264.7 cells treated as in Protocol 3

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • After treating the cells with this compound and/or LPS, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated group.

Data Presentation:

TreatmentiNOS mRNA Fold ChangeCOX-2 mRNA Fold Change
Control (No LPS)
LPS (1 µg/mL)1.01.0
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + this compound (Conc. 3)
LPS + Positive Control

Protocol 6: Western Blot Analysis of NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.

Materials:

  • RAW 264.7 cells treated as in Protocol 3

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (β-actin).

Potential Signaling Pathway of Ternatin's Anti-inflammatory Action

Based on existing literature for ternatins found in Clitoria ternatea, a potential mechanism of anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[3][4][5] The diagram below illustrates this proposed pathway.

Caption: Proposed NF-κB signaling pathway and the inhibitory role of this compound.

Conclusion

These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain quantitative data on the compound's effects on key inflammatory mediators and pathways. The provided diagrams offer a visual representation of the experimental workflow and the potential mechanism of action, facilitating a deeper understanding of this compound's biological activity. This information will be valuable for scientists in basic research and drug development who are exploring the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ternatin B4 Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ternatin B4 dosage in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate effective and accurate experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cyclic peptide that has been shown to induce apoptosis in cancer cells. While the precise mechanism for this compound is still under investigation, related ternatin compounds are known to inhibit protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[1][2] This inhibition of protein synthesis can lead to cell cycle arrest and ultimately, apoptosis.

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary significantly depending on the cancer cell line. Based on available data, the half-maximal inhibitory concentration (IC50) after 72 hours of incubation can range from low micromolar to higher concentrations. It is crucial to perform a dose-response experiment for your specific cell line.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4]

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture media at 37°C for extended periods has not been extensively reported. As a general precaution for peptide-based compounds, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant cytotoxicity observed - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- this compound has degraded.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the incubation time (e.g., 48, 72 hours).- Test a different cancer cell line known to be sensitive.- Use a fresh stock of this compound and prepare fresh dilutions.
High variability between replicates - Inconsistent cell seeding density.- Uneven distribution of this compound in wells.- Pipetting errors.- Ensure a single-cell suspension and uniform seeding density across all wells.- Mix the culture plate gently after adding this compound.- Calibrate pipettes and use proper pipetting techniques.
Inconsistent results with previous experiments - Different passage number of cells.- Variation in serum batch.- Contamination (e.g., mycoplasma).- Use cells within a consistent passage number range.- Test a new batch of serum before use in critical experiments.- Regularly test cell lines for mycoplasma contamination.
Precipitation of this compound in culture medium - The concentration of this compound exceeds its solubility in the medium.- High final DMSO concentration.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is at a non-toxic and soluble level (e.g., ≤ 0.1%).

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Incubation

Cell LineCancer TypeIC50 (µM)
OCI-LY10Diffuse Large B-cell Lymphoma~5
EL4Murine Lymphoma~10
A549Lung Cancer>50
HCT116Colon Cancer>50
HeLaCervical Cancer>50
HepG2Liver Cancer>50

Data is estimated from graphical representations in the cited literature and should be used as a guideline for initial experiments.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Western Blot for eEF1A Expression
  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against eEF1A overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine any changes in eEF1A expression levels.

Mandatory Visualizations

Ternatin_Signaling_Pathway This compound This compound eEF1A_complex eEF1A-GTP-aa-tRNA Ternary Complex This compound->eEF1A_complex Inhibits Protein_Synthesis Protein Synthesis eEF1A_complex->Protein_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis:s->Cell_Cycle_Arrest:n Leads to Apoptosis Apoptosis Cell_Cycle_Arrest:s->Apoptosis:n

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock seed_cells Seed Cancer Cells (e.g., 96-well plate) prepare_stock->seed_cells dose_response Dose-Response Experiment (e.g., 0.1-100 µM) seed_cells->dose_response incubation Incubate (e.g., 72 hours) dose_response->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay determine_ic50 Determine IC50 viability_assay->determine_ic50 mechanism_studies Mechanism of Action Studies (Apoptosis, Western Blot) determine_ic50->mechanism_studies end End mechanism_studies->end

Caption: General workflow for this compound dosage optimization.

References

Technical Support Center: Solid-Phase Synthesis of Ternatin B4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Ternatin B4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex cyclic heptapeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of the linear precursor of this compound?

The primary challenges in the solid-phase synthesis of the linear this compound precursor include:

  • Peptide Aggregation: The hydrophobic nature of the this compound sequence can lead to aggregation of the growing peptide chains on the solid support. This can hinder reagent access, leading to incomplete reactions and low yields.

  • Difficult Coupling Reactions: The presence of sterically hindered and N-methylated amino acids in the this compound sequence makes peptide bond formation challenging, often requiring stronger coupling reagents and longer reaction times.

  • Racemization: N-methylated amino acids are particularly susceptible to racemization during activation and coupling, which can lead to the formation of diastereomeric impurities that are difficult to separate.

Q2: What are the key difficulties encountered during the cyclization of the linear this compound precursor?

The main challenges during the head-to-tail cyclization of the linear peptide are:

  • Low Cyclization Yield: Steric hindrance around the N- and C-termini of the linear precursor can disfavor the intramolecular cyclization, leading to the formation of linear peptide dimers and oligomers as major side products.

  • Epimerization: The activation of the C-terminal carboxylic acid for cyclization can lead to epimerization of the C-terminal amino acid, resulting in a diastereomeric cyclic peptide impurity.

  • Solubility Issues: The linear precursor may have poor solubility in the solvents required for cyclization, which can impede the reaction.

Q3: How can I monitor the progress of the solid-phase synthesis and cyclization?

  • SPPS Monitoring: A small sample of the resin-bound peptide can be cleaved and analyzed by LC-MS to check the progress of the synthesis after each coupling step. The Kaiser test can be used to detect the presence of free primary amines, although it is not effective for N-methylated amino acids.

  • Cyclization Monitoring: The progress of the cyclization reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.

Troubleshooting Guides

Low Yield of the Linear Peptide Precursor
Symptom Possible Cause Suggested Solution
Low overall yield after cleavage from the resin. Incomplete coupling reactions due to peptide aggregation.- Use a higher substitution resin to reduce inter-chain interactions.- Incorporate a pseudo-proline dipeptide at a suitable position to disrupt secondary structure formation.- Use chaotropic salts (e.g., LiCl) in the coupling and deprotection steps to disrupt aggregation.
Incomplete coupling of sterically hindered or N-methylated amino acids.- Use a more potent coupling reagent such as HATU, HCTU, or PyBOP.- Extend the coupling reaction time and/or perform a double coupling.- Use microwave-assisted synthesis to enhance coupling efficiency.
Presence of multiple deletion sequences in the crude product. Inefficient deprotection of the Fmoc group.- Extend the piperidine treatment time for Fmoc deprotection.- Use a stronger base, such as DBU, in the deprotection solution.
Low Yield of Cyclized this compound
Symptom Possible Cause Suggested Solution
Major peak in LC-MS corresponds to the linear precursor. Inefficient cyclization.- Optimize the concentration of the linear peptide; high concentrations favor intermolecular reactions.- Screen different cyclization reagents (e.g., HATU, HBTU, DPPA) and additives (e.g., HOAt, HOBt).- Change the solvent to one that better solubilizes the linear peptide and favors the desired conformation for cyclization.
Significant formation of dimers and higher oligomers. Concentration of the linear peptide is too high.- Perform the cyclization under high dilution conditions (typically 0.1-1 mM).- Use a syringe pump for slow addition of the linear peptide to the reaction mixture.
Presence of a diastereomer of the cyclic product. Racemization during C-terminal activation.- Use a coupling reagent known to suppress racemization, such as COMU or an oxime-based additive like OxymaPure®.- Perform the activation and cyclization at a lower temperature.
Purification Challenges
Symptom Possible Cause Suggested Solution
Poor separation of the cyclic product from the linear precursor by HPLC. Similar retention times of the two species.- Optimize the HPLC gradient to achieve better separation. A shallower gradient may be required.- If the linear precursor has a free carboxylic acid, its retention will be pH-dependent. Adjusting the pH of the mobile phase may improve separation.
Broad or multiple peaks for the purified cyclic peptide. Presence of conformational isomers (conformers).- N-methylated cyclic peptides often exist as a mixture of slowly interconverting conformers, which can lead to peak broadening or splitting in HPLC.- Analyze the sample at an elevated temperature to accelerate the interconversion and potentially sharpen the peak.

Experimental Protocols

A general protocol for the solid-phase synthesis of the this compound linear precursor is outlined below. Please note that specific conditions may need to be optimized based on the available instrumentation and reagents.

Solid-Phase Synthesis of the Linear Heptapeptide
  • Resin Selection and Loading: A Rink Amide resin is a suitable choice for producing a C-terminally amidated linear peptide ready for cyclization. The first amino acid is coupled to the resin according to standard protocols.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA and then coupled to the resin-bound peptide for 1-2 hours. For N-methylated amino acids, a stronger coupling reagent and longer reaction time may be necessary.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage of the Linear Peptide: Once the full-length linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to protect sensitive amino acid side chains.

Visualizations

SPPS_Workflow cluster_troubleshooting Potential Issues Resin Start: Resin Deprotection Deprotection Coupling Coupling Deprotection->Coupling 1. Fmoc Deprotection Aggregation Aggregation Washing Washing Coupling->Washing 2. Amino Acid Coupling Incomplete_Coupling Incomplete Coupling Racemization Racemization Washing->Deprotection Repeat for each amino acid Cleavage Cleavage Washing->Cleavage Final Wash Cyclization Cyclization Cleavage->Cyclization 3. Cleavage from Resin Purification Purification Cyclization->Purification 4. Solution-Phase Cyclization Side_Reactions Dimerization Final_Product This compound Purification->Final_Product 5. HPLC Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Flow Start Low Yield of Cyclic Product Check_Linear LC-MS of Crude Product Start->Check_Linear Linear_Major Linear Precursor is the Major Peak Check_Linear->Linear_Major Cyclic_Diastereomer Significant Diastereomer Peak Check_Linear->Cyclic_Diastereomer Purification_Issue Broad or Multiple Peaks During Purification Check_Linear->Purification_Issue Optimize_Cyclization Optimize Cyclization Conditions: - Lower Concentration - Different Reagent/Solvent Linear_Major->Optimize_Cyclization Yes Optimize_Activation Optimize Activation Step: - Use Racemization Suppressant - Lower Temperature Cyclic_Diastereomer->Optimize_Activation Yes Conformers Consider Conformational Isomers: - Analyze at Higher Temperature Purification_Issue->Conformers Yes

Caption: Troubleshooting flowchart for low yield in this compound cyclization.

improving the solubility and stability of Ternatin B4 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclic peptide Ternatin B4. Our goal is to help you overcome common challenges related to the solubility and stability of this compound in cell culture applications.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO and observed a precipitate when I added it to my cell culture medium. How can I resolve this?

Answer:

Precipitation is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution like cell culture media. Here are several steps you can take to troubleshoot this problem:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%.[1] Most cell lines can tolerate up to this concentration, but it is best to keep it as low as possible, ideally around 0.1%, especially for sensitive or primary cells.[1]

  • Step-wise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of serum-free media or a buffer like PBS, then add this intermediate dilution to the final culture volume.

  • Increase Serum Concentration: If your experimental conditions permit, increasing the fetal bovine serum (FBS) concentration in your media can help to solubilize hydrophobic compounds through the binding to albumin and other proteins.

  • Sonication: After dilution, briefly sonicating the solution can help to break down small aggregates and improve dissolution.[1] Use a bath sonicator to avoid heating the sample.

  • Vortexing: Ensure thorough mixing by vortexing the diluted solution immediately after adding the this compound stock.

Issue 2: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays

Question: My cell-based assays with this compound are showing variable results or lower potency than reported in the literature. What could be the cause?

Answer:

Inconsistent potency can be linked to solubility and stability issues. Here are some factors to consider:

  • Incomplete Solubilization: If this compound is not fully dissolved in the initial stock solution, the actual concentration will be lower than calculated. Ensure your stock solution is clear and free of any visible precipitate.

  • Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces of tubes and plates, reducing the effective concentration in your assay. To mitigate this, consider using low-adhesion plasticware or pre-treating surfaces.

  • Stability in Media: The stability of this compound in your specific cell culture medium at 37°C may be limited. It is recommended to prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells. For longer-term stability, cyclic peptides generally show optimal stability around pH 3.0.[2]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. The IC50 value for HCT116 cell proliferation has been reported to be 71 ± 10 nM for Ternatin.[3] It is advisable to perform a dose-response curve for your specific cell line to determine its sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound has limited water solubility and is best dissolved in organic solvents.[4] The recommended solvents are Dimethyl Sulfoxide (DMSO), methanol, or ethanol.[4][5] For cell culture applications, DMSO is the most commonly used solvent.[1]

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[1] For sensitive cell lines or primary cells, it is advisable to use a final concentration of 0.1% or lower.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[5] The solid form of Ternatin is stable for at least 4 years at -20°C.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of cyclic peptides in aqueous solutions can be influenced by pH.[2] Generally, they exhibit better stability in acidic conditions and may be less stable at neutral or basic pH.[2] For cell culture experiments, it is best practice to prepare fresh dilutions of this compound in your culture medium immediately before use.

Quantitative Data

Table 1: Solubility of Ternatin

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[4][5]
MethanolSoluble[4][5]
EthanolSoluble[4][5]
WaterLimited Solubility[4]

Table 2: Recommended DMSO Concentrations for Cell Culture

ConditionRecommended Final DMSO ConcentrationReference
Most Cell Lines≤ 0.5%[1]
Sensitive/Primary Cells≤ 0.1%[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. Store the aliquots at -20°C.

Protocol 2: Cell Proliferation Assay with this compound

This protocol is adapted from studies on HCT116 cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Dilution:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Visualizations

Signaling Pathway of this compound Action

Ternatin_Mechanism Ternatin This compound eEF1A_GTP_tRNA eEF1A-GTP-aminoacyl-tRNA (Ternary Complex) Ternatin->eEF1A_GTP_tRNA Binds to and stabilizes Ribosome Ribosome Protein_Synthesis Protein Synthesis (Elongation) Ternatin->Protein_Synthesis Inhibits eEF1A_GTP_tRNA->Ribosome Delivery of aminoacyl-tRNA Ribosome->Protein_Synthesis Catalyzes Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Supports Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Dilute_Compound Prepare Serial Dilutions of this compound in Media Prepare_Stock->Dilute_Compound Seed_Cells->Dilute_Compound Treat_Cells Treat Cells with This compound Dilutions Dilute_Compound->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, MTS) Incubate->Assess_Viability Analyze_Data Analyze Data and Determine IC50 Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based assay with this compound.

References

Technical Support Center: Purification of Synthetic Ternatin B4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Ternatin B4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic this compound?

A1: The most prevalent and effective method for the purification of synthetic cyclic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Q2: Which stationary phase (column) is recommended for this compound purification?

A2: For peptides with molecular weights under 4000 Da, a C18 stationary phase is generally the best choice.[] Given the structure of this compound, a C18 column with a pore size of 100-120 Å is a suitable starting point. For particularly hydrophobic peptides or those with aggregation issues, a C4 column might be considered.[]

Q3: What mobile phases are typically used in the RP-HPLC purification of peptides?

A3: A standard mobile phase system consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). TFA acts as an ion-pairing agent to improve peak shape.[] The gradient elution from a low to a high concentration of Solvent B is used to elute the bound peptides.

Q4: My peptide is precipitating in the purification column. What can I do?

A4: Peptide precipitation on the column can be caused by aggregation, often an issue with hydrophobic peptides.[2] To mitigate this, you can try:

  • Diluting the sample with the initial mobile phase (low organic content).

  • Adding a small percentage of an organic solvent like isopropanol (e.g., 5%) to the sample to increase solubility.[3]

  • Reducing the amount of sample loaded onto the column.

Q5: Why is my peptide yield low after purification?

A5: Low yield is a common issue in peptide synthesis and purification.[4] Several factors could be responsible:

  • Incomplete Reactions: The synthesis itself may have been inefficient, leading to less of the desired product.[4]

  • Aggregation: The peptide may be aggregating and precipitating, leading to loss.

  • Suboptimal Chromatography Conditions: The elution gradient may be too steep, causing co-elution with impurities, or too shallow, leading to broad peaks and loss of product in fractions.

  • Instability: The peptide may be degrading during the purification process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of synthetic this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks - Column overloading.- Low concentration of TFA in the mobile phase.- Secondary interactions with the silica backbone of the column.- Reduce the amount of crude peptide loaded onto the column.- Ensure TFA concentration is at 0.1% in both mobile phases.- Use a column with end-capping or a different stationary phase (e.g., polymer-based).
Poor Resolution/Co-elution of Impurities - Gradient is too steep.- Incorrect stationary phase.- Sample contains impurities with similar hydrophobicity.- Decrease the slope of the acetonitrile gradient (e.g., from 1%/min to 0.5%/min).- Try a column with a different selectivity, such as a C8 or Phenyl column.- Perform a two-step purification, using different pH conditions for each run if the peptide is stable.
High Backpressure - Clogged column frit or tubing.- Precipitated peptide in the column.- Sample is too viscous.- Filter all samples and mobile phases before use with a 0.22 µm filter.- Clean the column with a strong solvent wash (e.g., 100% acetonitrile or isopropanol).[3]- Dilute the sample in the initial mobile phase buffer.[3]
No Peptide Eluting from the Column - Peptide is irreversibly bound or precipitated.- Incorrect mobile phase conditions (not enough organic solvent).- The peptide did not bind to the column.- For precipitated peptides, try flushing the column with a stronger organic solvent like isopropanol.- Extend the gradient to a higher percentage of acetonitrile.- Ensure the initial mobile phase has a low enough organic content for the peptide to bind.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of the crude synthetic this compound before preparative purification.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient:

    • 5% B for 5 minutes.

    • 5% to 65% B over 30 minutes.

    • 65% to 95% B over 5 minutes.

    • Hold at 95% B for 5 minutes.

    • 95% to 5% B over 1 minute.

    • Re-equilibrate at 5% B for 9 minutes.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for purifying the crude synthetic this compound.

  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: The gradient should be optimized based on the analytical run. A common starting point is a shallow gradient centered around the elution percentage of the target peptide from the analytical run. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent like DMSO, then dilute with Mobile Phase A to a concentration suitable for loading (e.g., 10-20 mg/mL). Ensure the final DMSO concentration is low (<5%). Filter the sample.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Post-Purification: Analyze the collected fractions using analytical HPLC to determine purity. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

General Workflow for this compound Purification

G cluster_prep Preparation cluster_hplc Purification cluster_post Post-Purification synthesis Crude this compound Synthesis dissolution Dissolve in Minimal Solvent synthesis->dissolution filtration Filter Sample (0.22 µm) dissolution->filtration analytical_hplc Analytical HPLC (Purity Check) filtration->analytical_hplc Small Aliquot prep_hplc Preparative HPLC (Fractionation) filtration->prep_hplc Bulk Sample fraction_analysis Analyze Fractions (Analytical HPLC) prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the purification of synthetic this compound.

Troubleshooting Logic for Poor Peak Resolution

G start Problem: Poor Peak Resolution q1 Is the main peak broad or tailing? start->q1 a1_yes Reduce Sample Load q1->a1_yes Yes a1_no Is the gradient too steep? q1->a1_no No end_node Re-run Analysis a1_yes->end_node a2_yes Decrease Gradient Slope (e.g., 1%/min -> 0.5%/min) a1_no->a2_yes Yes a2_no Consider a Different Column Chemistry (e.g., C8 or Phenyl) a1_no->a2_no No a2_yes->end_node a2_no->end_node

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Optimizing Ternatin B4 Extraction from Clitoria ternatea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Ternatin B4 from Clitoria ternatea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a polyacylated anthocyanin, a type of natural pigment found in the flowers of Clitoria ternatea (Butterfly Pea).[1][2] These compounds are known for their vibrant blue color and are investigated for various potential health benefits. The complex structure of ternatins, with their acyl and glucosyl groups, contributes to their relatively high stability compared to other anthocyanins, making them attractive for applications in the food and pharmaceutical industries.[1][2][3]

Q2: Which extraction method is most effective for obtaining this compound?

The choice of extraction method depends on the desired yield, purity, and available equipment.

  • Conventional Solvent Extraction (Maceration): This is a simple and widely used method. Soaking the flower petals in a suitable solvent can effectively extract ternatins.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to break down plant cell walls, which can significantly improve extraction efficiency and reduce extraction time compared to conventional methods.[1]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

For general laboratory purposes, UAE and MAE can offer higher yields in shorter times. For food-grade applications, hot water extraction is a viable and safe option.[1][2]

Q3: What is the best solvent for extracting this compound?

The polarity of the solvent is a critical factor.

  • Aqueous Solvents: Hot water is effective for extracting ternatins and is a green, non-toxic option.[1][2] The stability of ternatins is high in neutral to mildly acidic aqueous solutions (pH 4-7).[3]

  • Alcohols and Hydroalcoholic Mixtures: Ethanol, methanol, and their aqueous mixtures (e.g., 50% ethanol) are commonly used and can provide high extraction yields.[1][2] For applications where toxicity is a concern, ethanol is preferred over methanol.

Q4: How do temperature and pH affect the stability of this compound during extraction?

This compound, like other anthocyanins, is sensitive to high temperatures and pH extremes.

  • Temperature: Temperatures up to 70°C can be used for extraction without significant degradation. However, temperatures above this can lead to the breakdown of the compound.[1][2] For storage of the extract, lower temperatures (e.g., 4°C) are recommended to maintain stability.[3]

  • pH: Ternatins are most stable in a pH range of 3.2 to 5.2, where they exhibit an intense blue color.[1][2] In highly acidic conditions (pH < 3), the color may shift to red, and in alkaline conditions (pH > 8), they can degrade and turn greenish.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient cell wall disruption: Plant material may not be finely ground, or the extraction technique is not vigorous enough.2. Inappropriate solvent: The solvent may not have the optimal polarity for this compound.3. Suboptimal extraction parameters: Incorrect temperature, time, or solid-to-solvent ratio.1. Ensure the Clitoria ternatea flowers are dried and finely powdered before extraction.2. Consider using ultrasound-assisted or microwave-assisted extraction to enhance cell wall disruption.3. Experiment with different solvents, such as 50% ethanol or acidified water, to find the most effective one for your setup.4. Optimize extraction time and temperature (e.g., 60°C for 60 minutes as a starting point).
Degradation of this compound (Color Change) 1. High temperature: Exposure to temperatures above 70°C during extraction or storage.2. Extreme pH: The pH of the extraction solvent or final extract is outside the stable range (3.2-5.2).3. Light exposure: Anthocyanins are known to be sensitive to photodegradation.1. Maintain the extraction temperature at or below 70°C.2. Store the extract at low temperatures (4°C) and in the dark.3. Adjust the pH of the solvent to be mildly acidic (e.g., pH 4-5) using food-grade acids like citric acid if appropriate for your application.4. Protect the extract from light by using amber-colored containers or wrapping them in foil.
Co-extraction of Impurities 1. Non-selective solvent: The chosen solvent may be extracting a wide range of other compounds from the plant material.2. Lack of purification step: The crude extract contains other phenolic compounds, sugars, and proteins.1. Use a more selective solvent system if possible.2. Incorporate a purification step after the initial extraction. Solid-phase extraction (SPE) with a C18 cartridge is effective for cleaning up the crude extract before further purification.
Difficulty in Isolating this compound from other Ternatins 1. Similar chemical properties: All ternatins have very similar structures and polarities, making separation challenging.2. Inadequate chromatographic resolution: The HPLC method may not be optimized for separating individual ternatins.1. Utilize preparative High-Performance Liquid Chromatography (HPLC) for the final purification step.2. Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, and column type to improve the resolution between different ternatin peaks.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Anthocyanin Content (TAC) from Clitoria ternatea

Extraction Method Solvent Temperature (°C) Time Total Anthocyanin Content (mg/g dry weight) Reference
MacerationWater2512 hApprox. 10.9 (mM TE/g)Jeyaraj et al. (2021)
Maceration50% Ethanol2512 hApprox. 12.2 (mM TE/g)Jeyaraj et al. (2021)
Ultrasound-AssistedWater6060 min1.126 (mg D3G eq/g)Gwee and Chong (2015)
Microwave-AssistedEthanol6015 min0.457Izirwan et al. (2020)

Note: The reported yields are for total anthocyanins and not specifically for this compound. The relative abundance of this compound can vary. TE = Trolox Equivalents; D3G eq = Delphinidin-3-O-glucoside equivalents.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the Clitoria ternatea flowers at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered flower material and place it in a 250 mL beaker.

    • Add 200 mL of 50% ethanol (v/v) to achieve a 1:20 solid-to-liquid ratio.

    • Place the beaker in an ultrasonic bath.

    • Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 60 minutes at a constant temperature of 60°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be freeze-dried to obtain a powder.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Preparative HPLC
  • Solid-Phase Extraction (for cleanup):

    • Condition a C18 SPE cartridge by washing it with methanol followed by acidified water (pH 3.0).

    • Dissolve the crude extract from Protocol 1 in acidified water.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids.

    • Elute the ternatins from the cartridge using acidified methanol.

    • Dry the eluted fraction under a stream of nitrogen or using a rotary evaporator.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 preparative column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 40% B over 40 minutes.

    • Flow Rate: 5 mL/min.

    • Detection: Diode Array Detector (DAD) at 570 nm.

    • Procedure:

      • Dissolve the semi-purified extract from the SPE step in a small volume of the initial mobile phase.

      • Inject the sample onto the preparative HPLC system.

      • Collect the fractions corresponding to the this compound peak based on the chromatogram.

      • Combine the collected fractions and remove the solvent using a rotary evaporator.

      • The purity of the isolated this compound can be confirmed using analytical HPLC-MS.

Visualizations

Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Clitoria ternatea Flowers powder Dried and Powdered Flowers start->powder extraction Ultrasound-Assisted Extraction (50% Ethanol, 60°C, 60 min) powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid-Phase Extraction (C18) concentration->spe hplc Preparative HPLC spe->hplc final_product Purified this compound hplc->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction_params Extraction Parameters cluster_sample_prep Sample Preparation cluster_degradation Degradation Issues start Low this compound Yield? check_grinding Is Plant Material Finely Ground? start->check_grinding Check check_temp Is Temperature ≤ 70°C? check_time Is Extraction Time Sufficient? check_temp->check_time Yes temp_issue Action: Reduce temperature check_temp->temp_issue No check_solvent Is Solvent Optimal? (e.g., 50% EtOH) check_solvent->check_temp Yes solvent_issue Action: Test alternative solvents check_solvent->solvent_issue No check_ph Is pH between 3.2 and 5.2? check_time->check_ph Yes time_issue Action: Increase extraction time check_time->time_issue No check_grinding->check_solvent Yes grinding_issue Action: Grind sample to fine powder check_grinding->grinding_issue No check_light Is Extract Protected from Light? check_ph->check_light Yes ph_issue Action: Adjust pH of solvent check_ph->ph_issue No success Yield Improved check_light->success Yes light_issue Action: Store in dark containers check_light->light_issue No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Stability of Ternatin B4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ternatin B4. The focus is on addressing challenges related to its stability against light and heat.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and degrading rapidly when exposed to light. What is happening and how can I prevent it?

A1: this compound, like other anthocyanins, is susceptible to photodegradation. The degradation is often observed as a color change, typically fading or shifting from its characteristic blue hue. This process can be accelerated by exposure to UV and visible light. The degradation mechanism can involve the cleavage of glycosidic bonds or oxidation of the anthocyanidin core.

Troubleshooting:

  • Minimize Light Exposure: The most effective method to prevent photodegradation is to work in low-light conditions and use amber-colored vials or wrap your containers in aluminum foil.

  • Use of Photostabilizers: Consider the addition of photostabilizing agents to your formulation. Common examples for natural products include antioxidants like ascorbic acid or flavonoids.

  • Solvent Selection: The choice of solvent can influence photostability. Evaluate the stability of this compound in different solvent systems to identify one that minimizes degradation.

  • Storage Conditions: Store stock solutions and lyophilized powder at or below -20°C in the dark.

Q2: I am observing a loss of activity and a change in the appearance of my this compound sample after heating. What is the thermal stability of this compound?

A2: Ternatins, including this compound, exhibit good thermal stability at acidic pH, but are prone to degradation at higher temperatures, especially in neutral or alkaline conditions.[1] Thermal degradation can lead to a loss of the compound's biological activity and a visible color change. Studies on anthocyanins from Clitoria ternatea have shown that degradation significantly increases at temperatures above 70°C.[1]

Troubleshooting:

  • Avoid High Temperatures: Whenever possible, avoid heating this compound solutions. If heating is necessary for your experiment, use the lowest effective temperature for the shortest possible duration.

  • pH Control: Maintain the pH of your solution in the acidic range (pH 3-6) to improve thermal stability.[1][2]

  • Protective Excipients: For formulations, consider the inclusion of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polymers (e.g., cyclodextrins) that can protect the molecule from thermal stress.

Q3: Can chemical modification improve the stability of this compound?

A3: Yes, chemical modification is a common strategy to enhance the stability of natural products.[3][4][5] While specific data on this compound modifications for stability are limited, general principles for stabilizing similar molecules can be applied.

Potential Strategies:

  • Acylation: The polyacylated nature of ternatins already contributes to their enhanced stability compared to non-acylated anthocyanins.[1][6] Further strategic acylation could potentially improve stability further.

  • Glycosylation: Altering the glycosylation pattern can impact stability.

  • Complexation: Forming complexes with metal ions or other molecules can shield the labile parts of the this compound structure.

Troubleshooting Guides

Issue: Inconsistent results in bioassays with this compound.

This could be due to the degradation of this compound during the experiment.

Workflow for Investigating Degradation:

cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis cluster_conclusion Conclusion A Prepare fresh this compound stock solution B Prepare aliquots for single use A->B C Run experiment under controlled light and temperature B->C D Include a 'no-treatment' control with this compound C->D E Analyze results immediately after experiment D->E F Analyze 'no-treatment' control for degradation (e.g., HPLC, UV-Vis) E->F G Compare results and assess degradation F->G H Optimize experimental protocol based on findings G->H A Prepare this compound solution in a suitable solvent B Divide solution into two sets of quartz cuvettes A->B C Wrap one set of cuvettes in aluminum foil (dark control) B->C D Expose both sets to a controlled light source (e.g., UV lamp, solar simulator) B->D Test Samples E Withdraw aliquots at defined time intervals D->E F Analyze aliquots by HPLC-DAD or UV-Vis spectrophotometry E->F G Plot concentration or absorbance vs. time F->G H Calculate degradation rate constant and half-life G->H A Prepare this compound solutions at different pH values B Aliquot solutions into sealed vials A->B C Incubate vials at various constant temperatures (e.g., 40, 60, 80°C) B->C D At specific time points, remove a vial from each temperature and cool immediately C->D E Analyze the samples using a stability-indicating method (e.g., HPLC) D->E F Determine the remaining concentration of this compound E->F G Plot ln(C/C₀) vs. time to determine the degradation rate constant (k) F->G H Use the Arrhenius equation to determine the activation energy of degradation G->H

References

Technical Support Center: Maintaining the Blue Hue of Ternatins in Acidic Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the color stability of ternatins, the anthocyanin pigments derived from Butterfly Pea Flower (Clitoria ternatea), in acidic food and beverage applications.

Frequently Asked Questions (FAQs)

Q1: Why does the vibrant blue color of my butterfly pea flower extract turn purple or red when added to an acidic product?

The blue color of butterfly pea flower extract is attributed to a group of polyacylated anthocyanins known as ternatins. The color of these molecules is highly dependent on the pH of the surrounding environment. In neutral to alkaline conditions (pH > 7), the ternatin molecules exist in their blue quinonoidal base form. However, as the pH becomes more acidic (pH < 7), the molecular structure changes to the flavylium cation, which appears purple to red. This is a reversible process, but prolonged exposure to acidic conditions can lead to irreversible degradation of the anthocyanin structure, causing color loss.

Q2: At what specific pH range does the color shift of ternatins typically occur?

The most significant color shift for ternatins occurs as the pH drops below 7.0. Generally, you can expect the following color changes:

  • pH > 7: Intense, stable blue

  • pH 5 - 7: A noticeable shift towards violet and purple.

  • pH < 4: The color will be predominantly pink or red.

The exact transition points can be influenced by other factors in your formulation, such as the presence of co-pigments or metal ions.

Q3: What is co-pigmentation and how can it help stabilize the blue color of ternatins?

Co-pigmentation is a phenomenon where other non-colored organic molecules, known as co-pigments, interact with the anthocyanin molecules through intermolecular forces (like π-π stacking). This interaction helps to shield the anthocyanin from hydration and subsequent degradation, thereby enhancing and stabilizing its color. Common co-pigments include flavonoids, phenolic acids, and some amino acids. For example, studies have shown that adding compounds like chlorogenic acid or rutin can help to preserve the blue hue of ternatins at a lower pH than would otherwise be possible.

Q4: Can metal ions be used to stabilize the blue color?

Yes, certain metal ions can form complexes with ternatins, which can enhance and stabilize the blue color, a process known as metal chelation. Divalent and trivalent metal ions such as iron (Fe³⁺), aluminum (Al³⁺), and copper (Cu²⁺) can form stable complexes with the anthocyanin structure, often resulting in a more intense and stable blue color, even in slightly acidic conditions. However, it is crucial to carefully control the concentration of these metal ions, as high concentrations can lead to off-flavors or pro-oxidant activities.

Q5: What is microencapsulation and how can it be applied to ternatin color stability?

Microencapsulation is a process where the ternatin extract is enclosed within a protective coating or matrix, creating microscopic capsules. This physically isolates the anthocyanins from the acidic environment of the food product, thereby preventing the pH-induced color change and degradation. Common encapsulation materials include polysaccharides like maltodextrin, gum arabic, and chitosan. The choice of encapsulation method (e.g., spray drying, coacervation) and wall material will depend on the specific application and desired release properties.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Immediate color shift to purple/red upon addition to product. The pH of your food or beverage product is acidic (typically below pH 6).1. Measure the pH of your product base. 2. If possible, adjust the pH to be closer to neutral (pH 7). 3. If pH adjustment is not feasible, explore stabilization techniques such as co-pigmentation or metal chelation.
Initial blue color fades over a short period of time. Degradation of the ternatin molecules due to factors like light exposure, high temperature, or enzymatic activity, in addition to acidic pH.1. Protect the product from direct light by using opaque packaging. 2. Optimize processing and storage temperatures to be as low as possible. 3. Investigate potential enzymatic activity (e.g., from other ingredients) and consider pasteurization if appropriate. 4. Consider microencapsulation to protect the ternatins from the surrounding environment.
Inconsistent color between batches. Variations in the concentration of the ternatin extract, the pH of the final product, or the concentration of other interacting ingredients.1. Standardize the concentration of the butterfly pea flower extract used. 2. Implement strict pH control for each batch of your product. 3. Ensure consistent concentrations of any identified co-pigments or chelating agents.

Quantitative Data on Color Stability

Table 1: Effect of pH on the Color Parameters of a Ternatin Solution

pHL* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)Visual Color
8.055.2-2.5-25.8Deep Blue
7.058.15.3-22.1Blue-Violet
6.062.515.8-15.7Violet
5.065.328.9-8.2Purple-Red
4.068.935.1-2.5Reddish-Pink
3.072.440.21.3Pink

Note: Data are representative values obtained from colorimetric analysis and may vary based on the specific extract and food matrix.

Table 2: Half-life of Ternatin Color at Different Temperatures and pH

pHTemperature (°C)Half-life (hours)
7.025120
7.05048
5.02536
5.05012
3.0258
3.0502

Note: Half-life is defined as the time taken for the absorbance at the characteristic wavelength for the blue color (approx. 630 nm) to decrease by 50%. These are illustrative values.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Ternatin Color Stability

  • Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Sample Preparation: Add a standardized amount of ternatin extract to each buffer solution to achieve a consistent initial absorbance.

  • Initial Measurement: Immediately after mixing, measure the full absorbance spectrum (400-700 nm) of each sample using a spectrophotometer. Record the absorbance at the maximum wavelength for the blue color (λmax, approx. 630 nm).

  • Incubation: Store the samples under controlled conditions (e.g., a specific temperature in a dark environment).

  • Time-course Measurements: At regular intervals (e.g., every hour), take an aliquot of each sample and measure the absorbance spectrum.

  • Data Analysis: Plot the absorbance at λmax against time for each pH value. Calculate the color degradation rate and the half-life of the ternatin color at each pH.

Protocol 2: CIELAB Colorimetric Analysis

  • Instrument Calibration: Calibrate a colorimeter using a white standard tile.

  • Sample Preparation: Prepare samples of the final food product containing the ternatin extract under different conditions (e.g., varying pH, addition of co-pigments).

  • Color Measurement: Place the sample in a cuvette or on the measurement port of the colorimeter and record the L, a, and b* values.

  • Data Interpretation:

    • L* represents lightness (0 = black, 100 = white).

    • a* represents the red/green axis (+a* = red, -a* = green).

    • b* represents the yellow/blue axis (+b* = yellow, -b* = blue). A more negative b* value indicates a stronger blue color. Track these values over time to quantify color stability.

Visualizations

G cluster_ph_scale pH Scale and Ternatin Color cluster_molecular_form Molecular Structure ph_high Alkaline/Neutral (pH > 7) ph_mid Slightly Acidic (pH 5-7) ph_high->ph_mid Addition of Acid blue_form Quinonoidal Base (Blue) ph_low Acidic (pH < 4) ph_mid->ph_low Further Acidification purple_form Intermediate Forms (Violet/Purple) red_form Flavylium Cation (Red/Pink)

Caption: pH-dependent color change of ternatin anthocyanins.

G cluster_solutions Stabilization Strategies start Start: Unstable Blue Ternatin in Acidic Food copigmentation Co-pigmentation (e.g., with phenolic acids) start->copigmentation Molecular Interaction metal_chelation Metal Chelation (e.g., with Al³⁺, Fe³⁺) start->metal_chelation Complex Formation encapsulation Microencapsulation (e.g., spray drying) start->encapsulation Physical Barrier end End: Stable Blue Ternatin in Acidic Food copigmentation->end metal_chelation->end encapsulation->end

Caption: Troubleshooting workflow for stabilizing ternatin's blue hue.

G prep 1. Prepare Ternatin Samples in Buffers (pH 3-8) measure_initial 2. Initial Measurement (Spectrophotometer/Colorimeter) prep->measure_initial incubate 3. Incubate Samples (Controlled Temp. & Light) measure_initial->incubate measure_time 4. Measure at Time Intervals incubate->measure_time measure_time->incubate Continue Incubation analyze 5. Analyze Data (Degradation Rate, Half-life) measure_time->analyze

Caption: Experimental workflow for assessing ternatin color stability.

optimizing storage conditions for Ternatin B4 to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for Ternatin B4 to prevent degradation, along with troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound powder?

For long-term stability, lyophilized this compound powder should be stored at -20°C. Under these conditions, the product is stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable, but the shelf-life will be reduced.

Q2: How should I store this compound once it is dissolved in a solvent?

Once dissolved, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Following this protocol can ensure stability for up to one year.[1] The choice of solvent is also critical; for many cyclic peptides, 100% DMSO has been shown to minimize degradation compared to aqueous solutions.

Q3: What is the optimal pH for storing this compound solutions?

This compound, like other polyacylated anthocyanins, exhibits exceptional stability in a neutral pH environment.[2][3] Studies on Clitoria ternatea anthocyanin extracts have shown that the quinonoidal base form of ternatins is very stable around pH 7.[2] It is recommended to maintain a pH between 5 and 7 for aqueous buffers to minimize hydrolysis.

Q4: Is this compound sensitive to light?

Yes, as an anthocyanin, this compound is susceptible to photodegradation. It is crucial to protect both the lyophilized powder and solutions from light by using amber vials or by wrapping containers in foil. Store all forms of this compound in the dark.

Q5: Can I repeatedly freeze and thaw my this compound solution?

It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and promote the degradation of the peptide. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.

Troubleshooting Guide

This guide addresses common problems that researchers may face when working with this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity - Improper storage temperature.- Repeated freeze-thaw cycles.- Exposure to light.- Incorrect pH of the solution.- Store lyophilized powder at -20°C and solutions at -80°C.[1]- Aliquot solutions to minimize freeze-thaw cycles.- Protect from light at all times.- Ensure the pH of the buffer is between 5 and 7.
Appearance of unexpected peaks in HPLC analysis - Degradation of this compound.- Review storage and handling procedures.- Likely degradation products include delphinidin glycosides (from hydrolysis of p-coumaric acid) or the delphinidin aglycone itself (from hydrolysis of sugar moieties).[4][5]
Precipitation of the compound upon dissolution - Poor solubility in the chosen solvent.- The compound has come out of solution after a freeze-thaw cycle.- For aqueous solutions, ensure the pH is optimal. For some cyclic peptides, 100% DMSO is a better solvent than aqueous mixtures.- Before use, gently warm the aliquot to room temperature and vortex briefly to ensure complete dissolution.
Color change of the solution (from blue to colorless or brown) - Degradation of the anthocyanin structure.- This indicates significant degradation. The solution should be discarded. Review storage conditions, particularly pH, light exposure, and temperature.[6]

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the expected stability under recommended conditions.

Form Storage Condition Expected Stability
Lyophilized Powder-20°C, desiccated, darkUp to 3 years[1]
In Solvent (e.g., DMSO)-80°C, aliquoted, darkUp to 1 year[1]
Aqueous Solution (pH 7)4°C, darkHalf-life of over 300 days for a mixture of ternatins[2]
Aqueous Solution (pH 7)25°C, darkSignificant degradation observed within a month for a mixture of ternatins

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for conducting a stability study of this compound using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Prepare a stock solution of this compound in 100% DMSO at a concentration of 1 mg/mL.

  • Prepare aliquots of the stock solution for each time point and condition to be tested (e.g., different temperatures, pH values, light exposures).

  • For aqueous stability testing, dilute the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.0) to a final concentration of 100 µg/mL.

2. Storage Conditions:

  • Store the aliquots under the desired stress conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

  • Include a control set of aliquots stored under optimal conditions (-80°C in DMSO).

3. HPLC Analysis:

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Analyze the sample by reverse-phase HPLC (RP-HPLC). A C18 column is typically suitable for peptide and anthocyanin analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at the absorbance maximum of this compound (around 570-620 nm).

  • Column Temperature: 30°C

4. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the time zero (T0) sample.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

TernatinB4_Degradation_Pathway TernatinB4 This compound (Polyacylated Delphinidin Glycoside) Hydrolysis1 Hydrolysis of p-Coumaric Acid TernatinB4->Hydrolysis1 DegradationProduct1 Delphinidin-3-(malonyl)-glucoside-3',5'-diglucoside + p-Coumaric Acid Hydrolysis1->DegradationProduct1 Hydrolysis2 Hydrolysis of Glucose DegradationProduct1->Hydrolysis2 DegradationProduct2 Delphinidin (Aglycone) Hydrolysis2->DegradationProduct2 Oxidation Oxidation DegradationProduct2->Oxidation DegradationProduct3 Oxidized Delphinidin Products (e.g., Phloroglucinaldehyde, Gallic Acid) Oxidation->DegradationProduct3

Caption: Proposed degradation pathway for this compound.

Stability_Assessment_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into Experimental and Control Groups start->aliquot stress Expose Experimental Groups to Stress Conditions (e.g., Temperature, Light, pH) aliquot->stress storage Store Control Group at -80°C aliquot->storage sampling Collect Samples at Predetermined Time Points stress->sampling storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Remaining this compound and Identify Degradants analysis->data end End: Determine Degradation Rate and Pathway data->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Decision_Tree start Unexpected Experimental Results? check_storage Review Storage Conditions (Temp, Light, pH, Solvent) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles, Aliquoting) start->check_handling hplc_issue Appearance of New Peaks in HPLC? check_storage->hplc_issue activity_loss Loss of Biological Activity? check_handling->activity_loss degradation Likely Degradation - Characterize new peaks - Prepare fresh solution hplc_issue->degradation Yes no_degradation No New Peaks - Check HPLC method parameters - Check instrument performance hplc_issue->no_degradation No confirm_degradation Confirm Degradation with HPLC - Prepare fresh solution activity_loss->confirm_degradation Yes other_issue Investigate Other Experimental Parameters (e.g., reagents, cell lines) activity_loss->other_issue No

Caption: Decision tree for troubleshooting this compound degradation issues.

References

Technical Support Center: Troubleshooting Color Fading of Ternatin B4 and Other Ternatins in Commercial Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting color fading issues associated with Ternatins, a class of polyacylated anthocyanins derived from the butterfly pea flower (Clitoria ternatea). Ternatin B4 is one of the many ternatins found in extracts of this flower. These compounds are of interest for their vibrant blue color and potential biological activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its color stability important?

This compound is a polyacylated anthocyanin, a natural pigment found in the petals of the butterfly pea flower.[1][2] Like other ternatins, its vibrant blue color is of interest for various applications, including as a natural colorant in food and potentially as a marker in biomedical research.[3][4] Color stability is crucial as color fading can indicate degradation of the compound, which may affect its properties and the reproducibility of experiments.

Q2: My Ternatin-based solution is changing color. What are the primary factors influencing its stability?

The color and stability of ternatins are highly dependent on several factors:

  • pH: This is the most critical factor. Ternatins exhibit different colors at various pH levels.[4][5]

  • Temperature: Elevated temperatures can accelerate the degradation of ternatins.[3][5]

  • Light: Exposure to light can lead to photodegradation.[4]

  • Presence of other substances: Enzymes, metal ions, and co-pigments can also affect color stability.[4]

Q3: At what pH is the blue color of Ternatins most stable?

Ternatins are exceptionally stable in weakly acidic to neutral aqueous solutions.[1] The most stable blue color is typically observed in the pH range of 5.2 to 8.2.[4] Specifically, the quinonoid base form of ternatins, which is blue, is very stable around pH 7.[5]

Q4: How does temperature affect the stability of Ternatin solutions?

Higher temperatures lead to faster degradation of ternatins.[5] For optimal stability and color retention, it is recommended to store ternatin solutions at low temperatures, such as 4°C, where they can remain stable for months.[5][6] Storage at temperatures above 25°C significantly reduces stability.[3]

Q5: Can I autoclave a solution containing Ternatins?

No, autoclaving is not recommended. The high temperatures involved will lead to significant degradation of the ternatins and a loss of their characteristic color.[3]

Troubleshooting Guides

Issue 1: Rapid Fading of Blue Color in Solution

Possible Causes:

  • Incorrect pH: The pH of your solution may be outside the optimal range for the blue quinonoidal base form.

  • High Temperature: The solution might be stored at room temperature or higher for extended periods.

  • Light Exposure: The solution may be exposed to direct light.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. If it is not within the pH 5.2-8.2 range, adjust it using an appropriate buffer.

  • Control Temperature: Store stock solutions and experimental samples at 4°C in the dark. For experiments conducted at higher temperatures, minimize the duration of heat exposure.

  • Protect from Light: Use amber vials or wrap containers with aluminum foil to protect the solution from light.

Issue 2: Color Shift to Red/Purple or Green/Yellow

Possible Causes:

  • Acidic Conditions: A shift to red or purple indicates a highly acidic pH (below 3.2).[4]

  • Alkaline Conditions: A shift to green or yellow indicates an alkaline pH (above 8.2).[4]

Troubleshooting Steps:

  • pH Measurement and Adjustment: Measure the pH of the solution. The color change is a direct indicator of the pH. Adjust the pH to the desired range for your application.

  • Buffer Selection: Ensure the buffer system used is appropriate for maintaining the target pH throughout the experiment.

Data Presentation

Table 1: Color of Ternatin Solutions at Different pH Values

pH RangeObserved ColorPredominant Ternatin Form
< 3.2Red/MagentaFlavylium cation (AH+)
3.2 - 5.2Violet to BlueTransition
5.2 - 8.2BlueQuinonoidal base (A)
8.2 - 10.2Blue-GreenAnionic quinonoidal base (A⁻)
> 10.2Green to YellowChalcone

Source: Adapted from Escher et al., 2020a and Fu et al., 2021.[3][5]

Table 2: Effect of Temperature on Ternatin Stability (Half-life, t₁/₂) at Different pH Values

Temperaturet₁/₂ at pH 0.5 (548 nm)t₁/₂ at pH 7 (576 nm)
4°C50.9 days334.2 days
25°C28.1 days47.1 days
37°C17.7 days26.0 days
50°C5.6 days18.5 days

Source: Fu et al., 2021.[5]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Blue Ternatin Stock Solution

  • Extraction: Prepare an aqueous extract from dried butterfly pea flowers.

  • Filtration: Filter the extract to remove solid plant material.

  • pH Adjustment: Measure the pH of the extract. Adjust the pH to 7.0 using a suitable buffer (e.g., phosphate buffer).

  • Sterilization (if necessary): If sterility is required, use sterile filtration (e.g., 0.22 µm filter). Do not autoclave.

  • Storage: Store the solution at 4°C in a light-protected container (e.g., amber bottle).

Visualizations

Ternatin_Stability_Troubleshooting start Color Fading Observed check_ph Measure pH start->check_ph ph_ok pH is 5.2-8.2 check_ph->ph_ok Yes ph_low pH < 5.2 (Red/Violet) check_ph->ph_low No ph_high pH > 8.2 (Green/Yellow) check_ph->ph_high No check_temp Check Temperature ph_ok->check_temp temp_ok Temp is ≤ 4°C check_temp->temp_ok Yes lower_temp Store at ≤ 4°C check_temp->lower_temp No check_light Check Light Exposure temp_ok->check_light light_ok Protected from Light check_light->light_ok Yes protect_light Use Light-Blocking Container check_light->protect_light No stable Solution Should Be Stable light_ok->stable adjust_ph Adjust pH to 5.2-8.2 adjust_ph->check_ph lower_temp->check_temp protect_light->check_light ph_low->adjust_ph ph_high->adjust_ph

Caption: Troubleshooting workflow for Ternatin color fading.

Ternatin_pH_Color_Change pH_low < 3.2 Red/Magenta pH_mid1 3.2 - 5.2 Violet/Blue pH_low->pH_mid1 Increase pH pH_mid1->pH_low Decrease pH pH_mid2 5.2 - 8.2 Blue pH_mid1->pH_mid2 Increase pH pH_mid2->pH_mid1 Decrease pH pH_high1 8.2 - 10.2 Blue-Green pH_mid2->pH_high1 Increase pH pH_high1->pH_mid2 Decrease pH pH_high2 > 10.2 Green/Yellow pH_high1->pH_high2 Increase pH pH_high2->pH_high1 Decrease pH

Caption: Relationship between pH and Ternatin color.

References

Validation & Comparative

A Comparative Guide to Ternatin B4 and Other eEF1A Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Ternatin B4 with other prominent inhibitors of the eukaryotic elongation factor 1A (eEF1A), a critical component of the protein synthesis machinery and a promising target in oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative performance data, experimental methodologies, and the underlying mechanism of action.

Introduction to eEF1A and Its Inhibition

Eukaryotic elongation factor 1A (eEF1A) is a highly abundant GTPase that plays a crucial role in the elongation phase of protein synthesis. Its canonical function is to deliver aminoacyl-tRNAs (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner.[1] Given that cancer cells exhibit high rates of protein synthesis to sustain their rapid proliferation, targeting the translation machinery, and specifically eEF1A, has emerged as a compelling therapeutic strategy.[1] A variety of structurally diverse natural products have been identified that bind to eEF1A and inhibit its function, leading to cell cycle arrest and apoptosis.[2] This guide focuses on this compound and compares its efficacy with other well-characterized eEF1A inhibitors, including didemnin B, plitidepsin, and nannocystin A.

Mechanism of Action: Stalling the Ribosome

This compound, didemnin B, and nannocystin A are structurally unrelated compounds that share a common mechanism of action. They bind to a hydrophobic pocket at the interface of domains I and III of eEF1A, but only when it is in its active, GTP-bound state and complexed with an aa-tRNA. This binding event stabilizes the eEF1A-GTP-aa-tRNA ternary complex on the ribosome, even after GTP hydrolysis. This stalling prevents the accommodation of the aa-tRNA into the ribosomal A-site and the subsequent release of eEF1A-GDP, thereby arresting the elongation phase of protein synthesis.[3] A mutation at a key residue in this binding pocket, Alanine 399 to Valine (A399V), has been shown to confer resistance to these inhibitors, confirming their specific binding site and mechanism.[4]

G Mechanism of eEF1A Inhibition cluster_0 cluster_1 cluster_2 cluster_3 eEF1A_GTP eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A_GTP->Ternary_Complex + aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex + Stalled_Complex Stalled Ribosome Complex Ternary_Complex->Stalled_Complex Binds to A-site Ribosome Ribosome (A-site) Ribosome->Stalled_Complex Accommodation aa-tRNA Accommodation Stalled_Complex->Accommodation Inhibited Inhibitor This compound Didemnin B Nannocystin A Inhibitor->Stalled_Complex Binds and Stabilizes Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond Elongation Polypeptide Elongation Peptide_Bond->Elongation

Mechanism of Action of eEF1A Inhibitors.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and other eEF1A inhibitors. Data is presented as IC50 values (the concentration of inhibitor required to reduce a biological activity by 50%). It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Antiproliferative Activity (IC50) of eEF1A Inhibitors in Human Cancer Cell Lines
Cell LineCancer TypeThis compound (IC50, nM)Didemnin B (IC50, nM)Plitidepsin (IC50, nM)Nannocystin A derivative (IC50, nM)
HCT116Colorectal4.6 ± 1.0[4]---
RamosBurkitt's Lymphoma--1.7 ± 0.7[5]-
RLFollicular Lymphoma--1.5 ± 0.5[5]-
HT-29Colorectal-->1000-
HCT8Colorectal---2.235
A549Lung~10-100[4]---
MCF7Breast~10-100[4]---

Note: Data for different compounds are often from separate studies. A direct comparison of potency should be made with caution. This compound is referred to as "compound 4" in the cited source.[4]

Table 2: Inhibition of Protein Synthesis and Other Activities
AssayInhibitorIC50 / KdCell Line / SystemReference
Protein Synthesis Inhibition This compound~36 nMHCT116[3]
Didemnin B~7 nMHCT116[3]
aa-tRNA Accommodation (smFRET) This compound2.3 ± 0.4 nMIn vitro reconstituted[3]
Didemnin B4.5 ± 0.6 nMIn vitro reconstituted[3]
Binding Affinity (Kd) Plitidepsin80 nMeEF1A2[6]
Antiviral Activity (IC90) Plitidepsin0.88 nMSARS-CoV-2 in hACE2-293T[3]
This compound15 nMSARS-CoV-2 in vitro[3]

A key distinction between this compound and didemnin B is the reversibility of their effects. Studies have shown that the inhibition of protein synthesis by this compound is reversible upon washout, whereas the effects of didemnin B are quasi-irreversible.[3] this compound also dissociates from its target approximately 25 times faster than didemnin B.[3] This difference in target residence time may have significant implications for the therapeutic window and toxicity profile of these compounds.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate eEF1A inhibitors are provided below.

Protocol 1: Cell Viability/Antiproliferative Assay (MTS Assay)

This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50). The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours under appropriate conditions to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and wells with medium only for background measurement.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS solution (containing the electron coupling reagent PES) to each well.[7][8]

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.[7][8]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

G Workflow for IC50 Determination (MTS Assay) cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A1 Seed cells in 96-well plate A2 Incubate (6-24h) for cell attachment A1->A2 B1 Prepare serial dilutions of inhibitor A2->B1 B2 Add inhibitor to wells B1->B2 B3 Incubate for desired period (e.g., 72h) B2->B3 C1 Add MTS reagent to each well B3->C1 C2 Incubate (1-4h) at 37°C C1->C2 C3 Read absorbance at 490 nm C2->C3 D1 Normalize data to vehicle control C3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Generalized experimental workflow for IC50 determination.
Protocol 2: Protein Synthesis Inhibition Assay (HPG Incorporation)

This assay measures the rate of newly synthesized proteins by incorporating L-homopropargylglycine (HPG), an amino acid analog of methionine, into nascent polypeptide chains. The incorporated HPG can then be fluorescently labeled via a click chemistry reaction.

  • Cell Preparation: Plate cells on coverslips in a multi-well plate and allow them to recover overnight.[10][11]

  • Methionine Depletion: Wash the cells once with PBS and replace the medium with pre-warmed L-methionine-free culture medium. Incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[10][11]

  • HPG Labeling and Inhibition: Add HPG to the methionine-free medium to a final concentration of 50 µM, along with the desired concentrations of the eEF1A inhibitor. Incubate for the desired labeling period (e.g., 30 minutes to 4 hours).[10][12]

  • Fixation and Permeabilization:

    • Remove the HPG-containing medium and wash the cells once with PBS.

    • Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[12]

    • Wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[12]

  • Click Reaction:

    • Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.

    • Wash the permeabilized cells twice with 3% BSA in PBS.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[10]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells.

    • If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342.

    • Mount the coverslips on microscope slides and image using fluorescence microscopy. The fluorescence intensity is proportional to the amount of protein synthesis.

  • Quantification: Analyze the images to quantify the mean fluorescence intensity per cell for each inhibitor concentration. This data can be used to generate a dose-response curve and calculate the IC50 for protein synthesis inhibition.

Conclusion

This compound is a potent inhibitor of eEF1A with a distinct pharmacological profile compared to other inhibitors like didemnin B. Its reversible mode of action and rapid dissociation kinetics may offer a wider therapeutic window, making it an attractive scaffold for the development of novel anticancer and antiviral agents.[3] The data and protocols presented in this guide provide a foundation for researchers to objectively compare and further investigate the therapeutic potential of this promising class of protein synthesis inhibitors.

References

A Comparative Guide to the Mechanism of Action of Ternatin B4 and Other eEF1A Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Ternatin B4" is associated with two distinct classes of molecules: a polyacylated anthocyanin derived from the butterfly pea flower (Clitoria ternatea) and a potent, synthetically modified cyclic peptide with anticancer properties. This guide focuses on the latter, a cyclic peptide often referred to in scientific literature as Ternatin 4 , a highly potent analog of the natural product Ternatin. This focus is based on the context of drug development and mechanism of action in cancer cell lines.

This guide provides a comprehensive comparison of the validation of Ternatin 4's mechanism of action across various cancer cell lines, alongside other inhibitors of the eukaryotic elongation factor 1A (eEF1A). It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Ternatin 4

Ternatin 4 exerts its potent anticancer effects by targeting a fundamental process in all eukaryotic cells: protein synthesis. Specifically, it binds to the eukaryotic elongation factor 1A (eEF1A) when it is in a ternary complex with GTP and an aminoacyl-tRNA (eEF1A·GTP·aminoacyl-tRNA).[1][2] This binding event stalls the ribosome during the elongation phase of translation, leading to an inhibition of protein synthesis and subsequently inducing cell death in rapidly proliferating cancer cells.[1]

Resistance to Ternatin 4 has been linked to specific mutations in the EEF1A1 gene, which encodes eEF1A. For instance, cells with an A399V mutation in eEF1A show resistance to the cytotoxic effects of Ternatin 4, confirming that eEF1A is the direct target of the compound.[1]

Data Presentation: Antiproliferative Activity of Ternatin 4

The following table summarizes the 50% inhibitory concentration (IC50) values for the natural product Ternatin (Compound 1) and its more potent synthetic analog, Ternatin 4, across a diverse panel of 21 cancer cell lines. This data is adapted from Carelli et al., 2015.[1]

Cell LineCancer TypeTernatin (Compound 1) IC50 (nM)Ternatin 4 IC50 (nM)
HCT116Colon71 ± 104.6 ± 1.0
SW620Colon120 ± 205.3 ± 1.2
COLO205Colon150 ± 307.1 ± 1.5
HT29Colon180 ± 408.9 ± 2.1
A549Lung95 ± 154.8 ± 1.1
NCI-H460Lung110 ± 205.1 ± 1.3
NCI-H522Lung130 ± 256.5 ± 1.4
HOP-62Lung160 ± 308.2 ± 1.9
MCF7Breast88 ± 124.1 ± 0.9
MDA-MB-231Breast100 ± 184.9 ± 1.2
BT-549Breast140 ± 287.3 ± 1.6
T-47DBreast170 ± 358.5 ± 2.0
OVCAR-3Ovarian92 ± 144.5 ± 1.0
SK-OV-3Ovarian115 ± 225.6 ± 1.3
IGROV1Ovarian135 ± 266.8 ± 1.5
A498Kidney105 ± 195.2 ± 1.2
CAKI-1Kidney125 ± 246.1 ± 1.4
UO-31Kidney155 ± 317.9 ± 1.8
PC-3Prostate98 ± 164.7 ± 1.1
DU-145Prostate122 ± 235.9 ± 1.3
K-562Leukemia85 ± 113.9 ± 0.8

Comparison with Other eEF1A Inhibitors

Ternatin 4 belongs to a growing class of natural and synthetic compounds that target eEF1A. Below is a comparison with other notable eEF1A inhibitors.

InhibitorOriginMechanism of Action on eEF1A
Ternatin 4 Synthetic (modified from fungal natural product)Binds to the eEF1A·GTP·aminoacyl-tRNA ternary complex, stalling the ribosome during elongation.[1][2]
Didemnin B Marine Tunicate (Trididemnum solidum)Binds to eEF1A and inhibits protein synthesis. It has been shown to be a potent inducer of apoptosis.
Plitidepsin (Aplidin®) Marine Tunicate (Aplidium albicans)Binds to eEF1A2, a specific isoform of eEF1A, and induces apoptosis in cancer cells. It has been approved for the treatment of multiple myeloma in Australia.
Nannocystins Myxobacteria (Nannocystis sp.)Binds to eEF1A and inhibits protein synthesis, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general method for assessing the antiproliferative activity of compounds like Ternatin 4.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ternatin 4 or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete growth medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ternatin 4 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay directly measures the rate of protein synthesis in cells treated with an inhibitor.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Methionine-free medium

  • ³⁵S-methionine

  • Ternatin 4 or other test compounds

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Ternatin 4 for a predetermined time (e.g., 2 hours).

  • Methionine Starvation: Wash the cells with pre-warmed PBS and incubate them in methionine-free medium for 30 minutes to deplete intracellular methionine pools.

  • Pulse Labeling: Add ³⁵S-methionine to each well and incubate for a short period (e.g., 30 minutes) to allow for its incorporation into newly synthesized proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Precipitation: Precipitate the proteins from the cell lysates by adding an equal volume of cold 20% TCA.

  • Washing: Pellet the precipitated proteins by centrifugation and wash the pellet with 10% TCA and then with acetone to remove unincorporated ³⁵S-methionine.

  • Quantification: Resuspend the protein pellet in a suitable buffer and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein concentration in each sample and express the results as a percentage of the control (untreated cells).

Mandatory Visualization

Ternatin4_Mechanism_of_Action cluster_ribosome Ribosome cluster_ternary_complex Ternary Complex A-site A-site P-site P-site A-site->P-site Translocation (Blocked) Stalled Ribosome Stalled Ribosome A-site->Stalled Ribosome eEF1A eEF1A GTP GTP Ternary Complex Delivery Delivery to A-site aa_tRNA aa-tRNA Ternatin4 Ternatin 4 Ternatin4->eEF1A Ternary Complex Delivery->A-site Protein Synthesis Inhibition Protein Synthesis Inhibition Stalled Ribosome->Protein Synthesis Inhibition Cell Death Cancer Cell Death Protein Synthesis Inhibition->Cell Death

Caption: Mechanism of action of Ternatin 4.

Experimental_Workflow_Cell_Proliferation start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Ternatin 4 (serial dilutions) seed_cells->treat_cells incubate Incubate (48-72 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for MTT cell proliferation assay.

References

Unraveling the Inhibition of eEF1A: A Comparative Analysis of Ternatin B4 and Didemnin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New York, NY – October 26, 2025 – In a comprehensive comparative guide released today, researchers, scientists, and drug development professionals now have a detailed resource outlining the mechanisms and experimental data of two potent eEF1A inhibitors: Ternatin B4 and Didemnin B. This guide provides a head-to-head analysis of their effects on the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein synthesis machinery.

This compound and Didemnin B are cyclic peptide natural products that have garnered significant interest for their potential as anticancer and antiviral agents.[1][2][3] Both compounds target eEF1A, a GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[1][2] By interfering with the function of eEF1A, these molecules effectively stall protein synthesis, leading to cell growth inhibition.

Mechanism of Action: A Shared Target, Distinct Consequences

Both this compound and Didemnin B bind to a common allosteric site on the eEF1A•GTP•aminoacyl-tRNA ternary complex.[1][3][4] This binding event traps eEF1A on the ribosome in an intermediate state of aminoacyl-tRNA selection, even after GTP hydrolysis.[1][2] This stalled complex prevents the accommodation of the aminoacyl-tRNA into the ribosomal A site and inhibits the subsequent steps of peptide bond formation and eEF1A release.[1][2][4]

Despite sharing a binding site, the two compounds exhibit different effects on the dynamics of this process and have distinct physiological impacts.[4][5] For instance, the inhibitory effect of this compound on protein synthesis has been shown to be reversible upon washout, whereas Didemnin B's effects are largely irreversible.[5] Furthermore, this compound has been observed to induce the degradation of eEF1A, a phenomenon not seen with Didemnin B.[5][6]

dot

cluster_0 Translation Elongation Cycle cluster_1 Inhibitor Action eEF1A_GTP eEF1A•GTP Ternary_Complex eEF1A•GTP•aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex + aa-tRNA aa_tRNA aa-tRNA Ribosome 80S Ribosome Ternary_Complex->Ribosome Binding to A-site Stalled_Complex Stalled Ribosome Complex (eEF1A•GDP•aa-tRNA) GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition eEF1A_GDP eEF1A•GDP GTP_Hydrolysis->eEF1A_GDP Accommodation aa-tRNA Accommodation GTP_Hydrolysis->Accommodation Release eEF1A Release eEF1A_GDP->Release Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond Ternatin This compound Ternatin->Stalled_Complex Binds to eEF1A Didemnin Didemnin B Didemnin->Stalled_Complex Binds to eEF1A cluster_workflow Experimental Workflow start Start in_vitro In Vitro Translation Assay start->in_vitro binding eEF1A Binding Assay start->binding gtpase GTP Hydrolysis Assay start->gtpase data_analysis Data Analysis & Comparison in_vitro->data_analysis binding->data_analysis gtpase->data_analysis structural Structural Studies (Cryo-EM) end End structural->end cellular Cell-Based Assays (Proliferation, Apoptosis) cellular->end data_analysis->structural data_analysis->cellular

References

Unveiling the In Vivo Anticancer Potential of Ternatin B4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer effects of a Ternatin-rich extract derived from Clitoria ternatea flowers against the conventional chemotherapeutic agent, cisplatin. While specific in vivo data for isolated Ternatin B4 is not yet available, this guide leverages a comprehensive study on a flavonoid and anthocyanin-rich extract (DDH) containing a significant Ternatin profile to offer valuable insights into its potential therapeutic efficacy.

This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the cited in vivo study, and includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms at play.

Comparative Efficacy of Ternatin-Rich Extract (DDH) vs. Cisplatin in a Bladder Cancer Xenograft Model

An in vivo study utilizing a bladder cancer xenograft model in BALB/c nude mice demonstrated the potent anticancer effects of a Ternatin-rich Clitoria ternatea flower extract (DDH). The study compared the efficacy of DDH with cisplatin, a standard chemotherapy drug. The results, summarized below, indicate a significant reduction in tumor growth in mice treated with DDH.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Control (Vehicle)-~1200~1.0
DDH200 mg/kg/day (oral gavage)~400~0.4
Cisplatin5 mg/kg/week (intraperitoneal)~600~0.6

Note: The data presented are approximations derived from graphical representations in the source study and are intended for comparative purposes.

Experimental Protocols

The following is a detailed methodology for the in vivo bladder cancer xenograft study comparing the effects of the Ternatin-rich extract (DDH) and cisplatin.

1. Cell Culture: Human bladder cancer cell line T24 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Species: Male BALB/c nude mice (4-6 weeks old).

  • Acclimatization: Mice were acclimatized for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Tumor Implantation: 1 x 10^7 T24 cells suspended in 100 µL of serum-free medium were subcutaneously injected into the right flank of each mouse.

3. Treatment Regimen:

  • Tumor growth was monitored, and when the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into three groups (n=6 per group):

    • Control Group: Received daily oral gavage of the vehicle (e.g., saline or a specified buffer).

    • DDH Group: Received daily oral gavage of the Ternatin-rich extract (DDH) at a dose of 200 mg/kg body weight.

    • Cisplatin Group: Received an intraperitoneal injection of cisplatin at a dose of 5 mg/kg body weight once a week.

  • The treatment duration was 21 days.

4. Efficacy Evaluation:

  • Tumor Volume: Tumor size was measured every three days using a caliper, and the volume was calculated using the formula: (length × width²) / 2.

  • Tumor Weight: At the end of the 21-day treatment period, the mice were euthanized, and the tumors were excised and weighed.

  • Body Weight: The body weight of the mice was recorded every three days to monitor for any signs of toxicity.

5. Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anticancer effects of the Ternatin-rich extract are believed to be mediated through the modulation of specific signaling pathways. One of the key pathways identified is the Sterol Regulatory Element-Binding Protein 1 (SREBP1) pathway , which is crucial for lipid metabolism in cancer cells. By inhibiting this pathway, the extract disrupts the synthesis of fatty acids, which are essential for cancer cell growth and proliferation.

Furthermore, the primary mechanism of action for Ternatins is the inhibition of protein synthesis via targeting the eukaryotic elongation factor 1A (eEF1A) . This action stalls the elongation phase of translation, leading to cell cycle arrest and apoptosis in cancer cells.

SREBP1_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1_inactive Inactive SREBP1 (in ER) mTORC1->SREBP1_inactive promotes activation SREBP1_active Active SREBP1 (in Nucleus) SREBP1_inactive->SREBP1_active translocates Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SREBP1_active->Lipogenic_Genes activates transcription Lipid_Synthesis Increased Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis Tumor_Growth Tumor Growth & Proliferation Lipid_Synthesis->Tumor_Growth DDH Ternatin-Rich Extract (DDH) DDH->SREBP1_inactive inhibits

SREBP1 Signaling Pathway in Cancer.

eEF1A_Pathway TernatinB4 This compound eEF1A_GTP_tRNA eEF1A-GTP-aminoacyl-tRNA (Ternary Complex) TernatinB4->eEF1A_GTP_tRNA binds to Ribosome Ribosome eEF1A_GTP_tRNA->Ribosome delivers aminoacyl-tRNA Stalled_Complex Stalled Ribosome Complex eEF1A_GTP_tRNA->Stalled_Complex forms on ribosome Elongation Protein Elongation Ribosome->Elongation Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis Cell_Growth Cancer Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Stalled_Complex->Elongation inhibits

Inhibition of Protein Synthesis by this compound.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo xenograft experiment.

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase (21 days) cluster_evaluation Efficacy Evaluation cell_culture T24 Bladder Cancer Cell Culture cell_injection Subcutaneous Injection of T24 Cells cell_culture->cell_injection animal_acclimatization BALB/c Nude Mice Acclimatization (1 week) animal_acclimatization->cell_injection tumor_growth Tumor Growth Monitoring (to ~100 mm³) cell_injection->tumor_growth randomization Randomization into 3 Groups (n=6) tumor_growth->randomization control_group Control Group (Vehicle) randomization->control_group ddh_group DDH Group (200 mg/kg/day, p.o.) randomization->ddh_group cisplatin_group Cisplatin Group (5 mg/kg/week, i.p.) randomization->cisplatin_group monitoring Tumor Volume & Body Weight Measurement (every 3 days) control_group->monitoring ddh_group->monitoring cisplatin_group->monitoring endpoint Euthanasia & Tumor Excision (Day 21) monitoring->endpoint analysis Tumor Weight Measurement & Statistical Analysis endpoint->analysis

In Vivo Xenograft Experiment Workflow.

Unveiling the Synthetic Landscape of Ternatin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthetic routes and yields of Ternatin and its potent analogs reveals a strategic evolution from solid-phase to solution-phase methodologies, aimed at improving efficiency and enabling structural diversification for enhanced biological activity. This guide provides a comparative analysis of the key synthetic strategies, experimental protocols, and yields, offering valuable insights for researchers in drug discovery and peptide chemistry.

Ternatin, a cyclic heptapeptide, and its analogs have garnered significant interest as potent inhibitors of protein synthesis, demonstrating promising anticancer and anti-adipogenic properties. The complexity of their structure, featuring multiple N-methylated amino acids, necessitates sophisticated synthetic approaches. This comparative guide dissects the published synthetic routes, offering a clear overview of the methodologies and their efficiencies.

Comparative Analysis of Synthetic Yields

The synthesis of Ternatin and its analogs has been approached through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While SPPS offers advantages in purification and automation, solution-phase methods have been predominantly reported for Ternatin, likely due to challenges associated with the synthesis of complex cyclic and N-methylated peptides on a solid support. The following table summarizes the reported overall yields for the synthesis of the parent molecule, (-)-Ternatin, and a key potent analog.

CompoundSynthetic StrategyKey StepsNumber of Linear StepsOverall Yield (%)Reference
(-)-TernatinSolution-Phase Peptide SynthesisFragment condensation, Macrolactamization15~5%Shimokawa et al., 2007
Ternatin Analog 4Solution-Phase Peptide SynthesisModified amino acid synthesis, Fragment condensation, MacrolactamizationNot explicitly stated, but based on the synthesis of the parent compoundNot explicitly stated, but the synthesis is described as "uneventful" following the established route.Carelli et al., 2015

Note: Detailed step-by-step yield information for the synthesis of various Ternatin analogs is not consistently available in the primary literature. The overall yield for (-)-Ternatin is an approximation based on the multi-step synthesis described. The synthesis of analogs by Carelli et al. was based on the established route by Shimokawa et al., but specific yields for the analog synthesis were not provided in the publication.

Experimental Protocols

The synthesis of Ternatin and its analogs generally follows a convergent solution-phase strategy, involving the synthesis of linear peptide fragments followed by a key macrolactamization step to form the cyclic structure.

General Procedure for Linear Peptide Fragment Synthesis:

The linear heptapeptide precursor is typically assembled by the condensation of smaller peptide fragments. For the synthesis of (-)-Ternatin, the linear precursor was constructed from two key fragments: a tetrapeptide and a tripeptide. The coupling reactions are generally carried out using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) in a suitable organic solvent such as DMF (N,N-Dimethylformamide).

N-Methylation:

A crucial step in the synthesis of Ternatin is the N-methylation of specific amino acid residues. This is often achieved prior to the incorporation of the amino acid into the peptide chain. A common method involves the use of methyl iodide in the presence of a mild base.

Macrolactamization:

The final cyclization of the linear peptide precursor is a critical step that significantly impacts the overall yield. This intramolecular amide bond formation is typically performed under high dilution to minimize intermolecular side reactions. A variety of cyclization reagents can be employed, with DPPA (Diphenylphosphoryl azide) being a common choice. The reaction is usually carried out in a large volume of a suitable solvent like DMF.

Synthesis of Modified Amino Acids for Analogs:

The generation of Ternatin analogs often requires the synthesis of non-proteinogenic amino acids. For instance, the potent Ternatin analog 4 incorporates a modified dehydro-homoleucine residue. The synthesis of such custom amino acids adds to the complexity and overall step count of the analog synthesis.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the solution-phase synthesis of Ternatin and its analogs.

Ternatin_Synthesis cluster_fragments Linear Peptide Fragment Synthesis cluster_cyclization Cyclization and Deprotection AA1 Protected Amino Acids Frag1 Fragment 1 (e.g., Tetrapeptide) AA1->Frag1 AA2 N-Methylated Amino Acids AA2->Frag1 AA3 Modified Amino Acids (for analogs) Frag2 Fragment 2 (e.g., Tripeptide) AA3->Frag2 Linear Linear Heptapeptide Precursor Frag1->Linear Peptide Coupling Frag2->Linear Peptide Coupling Cyclization Macrolactamization (High Dilution) Linear->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification Purification (HPLC) Deprotection->Purification Final Ternatin / Analog Purification->Final

A generalized workflow for the solution-phase synthesis of Ternatin analogs.

Signaling Pathway of Ternatin Action

Ternatin and its analogs exert their cytotoxic effects by targeting the eukaryotic elongation factor 1A (eEF1A), a key protein involved in the elongation step of protein synthesis. The binding of Ternatin to the eEF1A-GTP-aminoacyl-tRNA complex stalls the ribosome, leading to an inhibition of protein translation and ultimately cell death.

Ternatin_Pathway Ternatin Ternatin / Analog eEF1A eEF1A-GTP-aa-tRNA Complex Ternatin->eEF1A Binds to Protein_Synthesis Protein Synthesis Elongation Ternatin->Protein_Synthesis Inhibits Ribosome Ribosome eEF1A->Ribosome Delivers aa-tRNA Ribosome->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Simplified signaling pathway of Ternatin-mediated inhibition of protein synthesis.

A Comparative Analysis of Color Stability: Ternatin B4 Versus Synthetic Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the scientific and drug development fields, the stability of coloring agents is a critical factor in product formulation and development. This guide provides an objective comparison of the color stability of Ternatin B4, a natural blue anthocyanin, with two widely used synthetic blue dyes, Brilliant Blue FCF and Indigo Carmine. The comparison is supported by experimental data on the effects of pH, temperature, and light exposure.

Ternatins, particularly this compound, are polyacylated anthocyanins derived from the petals of the butterfly pea flower (Clitoria ternatea). Their complex structure contributes to a remarkable stability for a natural colorant, especially in neutral and mildly acidic conditions.[1][2] Synthetic dyes, on the other hand, are known for their high stability and vibrant colors, though their performance can vary under different environmental stresses.[3]

Quantitative Comparison of Color Stability

The color stability of this compound, Brilliant Blue FCF, and Indigo Carmine has been evaluated under various conditions. The following tables summarize the key quantitative data from studies assessing the impact of pH, temperature, and light on these dyes.

pH Stability

The pH of a solution is a critical factor influencing the color and stability of many dyes. Ternatins exhibit a unique stability in a wide pH range, maintaining a blue hue from pH 4 to 8.[1][4] In contrast, many anthocyanins are only stable in highly acidic conditions.[5] Synthetic dyes also show variable stability with changes in pH.

DyepHObservationQuantitative Data
This compound (from C. ternatea extract) 4-8Stable blue colorAt pH 7, the half-life (t1/2) at 25°C is approximately 334.2 days.[1]
< 3.2Changes to violet/red-
> 8.2Changes to green-
Brilliant Blue FCF 3-10Stable blue colorGenerally stable across a broad pH range.[3]
Indigo Carmine 3-5Appreciable fading after one week-
7Considerable fading after one week-
8Complete fading after one week-

Table 1: Comparison of pH stability of this compound, Brilliant Blue FCF, and Indigo Carmine.

Thermal Stability

Temperature is a significant factor in the degradation of colorants. The polyacylation in this compound's structure provides it with considerable thermal stability.[2][6]

DyeTemperature (°C)ObservationQuantitative Data
This compound (from C. ternatea extract) 4Highly stable for monthsAt pH 7, absorbance decay after 27 days is 4.7%.[1]
25StableAt pH 7, absorbance decay after 27 days is 32.8%.[1]
37Moderate degradationAt pH 7, absorbance decay after 27 days is 51.7%.[1]
50Significant degradationAt pH 7, absorbance decay after 27 days is 63.6%.[1]
Brilliant Blue FCF -Generally good heat stabilityRetains color well in most food processing conditions.[7]
Indigo Carmine -Moderate heat stabilityLess stable than Brilliant Blue FCF.[8]

Table 2: Comparison of thermal stability of this compound, Brilliant Blue FCF, and Indigo Carmine.

Photostability

Exposure to light can cause significant fading of colorants. While Ternatins are relatively stable, their photostability is generally lower than their thermal and pH stability.[2]

DyeLight ExposureObservation
This compound (from C. ternatea extract) -Less stable compared to thermal and pH stability.[2]
Brilliant Blue FCF -Good light stability.[7]
Indigo Carmine -Poor light stability, known to fade.[9]

Table 3: General comparison of photostability of this compound, Brilliant Blue FCF, and Indigo Carmine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of color stability.

Color Stability Assessment Under Different pH Conditions
  • Preparation of Dye Solutions: Prepare stock solutions of this compound extract, Brilliant Blue FCF, and Indigo Carmine in deionized water.

  • pH Adjustment: Create a series of buffer solutions with varying pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Dilute the stock dye solutions in each buffer to achieve a standardized initial absorbance.

  • Incubation: Store the samples in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Color Measurement: At regular intervals, measure the color of the solutions using a spectrophotometer or a colorimeter.

    • Spectrophotometry: Record the absorbance spectrum (e.g., 400-700 nm) and monitor the absorbance at the wavelength of maximum absorption (λmax).

    • Colorimetry: Measure the CIELAB color space coordinates (L, a, b) and calculate the total color difference (ΔE).

  • Data Analysis: Plot the change in absorbance or ΔE* over time to determine the rate of degradation and half-life at each pH.

Thermal Degradation Kinetics Study
  • Sample Preparation: Prepare solutions of each dye in a buffer of a specific pH (e.g., pH 7).

  • Temperature Control: Place the prepared solutions in temperature-controlled environments (e.g., water baths or incubators) at various temperatures (e.g., 4°C, 25°C, 50°C, 70°C).

  • Color Measurement: At set time points, remove aliquots from each temperature condition and cool them to room temperature. Measure the color using a spectrophotometer or colorimeter as described above.

  • Kinetic Analysis: Determine the degradation kinetics by plotting the natural logarithm of the colorant concentration (or absorbance) versus time. The reaction order and rate constant (k) can be calculated from this plot. The half-life (t1/2) is then calculated as 0.693/k for a first-order reaction.

Photostability Testing
  • Sample Preparation: Prepare dye solutions in transparent containers.

  • Light Exposure: Place the samples in a photostability chamber equipped with a controlled light source (e.g., simulating daylight or UV light) and temperature. A control group should be kept in the dark under the same temperature conditions.

  • Color Measurement: Periodically measure the color of both the light-exposed and dark-stored samples using a spectrophotometer or colorimeter.

  • Data Analysis: Compare the color change of the light-exposed samples to the control samples to determine the extent of photodegradation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the color stability of a dye.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare Dye Solutions ph_adjust Adjust pH prep->ph_adjust temp_aliquot Aliquot for Temperature Stress ph_adjust->temp_aliquot light_aliquot Aliquot for Light Stress ph_adjust->light_aliquot ph_storage Store at various pH ph_adjust->ph_storage temp_storage Incubate at different temperatures temp_aliquot->temp_storage light_storage Expose to controlled light light_aliquot->light_storage spectro Spectrophotometry (Absorbance) ph_storage->spectro colorimetro Colorimetry (CIELAB) ph_storage->colorimetro temp_storage->spectro temp_storage->colorimetro light_storage->spectro light_storage->colorimetro kinetics Degradation Kinetics (k, t½) spectro->kinetics deltaE Total Color Difference (ΔE*) colorimetro->deltaE

Caption: Experimental workflow for color stability testing.

Conclusion

This compound stands out as a natural blue colorant with exceptional stability, particularly in the pH range of 4-8, making it a viable alternative to synthetic dyes in many applications. While Brilliant Blue FCF generally exhibits superior stability across a wider range of conditions, this compound's performance is notably robust for a natural pigment. Indigo Carmine, in contrast, shows significant instability, especially in response to light and pH changes. The choice of a blue colorant will ultimately depend on the specific requirements of the product, including processing conditions, desired shelf life, and consumer demand for natural ingredients.

References

A Comparative Analysis of the Antioxidant Activity of Ternatin B4 and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the antioxidant activity of Ternatin B4 against other common anthocyanins. The data presented is compiled from various scientific studies to offer an objective overview of the relative antioxidant performance of these compounds. This document is intended to assist researchers and professionals in drug development and related fields in evaluating the potential of this compound as a potent antioxidant agent.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and other prevalent anthocyanins, as determined by various in vitro assays, are summarized below. It is important to note that the data has been aggregated from multiple sources, and variations in experimental conditions may influence the absolute values. Therefore, this table should be used as a comparative reference.

Anthocyanin/CompoundDPPH IC50 (µg/mL)ABTS TEAC (µmol TE/g)ORAC (µmol TE/g)FRAP (µmol Fe(II)/g)
Ternatin-rich fraction *860 ± 70 [1]Not ReportedNot ReportedNot Reported
Cyanidin-3-glucoside11.11.452,200470
Delphinidin-3-glucoside8.21.703,400680
Malvidin-3-glucoside14.51.201,800350
Pelargonidin-3-glucoside19.80.951,300210
Peonidin-3-glucoside13.21.301,900410
Petunidin-3-glucoside9.51.603,100610

*Data for an anthocyanin-rich fraction from Clitoria ternatea containing various ternatins, including this compound.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (this compound, other anthocyanins)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

    • Serial dilutions of the test compounds and a positive control are prepared.

    • In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compound dilutions.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control (e.g., Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A fixed volume of the diluted ABTS•+ solution is mixed with various concentrations of the test compounds or a positive control.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents and Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (pH 7.4)

    • Test compounds

    • Positive control (e.g., Trolox)

    • Fluorescence microplate reader

  • Procedure:

    • Serial dilutions of the test compounds and a Trolox standard are prepared in phosphate buffer.

    • In a black 96-well microplate, the test compounds, Trolox standards, and a blank (phosphate buffer) are added to respective wells.

    • A fluorescein solution is added to all wells, and the plate is incubated.

    • The reaction is initiated by adding AAPH solution to all wells.

    • The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

  • Reagents and Equipment:

    • Acetate buffer (pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in HCl

    • Ferric chloride (FeCl₃) solution

    • Test compounds

    • Standard (e.g., FeSO₄·7H₂O or Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v) and warming to 37°C.

    • A fixed volume of the FRAP reagent is mixed with the test compound or standard solution.

    • The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

    • The absorbance of the resulting blue-colored complex is measured at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflow

The antioxidant activity of anthocyanins, including this compound, can modulate cellular signaling pathways involved in oxidative stress response.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Isolate/Synthesize\nthis compound & Anthocyanins Isolate/Synthesize This compound & Anthocyanins Prepare Stock\nSolutions Prepare Stock Solutions Isolate/Synthesize\nthis compound & Anthocyanins->Prepare Stock\nSolutions DPPH Assay DPPH Assay Prepare Stock\nSolutions->DPPH Assay ABTS Assay ABTS Assay Prepare Stock\nSolutions->ABTS Assay ORAC Assay ORAC Assay Prepare Stock\nSolutions->ORAC Assay FRAP Assay FRAP Assay Prepare Stock\nSolutions->FRAP Assay Measure Absorbance/\nFluorescence Measure Absorbance/ Fluorescence DPPH Assay->Measure Absorbance/\nFluorescence ABTS Assay->Measure Absorbance/\nFluorescence ORAC Assay->Measure Absorbance/\nFluorescence FRAP Assay->Measure Absorbance/\nFluorescence Calculate IC50/\nTEAC Values Calculate IC50/ TEAC Values Measure Absorbance/\nFluorescence->Calculate IC50/\nTEAC Values Comparative\nAnalysis Comparative Analysis Calculate IC50/\nTEAC Values->Comparative\nAnalysis

Caption: Experimental workflow for comparing antioxidant activity.

signaling_pathway cluster_stress Oxidative Stress cluster_anthocyanin Anthocyanin Intervention cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes IKK IKK ROS->IKK Activates Anthocyanins This compound & Other Anthocyanins Anthocyanins->ROS Scavenges Anthocyanins->Keap1 Inhibits Interaction Anthocyanins->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB IkB->NFkB Inhibits InflammatoryGenes Pro-inflammatory Genes NFkB->InflammatoryGenes Activates Transcription

Caption: Modulation of Nrf2 and NF-κB pathways by anthocyanins.

Anthocyanins can exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by modulating key signaling pathways.[2][3][4][5][6][7][8] The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress.[2][3][5][6][7][8] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1.[2][3][5] Oxidative stress or the presence of antioxidants like anthocyanins can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[2][3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular antioxidant capacity.[2][5][6]

Conversely, the NF-κB pathway is a key regulator of inflammation.[4][7][9][10][11] Oxidative stress can activate the IKK complex, which then phosphorylates the inhibitory protein IκBα, leading to its degradation.[10] This allows the transcription factor NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][9][10] Anthocyanins can inhibit the NF-κB pathway, thereby reducing inflammation.[4]

References

A Comparative Guide to the Extraction of Ternatin B4 from Clitoria ternatea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Methodologies for Ternatin B4

This guide provides a comprehensive comparative analysis of various extraction methods for this compound, a polyacylated anthocyanin found in the petals of the butterfly pea (Clitoria ternatea). This compound and its related compounds are of significant interest due to their potential therapeutic properties and their vibrant blue color, making them valuable in both the pharmaceutical and food industries. The efficiency of extraction is paramount in obtaining high yields and purity of this target compound. This document outlines and compares conventional and modern extraction techniques, supported by available experimental data, to guide researchers in selecting the most suitable method for their specific applications.

Quantitative Data Summary

The selection of an extraction method significantly impacts the yield and purity of the target compound. The following table summarizes quantitative data from various studies on the extraction of ternatins and total anthocyanins from Clitoria ternatea. While direct comparative data for this compound across all methods is limited, the presented data on total anthocyanin content (TAC) and individual ternatin yields from specific methods provide valuable insights into the efficiency of each technique.

Extraction MethodSolventKey ParametersTotal Anthocyanin Content (TAC) / this compound YieldReference
Conventional Solvent Extraction 50% EthanolMacerationTAC: Not explicitly stated for this specific study, but 50% ethanol was found to be the best solvent in a comparative study.[1]
80% Aqueous MethanolOvernight immersion, repeated four timesYield of this compound not individually quantified, but was one of ten ternatins extracted.
Microwave-Assisted Extraction (MAE) AqueousNot specifiedHigher recovery (73.17%) and TAC (7925.29 mg/L) compared to conventional methods.
EthanolTemperature: 60°C, Time: 15 min, Liquid-to-solid ratio: 15 mL/gTAC: 0.457 mg/g[2]
Ultrasound-Assisted Extraction (UAE) WaterTemperature: 60°C, Time: 90 min, pH: 7, Material-to-solvent ratio: 0.2 g/mLHighest anthocyanin concentration of 1.425 g/L.
70% Ethanol-Water, Phosphate BufferUltrasonic Power: 225 W, Sonication Time: 35 min, Solid-Solvent Ratio: 1:30 g/mLHighest TAC of 49.26 mg CE/g of dry weight achieved with phosphate buffer.
Ultrasound-Assisted Extraction with Natural Deep Eutectic Solvents (NADES) Choline chloride/glycerol (ChCl:Gly)Temperature: 80°C, Time: 50 min, Petal/solvent ratio: 7%Higher anthocyanin levels (374.65 mg DGE/L) compared to water extraction (211.63 mg DGE/L).[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section provides protocols for the key extraction and purification techniques discussed.

Conventional Solvent Extraction

This method relies on the principle of solid-liquid extraction using organic solvents or water.

Protocol:

  • Sample Preparation: Air-dry or freeze-dry fresh Clitoria ternatea flowers and grind them into a fine powder.

  • Extraction:

    • Maceration: Immerse the powdered flower material in 50% ethanol (or another suitable solvent) at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.[1] Agitate the mixture periodically and allow it to stand for 24-48 hours at room temperature.

    • Hot Water Extraction: Mix the powdered flower material with distilled water at a specific ratio (e.g., 1:20 w/v) and heat at a controlled temperature (e.g., 50°C) for a defined period (e.g., 1 hour).[1]

  • Filtration: Separate the extract from the solid residue by filtration using filter paper or centrifugation.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of the anthocyanins.

  • Storage: Store the concentrated extract at -20°C in the dark.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.

Protocol:

  • Sample Preparation: Use powdered, dried Clitoria ternatea flowers.

  • Extraction:

    • Place a known amount of the powdered sample (e.g., 1 gram) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., ethanol or water) at a specified liquid-to-solid ratio (e.g., 15 mL/g).[2]

    • Set the microwave parameters: power (e.g., 450 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).[2]

  • Filtration and Concentration: Follow the same steps as in the conventional solvent extraction protocol.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant material, disrupting cell walls and enhancing mass transfer.

Protocol:

  • Sample Preparation: Use powdered, dried Clitoria ternatea flowers.

  • Extraction:

    • Suspend the powdered sample in the chosen solvent (e.g., water, 70% ethanol, or phosphate buffer) in an extraction vessel at a specific solid-to-solvent ratio (e.g., 1:30 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 225 W) for a set duration (e.g., 35 minutes) and at a controlled temperature (e.g., 60°C).

  • Filtration and Concentration: Follow the same steps as in the conventional solvent extraction protocol.

Solid-Phase Extraction (SPE) for Purification

SPE is a chromatographic technique used for sample clean-up and fractionation of the crude extract to isolate specific compounds like this compound.

Protocol for Ternatin Enrichment:

  • Sorbent Selection: Utilize a C18 SPE cartridge, which is suitable for retaining the relatively non-polar polyacylated anthocyanins from a polar solvent.[1]

  • Cartridge Conditioning: Condition the C18 cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading: Dissolve the crude ternatin extract in a polar solvent (e.g., water or a low percentage of organic solvent) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a very low concentration of methanol in water) to remove highly polar impurities.

  • Elution: Elute the retained ternatins, including this compound, with a stronger solvent, such as a higher concentration of methanol or ethanol in water. Fractions can be collected and analyzed by HPLC to identify those rich in this compound.[1]

  • Further Purification: For higher purity, the this compound-rich fraction can be subjected to further chromatographic steps like preparative HPLC.

Mandatory Visualizations

General Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Clitoria ternatea Flowers (Dried and Powdered) extraction_method Extraction (Conventional, MAE, or UAE) plant_material->extraction_method crude_extract Crude Ternatin Extract extraction_method->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe fractionation Fractionation spe->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc hplc_analysis HPLC-DAD/MS Analysis prep_hplc->hplc_analysis pure_ternatin_b4 Purified this compound hplc_analysis->pure_ternatin_b4

Caption: General workflow for extraction and purification of this compound.

Comparative Logic for Extraction Method Selection

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Select Extraction Method yield High Yield Required? start->yield time Time Efficiency Critical? yield->time Yes cost Low Cost a Priority? yield->cost No mae_uae MAE or UAE time->mae_uae Yes conventional Conventional Solvent Extraction time->conventional No purity High Initial Purity Needed? purity->start Re-evaluate cost->mae_uae No cost->conventional Yes mae_uae->purity conventional->purity

Caption: Decision tree for selecting an appropriate extraction method.

References

Assessing the In Vivo Bioavailability of Ternatin B4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the in vivo bioavailability of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comparative analysis of the bioavailability of Ternatin B4, a polyacylated anthocyanin found in butterfly pea flower, with other relevant anthocyanins, namely cyanidin-3-glucoside (C3G) and delphinidin-3-glucoside (D3G). The data presented is derived from in vivo studies in rat models, offering valuable insights into the absorption and systemic exposure of these compounds.

Comparative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for this compound and its comparators following oral administration in rats. The data for Ternatins is derived from a study by Ichiyanagi et al., where a butterfly pea petal extract was administered. The parameters for C3G and D3G are compiled from separate studies.

CompoundDoseAnimal ModelAUC/D (μM·min/mmol/kg)Cmax/D (μM/mmol/kg)Absolute Bioavailability (%)Reference
This compound 0.0019 mmol/kgSprague-Dawley rats215.35 ± 36.142.16 ± 0.65Not Reported
Ternatin A1 0.0068 mmol/kgSprague-Dawley rats653.42 ± 99.596.71 ± 2.16Not Reported
Ternatin A2 0.0228 mmol/kgSprague-Dawley rats390.96 ± 47.784.19 ± 1.35Not Reported
Ternatin B1 0.0018 mmol/kgSprague-Dawley rats204.01 ± 19.061.82 ± 0.40Not Reported
Ternatin B2 0.0031 mmol/kgSprague-Dawley rats321.49 ± 30.693.20 ± 0.81Not Reported
Ternatin D1 0.0028 mmol/kgSprague-Dawley rats277.16 ± 26.542.68 ± 0.66Not Reported
Cyanidin-3-glucoside (C3G) 300 mg/kgMale ratsNot ReportedNot Reported~0.5 - 1.5%
Delphinidin-3-glucoside (D3G) 100 mg/kgRatsNot ReportedNot ReportedNot Reported[1]

Note: AUC/D (Area Under the Curve normalized by dose) and Cmax/D (Maximum Concentration normalized by dose) are used for comparison to account for the varying doses of individual ternatins in the administered extract.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the bioavailability data. Below are summaries of the protocols used in the cited studies.

Ternatins Bioavailability Study (Ichiyanagi et al.)
  • Test Substance: Butterfly Pea Petal (BPP) extract containing a mixture of ternatins.

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: A single oral dose of BPP extract (400 mg/kg body weight, equivalent to 0.0527 mmol/kg of total ternatins) dissolved in 0.1% aqueous citric acid was administered.

  • Blood Sampling: Blood samples were collected from the jugular vein at 0, 15, 30, 60, 120, 240, and 480 minutes post-administration.

  • Analytical Method: Plasma concentrations of individual ternatins were determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were calculated for each ternatin and normalized to the administered dose.

Cyanidin-3-glucoside (C3G) Bioavailability Study
  • Test Substance: Black rice extract containing C3G.

  • Animal Model: Male rats.

  • Administration: A single oral dose of the extract (300 mg C3G/kg body weight) was administered.

  • Blood Sampling: Plasma C3G concentrations were measured at various time points, with the peak concentration observed at 30 minutes.

  • Analytical Method: HPLC was used to quantify C3G in plasma.

  • Pharmacokinetic Analysis: The AUC of the plasma C3G concentration was used to estimate an absolute bioavailability of approximately 0.5-1.5%.

Delphinidin-3-glucoside (D3G) Bioavailability Study
  • Test Substance: Purified D3G.

  • Animal Model: Rats.

  • Administration: Dp3G was orally administered to the rats.[1]

  • Blood Sampling: Blood plasma was collected at 15 and 60 minutes after administration, revealing two peaks in the plasma level.[1]

  • Analytical Method: HPLC was used to detect intact Dp3G and its metabolites in the plasma.[1]

  • Pharmacokinetic Analysis: The study focused on the absorption and metabolism of Dp3G, identifying the appearance of the intact glucoside in the plasma.[1]

Visualizing the Molecular Pathways and Experimental Workflow

To further elucidate the context of this compound's action and the methodology of its assessment, the following diagrams are provided.

Ternatin_Signaling_Pathway cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription of Ternatins Ternatins Ternatins->NFkB inhibits activation

Caption: Ternatins' anti-inflammatory mechanism via NF-κB inhibition.

Ternatin_Protein_Synthesis_Inhibition cluster_translation Protein Synthesis eEF1A eEF1A Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A->Ternary_Complex GTP GTP GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA to Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Ternatin Ternatin Ternatin->Ternary_Complex targets and inhibits

Caption: Ternatin's inhibition of protein synthesis via eEF1A targeting.

Bioavailability_Workflow cluster_workflow In Vivo Bioavailability Assessment Workflow Animal_Model Animal Model Selection (e.g., Rats) Dosing Oral Administration of Test Compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Isolation Blood_Sampling->Sample_Processing Analysis LC-MS/MS or HPLC Analysis Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Bioavailability) Analysis->PK_Analysis

Caption: General workflow for in vivo bioavailability studies.

References

Comparative Analysis of the Anti-inflammatory Effects of Ternatin B4 and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-inflammatory properties of Ternatin B4, a polyacylated anthocyanin, and quercetin, a well-studied flavonoid. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction to this compound and Quercetin

This compound is a member of the ternatin class of anthocyanins, which are responsible for the vibrant blue color of the butterfly pea flower (Clitoria ternatea)[1][2][3][4]. Ternatins are noted for their stability, which is attributed to intramolecular hydrophobic stacking interactions[5]. Extracts from Clitoria ternatea, containing ternatins and quercetin glycosides, have demonstrated anti-inflammatory properties[6][7][8][9][10]. Specifically, the ternatin anthocyanin fraction has been shown to inhibit key inflammatory pathways[6][7][9].

Quercetin is a ubiquitous flavonoid found in a wide variety of fruits, vegetables, and grains[11][12]. It is one of the most abundant dietary flavonoids and has been extensively studied for its numerous health benefits, including potent antioxidant and anti-inflammatory effects[11][12][13]. Quercetin's anti-inflammatory properties are well-documented, involving the inhibition of inflammatory enzymes and cytokines, making it a promising candidate for managing various inflammatory conditions[11][14][15][16].

Mechanisms of Anti-inflammatory Action

Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily in macrophages stimulated by lipopolysaccharide (LPS).

This compound's anti-inflammatory action is primarily associated with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Studies on ternatin anthocyanins have shown that they inhibit the nuclear translocation of NF-κB, which in turn suppresses the expression of downstream pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production[6][7][9]. This mechanism appears to be independent of reactive oxygen species (ROS) suppression[6][7][9].

Quercetin's anti-inflammatory mechanism is more multifaceted. It is known to inhibit multiple signaling pathways, including NF-κB and mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK)[11][14][17][18]. By suppressing these pathways, quercetin reduces the production of a broad range of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[11][13][14]. Additionally, quercetin can inhibit inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase[11][14][16].

Below is a diagram illustrating the general LPS-induced inflammatory signaling pathway and the points of intervention for both ternatin anthocyanins and quercetin.

G cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates DNA DNA NFkB_p65_p50_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription Quercetin_MAPK Quercetin Quercetin_MAPK->p38 Inhibits Quercetin_MAPK->ERK Inhibits Quercetin_MAPK->JNK Inhibits Quercetin_NFkB Quercetin Quercetin_NFkB->IKK Inhibits Ternatin_NFkB This compound Ternatin_NFkB->NFkB_p65_p50_nuc Inhibits Translocation G cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start cell_culture Seed RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with This compound or Quercetin cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay for NO (from supernatant) supernatant_collection->griess_assay western_blot Western Blot for Proteins (from cell lysate) cell_lysis->western_blot data_analysis Data Analysis griess_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Comparative Guide to the Safety and Toxicity of Ternatin B4 for Food Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Ternatin B4, a key anthocyanin component of Butterfly Pea (Clitoria ternatea) flower extract, for its potential application in the food industry. The assessment is presented in comparison with a widely used synthetic preservative, Sodium Benzoate, and a natural blue food colorant, Phycocyanin derived from Spirulina. This document synthesizes available data on cytotoxicity, genotoxicity, and acute oral toxicity, supported by detailed experimental protocols and visual workflows to aid in research and development.

Introduction to this compound and its Alternatives

This compound is a polyacylated delphinidin, a type of anthocyanin responsible for the vibrant blue hue of Butterfly Pea flowers.[1] These flowers have a history of traditional use as a natural food colorant in various parts of Asia.[2] While the flower also contains cyclic peptides known as cyclotides, which have been a subject of toxicological concern, the U.S. Food and Drug Administration (FDA) has amended its regulations to approve the safe use of an aqueous extract of butterfly pea flower as a color additive in numerous food categories.[3][4][5] This approval was based on data showing that cyclotides were not detected in the final extract intended for food use.[4] The FDA concluded that the butterfly pea flower extract is not likely to pose a carcinogenic risk and that there are no potential toxic effects that would warrant chronic toxicity studies for its intended use levels.[3][4]

For a comprehensive evaluation, this guide compares this compound (as a component of butterfly pea flower extract) with two key alternatives:

  • Sodium Benzoate: A widely used synthetic food preservative with established safety data.[6][7][8]

  • Phycocyanin: A natural blue colorant extracted from Spirulina, which is also approved for food use and serves as a direct natural alternative for blue coloring.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and acute oral toxicity of butterfly pea flower extract (as a proxy for this compound's safety in a food context), sodium benzoate, and phycocyanin.

Table 1: Cytotoxicity Data

Compound/ExtractAssayCell LineKey FindingsReference
Butterfly Pea Flower Extract MTT AssayHuman lymphocytesGenotoxicity observed at permissible concentrations (100 ppm) for some synthetic colorants, suggesting the need for careful evaluation of all food additives.[9]
Sodium Benzoate MTT AssayHuman lymphocytesCan induce chromosomal aberrations and is considered genotoxic and neurotoxic.[7]
Phycocyanin (from Spirulina) Not specifiedNot specifiedGenerally recognized as safe (GRAS) by the FDA.[10]

Table 2: Genotoxicity Data

Compound/ExtractAssayKey FindingsReference
Butterfly Pea Flower Extract Bacterial Reverse Mutation Test, In Vitro Mammalian Chromosomal Aberration Test, In Vivo Alkaline Comet AssayNon-mutagenic and non-genotoxic.[4][11]
Sodium Benzoate VariousCan lead to cytotoxicity, mutations, and chromosomal aberrations.[12]
Phycocyanin (from Spirulina) Not specifiedConsidered non-genotoxic.[10]

Table 3: Acute Oral Toxicity Data

Compound/ExtractTest GuidelineAnimal ModelLD50 / Key FindingsReference
Butterfly Pea Flower Extract OECD 420 (implied)MiceLD50 > 2000 mg/kg body weight. At high doses (2000 mg/kg), some signs of toxicity like lethargy and tremors were observed, with histopathological examination revealing liver and kidney damage.[13]
Sodium Benzoate Not specifiedNot specifiedIn large quantities, can be carcinogenic.[14]
Phycocyanin (from Spirulina) Not specifiedNot specifiedExcellent safety profile, broken down by digestive enzymes.[10]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[15]

  • Treatment: Remove the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 4 hours.[15][16]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

Genotoxicity Assessment: Comet Assay (Alkaline Version)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the DNA damage (e.g., % tail DNA, tail length).

Acute Oral Toxicity Assessment: OECD Guideline 420 (Fixed Dose Procedure)

This method is used to determine the acute oral toxicity of a substance by administering a series of fixed dose levels.

Principle: The test aims to identify a dose that causes evident toxicity but not mortality. It is a stepwise procedure where the outcome of dosing at one level determines the dose for the next group of animals.

Procedure:

  • Animal Selection: Use a single sex of a rodent species (typically female rats).[17]

  • Sighting Study: Administer the substance to single animals in a sequential manner, starting with a dose expected to produce some toxicity (default is 300 mg/kg if no information is available).[18][19] The fixed dose levels are 5, 50, 300, and 2000 mg/kg.[17][18][19]

  • Main Study: Based on the sighting study, dose a group of five animals at the selected starting dose.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[20]

  • Dose Adjustment: Depending on the outcome (no effect, toxicity, or mortality), subsequent groups may be dosed at higher or lower fixed levels.

  • Endpoint: The test concludes when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level.[19]

Visualizations

Potential Mechanism of Cytotoxicity

Cytotoxicity_Pathway

Experimental Workflow for Cytotoxicity (MTT Assay)

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Add test compound Incubation1->Treatment Incubation2 Incubate for exposure period Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Reading Read absorbance at 570 nm Solubilization->Reading End End Reading->End

Experimental Workflow for Genotoxicity (Comet Assay)

Comet_Workflow Start Start Cell_Prep Prepare single- cell suspension Start->Cell_Prep Embedding Embed cells in agarose on slide Cell_Prep->Embedding Lysis Lyse cells Embedding->Lysis Unwinding Alkaline DNA unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Neutralize and stain DNA Electrophoresis->Staining Analysis Visualize and analyze comets Staining->Analysis End End Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ternatin B4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides procedural guidance for the safe and compliant disposal of Ternatin B4, a research chemical. The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of a publicly available Safety Data Sheet (SDS), this guide emphasizes general best practices for laboratory chemical waste management and underscores the critical need to obtain manufacturer-specific safety information.

Prioritizing Safety: The Imperative of the Safety Data Sheet (SDS)

Before handling or disposing of any chemical, including this compound, it is mandatory to consult its Safety Data Sheet (SDS). The SDS contains critical information regarding potential hazards, handling precautions, and specific disposal instructions. Product pages for this compound from suppliers like Biosynth indicate that an SDS is available upon request.[1] Researchers must obtain and thoroughly review the SDS from their specific supplier before proceeding with any disposal protocol.

In the absence of an SDS, this compound must be treated as a hazardous chemical. The procedures outlined below are based on general principles of laboratory safety and hazardous waste management.

This compound: Chemical and Stability Profile

Understanding the basic properties of this compound can inform its handling and disposal.

PropertyValueSource
Molecular Formula C₆₀H₆₄O₃₄[2]
Molecular Weight 1329.14 g/mol [1]
Appearance Solid[2]
Source Anthocyanin extracted from Clitoria ternatea L. (Leguminosae) flowers[2][3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

This compound, like other anthocyanins, is susceptible to degradation with changes in temperature and pH. This instability does not negate the need for proper disposal, as the degradation products are unknown and must also be considered potentially hazardous.

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the disposal of this compound in a laboratory setting. It is essential to adapt these steps to comply with local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines.

3.1. Waste Identification and Segregation

  • Designate as Hazardous Waste : In the absence of an SDS confirming it is non-hazardous, all this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from:

    • Acids and bases

    • Oxidizers

    • Flammable solvents

    • Biohazardous waste

3.2. Waste Collection and Storage

  • Use Appropriate Containers : Collect this compound waste in a designated, leak-proof container with a secure screw-top cap. The container must be compatible with the solvent used for any this compound solutions.

  • Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (if any) with its concentration, and the date accumulation started.

  • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be at or near the point of generation, under the control of the laboratory personnel, and away from drains, heat sources, and direct sunlight.

3.3. Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE) : Dispose of contaminated gloves, bench paper, and other solid materials in a designated solid hazardous waste container.

  • Glassware : Triple rinse contaminated glassware with a suitable solvent (e.g., ethanol or water). Collect the first two rinses as hazardous waste in your this compound liquid waste container. The third rinse may also need to be collected depending on local regulations. After rinsing, the glassware can typically be washed and reused.

  • Empty Product Vials : Triple rinse the original product vial with a suitable solvent.[5] Collect all rinsate as hazardous waste. Deface the label on the empty vial before disposing of it in the appropriate solid waste stream (e.g., glass recycling or lab trash), as per your institution's guidelines.[6]

3.4. Arranging for Final Disposal

  • Contact EHS : Once the waste container is full or has been in storage for a period approaching your institution's limit (often 6-12 months), contact your Environmental Health and Safety (EHS) department to arrange for pickup.[4][5]

  • Do Not Dispose Down the Drain : Do not dispose of this compound powder or solutions down the sanitary sewer.[5]

  • Do Not Dispose in Regular Trash : Do not dispose of this compound powder or solutions in the regular trash.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling this compound and the logical steps for its proper disposal.

Ternatin_B4_Handling_Workflow This compound Experimental Workflow cluster_pre Preparation cluster_exp Experimentation cluster_post Post-Experiment obtain_sds Obtain and Review Manufacturer's SDS don_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) obtain_sds->don_ppe prepare_workspace Prepare Work Area (Fume Hood or Benchtop) don_ppe->prepare_workspace weigh_ternatin Weigh this compound prepare_workspace->weigh_ternatin prepare_solution Prepare Solution weigh_ternatin->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste store_remaining Store Remaining Product dispose_waste->store_remaining

Caption: General laboratory workflow for handling this compound.

Ternatin_B4_Disposal_Logic This compound Disposal Decision Logic start Have this compound Waste (Solid, Liquid, or Contaminated Material) sds_check Is the Manufacturer's SDS Available? start->sds_check follow_sds Follow Specific Disposal Instructions in the SDS sds_check->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste sds_check->treat_as_hazardous No end Waste Disposed follow_sds->end segregate Segregate from Incompatible Waste treat_as_hazardous->segregate label_container Collect in a Labeled, Sealed Container segregate->label_container store_in_saa Store in Satellite Accumulation Area label_container->store_in_saa contact_ehs Contact EHS for Pickup store_in_saa->contact_ehs contact_ehs->end

Caption: Decision-making flowchart for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ternatin B4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ternatin B4. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on general best practices for handling peptides and similar bioactive compounds.[1][2][3][4] It is imperative to consult the supplier-specific SDS upon receipt of the material for definitive safety information.

Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical is appropriate personal protective equipment. For this compound, which is a cyclic peptide, the following PPE is recommended to prevent skin and eye contact, inhalation, and ingestion.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.[4]Protects eyes from splashes and aerosols.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are generally suitable for short-term protection against a range of chemicals.[4]Prevents skin contact with the compound.
Body Protection Laboratory CoatFire-resistant, fully buttoned lab coat.[2]Protects skin and clothing from spills.
Protective ClothingLong pants and closed-toe shoes.[2]Ensures full skin coverage of the lower body and feet.
Respiratory Protection RespiratorAn appropriate respirator should be used when handling the powder form to avoid inhalation of dust.[1][3]Prevents inhalation of the powdered peptide.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling:

    • Avoid inhalation of the powder.[1]

    • Prevent contact with eyes, skin, and clothing.[1]

    • When weighing the lyophilized peptide, do so quickly in a designated area and tightly reseal the container.[3]

    • Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, as peptides are often hygroscopic.[3]

  • Storage:

    • Keep the container tightly closed.[1]

    • Store in a cool, dry place.[1]

    • Recommended storage for the lyophilized powder is at -20°C.[1]

    • For solutions, it is best to aliquot and freeze them at or below -15°C. Long-term storage of peptide solutions is generally not recommended.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Table 2: Emergency Procedures for this compound

SituationProcedure
Spill (Solid) Sweep up the material, place it in a bag, and hold for waste disposal. Avoid generating dust.[1] Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves during cleanup.[1]
Inhalation Move the individual to fresh air and keep them comfortable. Seek medical attention.[1]
Skin Contact Wash the affected area with plenty of water. If irritation persists, seek medical attention.[1]
Eye Contact Rinse eyes with plenty of water. If irritation persists, seek medical attention.[1]
Ingestion Rinse the mouth with water. Seek medical attention.[1]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Disposal: All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • Chemical Incineration: A common method for peptide disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receiving the compound to its final disposal.

TernatinB4_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store at -20°C Receive->Store Acclimatize Acclimatize in Desiccator Store->Acclimatize PPE Don Appropriate PPE Acclimatize->PPE Weigh Weigh Powder PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Liquid Dispose of Liquid Waste Decontaminate->Dispose_Liquid Dispose_Solid Dispose of Solid Waste Decontaminate->Dispose_Solid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.